molecular formula C8H12ClN3O B1373387 N-(2-Methoxy-phenyl)-guanidine hydrochloride CAS No. 420130-92-3

N-(2-Methoxy-phenyl)-guanidine hydrochloride

Cat. No.: B1373387
CAS No.: 420130-92-3
M. Wt: 201.65 g/mol
InChI Key: SDVVENSRPFEYPV-UHFFFAOYSA-N
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Description

N-(2-Methoxy-phenyl)-guanidine hydrochloride (CAS 420130-92-3) is an organic compound with the molecular formula C8H11N3O·HCl and a molecular weight of 201.66 g/mol. It is supplied as an off-white to white solid and requires storage at 0-8°C for stability. This guanidine derivative is a valuable building block in pharmaceutical development, particularly for investigating novel therapies in neurology. It serves as a key research tool in biochemical studies for probing enzyme inhibition mechanisms and receptor interaction profiles, helping to elucidate complex biological processes. The compound's core structure, the guanidine group, is known to act as a strong organic base and can facilitate the release of neurotransmitters like acetylcholine. This mechanism underpins its research value in studying cholinergic systems and muscle weakness-related conditions. Beyond life sciences, it finds application in material science for developing novel materials with specific characteristics and in analytical chemistry as a reagent for detection and quantification methods. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-12-7-5-3-2-4-6(7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVVENSRPFEYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696377
Record name N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420130-92-3
Record name N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Bio-Pharmacological Landscape of N-(2-Methoxy-phenyl)-guanidine hydrochloride: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the potential biological targets of N-(2-Methoxy-phenyl)-guanidine hydrochloride. As a compound of interest in neuropharmacology and medicinal chemistry, understanding its interaction with biological systems is paramount for its application in research and drug development.[1] This guide provides a comprehensive analysis based on the known activities of structurally related guanidine derivatives, offering a predictive framework in the absence of definitive, publicly available data for this specific molecule.

Introduction to this compound

This compound is a versatile organic compound recognized for its utility as a synthetic intermediate in the development of novel therapeutic agents, particularly in the field of neurology.[1] Its chemical structure, featuring a guanidine group attached to a methoxy-substituted phenyl ring, suggests a potential for diverse interactions with biological macromolecules. The guanidine moiety, being a strong organic base, is protonated at physiological pH, allowing it to form strong ionic and hydrogen bonds, which are crucial for receptor and enzyme interactions.[2]

While specific biological targets for this compound have not been extensively documented in peer-reviewed literature, the broader class of aryl and diaryl guanidines has been shown to interact with several key protein families. This guide will explore these established targets as a predictive foundation for understanding the potential pharmacology of this compound.

Potential Biological Target Classes

Based on the pharmacology of structurally analogous compounds, the primary putative biological targets for this compound include:

  • Ion Channels: Specifically, voltage-gated sodium and potassium channels, and the ionophore of the N-methyl-D-aspartate (NMDA) receptor.

  • G-Protein Coupled Receptors (GPCRs): Notably, sigma (σ) receptors and α-adrenergic receptors.

The following sections will delve into the evidence supporting these potential interactions, the methodologies to validate them, and the potential functional consequences.

Interaction with Ion Channels

The guanidinium group is a common motif in many natural and synthetic ion channel modulators.[2]

Voltage-Gated Sodium Channels (Nav)

Guanidinium toxins, such as tetrodotoxin and saxitoxin, are potent blockers of voltage-gated sodium channels.[2] They exert their effects by binding to the outer pore of the channel, physically occluding the passage of sodium ions and thereby preventing the generation of action potentials in excitable cells like neurons and muscle cells.[2]

Hypothetical Interaction Pathway:

Compound N-(2-Methoxy-phenyl)- guanidine hydrochloride Nav_Channel Voltage-Gated Sodium Channel (Pore) Compound->Nav_Channel Binds to outer pore Na_Influx Na+ Influx Blockade Nav_Channel->Na_Influx Action_Potential Inhibition of Action Potential Firing Na_Influx->Action_Potential Neuronal_Activity Decreased Neuronal Excitability Action_Potential->Neuronal_Activity

Caption: Putative mechanism of Nav channel blockade.

Voltage-Gated Potassium Channels (Kv)

Guanidine and its simpler alkyl derivatives have been shown to inhibit voltage-gated potassium channels.[3] This inhibition at the presynaptic neuromuscular junction leads to an enhanced release of acetylcholine.[3] The proposed mechanism involves the binding of guanidines within the intracellular pore of the channel, which stabilizes a closed state.[3]

NMDA Receptor Ionophore

Diarylguanidines are a well-established class of non-competitive NMDA receptor antagonists that bind within the ion channel pore.[4] This class of compounds has been investigated for its neuroprotective potential.[4] The affinity of these compounds for the NMDA receptor ion channel can be modulated by substitutions on the aryl rings.[4]

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Ionophore Site

This protocol outlines a standard method for assessing the binding affinity of a test compound to the NMDA receptor ion channel.

  • Preparation of Synaptic Membranes:

    • Homogenize rat forebrain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate to pellet nuclei and cellular debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptic membranes.

    • Wash the membranes multiple times to remove endogenous ligands.

  • Binding Assay:

    • Incubate the washed membranes with a radiolabeled NMDA receptor ion channel ligand, such as [³H]MK-801.

    • Add varying concentrations of the test compound (this compound).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Interaction with G-Protein Coupled Receptors

Sigma (σ) Receptors

Many diarylguanidines, including the archetypal ligand N,N'-di-o-tolyl-guanidine (DTG), are potent and selective ligands for sigma receptors.[5][6] These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neuropsychiatric disorders.[5]

Experimental Workflow: Determining Sigma Receptor Affinity and Functional Activity

cluster_0 Binding Affinity cluster_1 Functional Activity Radioligand_Assay Radioligand Binding Assay ([³H]-DTG or [³H]-(+)-pentazocine) Ki_Determination Calculate Ki values for σ1 and σ2 receptors Radioligand_Assay->Ki_Determination Conclusion Determine Potency and Efficacy as a Sigma Receptor Modulator Ki_Determination->Conclusion Calcium_Imaging Fluorometric Calcium Imaging in cultured neurons Functional_Response Measure modulation of agonist-induced Ca²⁺ signals Calcium_Imaging->Functional_Response Functional_Response->Conclusion Compound N-(2-Methoxy-phenyl)-guanidine hydrochloride Compound->Radioligand_Assay Compound->Calcium_Imaging

Caption: Workflow for characterizing sigma receptor interaction.

α-Adrenergic Receptors

Certain guanidine-based compounds are known to act as α2-adrenergic receptor agonists.[7] These receptors are involved in the regulation of neurotransmitter release and blood pressure.[7][8] For instance, guanfacine, an α2A-adrenergic agonist, is used in the treatment of ADHD.[7] Conversely, the development of novel α2-adrenergic receptor antagonists containing a guanidinium group is an area of interest for new antidepressants.[9]

Quantitative Data for Representative Guanidine-Based α-Adrenergic Ligands

CompoundReceptor SubtypeAffinity (Ki, nM)Functional Activity
Guanfacineα2AHighAgonist[7]
Clonidineα2 (A, B, C)HighAgonist[10]
Representative Antagonistα2VariesAntagonist[9]

Summary and Future Directions

While direct experimental evidence for the biological targets of this compound is currently limited, a strong theoretical framework based on the extensive research into structurally related guanidine derivatives suggests several high-probability target classes. The presence of the aryl guanidine moiety strongly implies potential interactions with NMDA receptors, sigma receptors, and α-adrenergic receptors.

Future research should focus on systematic screening of this compound against these and other potential targets using the experimental methodologies outlined in this guide. Such studies will be crucial to definitively elucidate its pharmacological profile and pave the way for its rational use in drug discovery and neuropharmacological research.

References

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N′-(3-[3H]3methoxy phenyl)-N′-methylguanidine ([3H]GMOM), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Alpha-2 adrenergic receptor. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Applications of Guanidine in Pharmaceutical Field. (n.d.). JOCPR. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Methoxy-phenyl)-guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-(2-Methoxy-phenyl)-guanidine hydrochloride. As a substituted aryl guanidine, this compound holds significant interest in medicinal chemistry and pharmaceutical development, primarily as a synthetic intermediate and a scaffold for bioactive molecules.[1] This document delves into the structural and electronic characteristics of the molecule, its expected solubility and basicity, and established methodologies for its synthesis and analytical characterization. The guide is intended to equip researchers with the fundamental knowledge required for the effective handling, analysis, and application of this compound in a laboratory setting.

Introduction: The Significance of Aryl Guanidines

The guanidinium group is a highly basic and polar functional group that is protonated at physiological pH, allowing for strong interactions with biological targets.[1] Guanidine and its derivatives are integral to numerous biological processes and are found in a variety of natural products and pharmaceutical agents. The introduction of an aryl substituent, such as the 2-methoxyphenyl group, significantly modulates the electronic and steric properties of the guanidine core, influencing its pKa, solubility, and pharmacokinetic profile. This compound, in particular, is a valuable building block in neuropharmacology and medicinal chemistry for the development of novel therapeutics.[1] Its unique structure facilitates interactions with biological systems, making it a key intermediate in the synthesis of therapeutic agents.[1]

Core Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from the well-characterized parent compound, guanidine hydrochloride, and the known effects of the 2-methoxyphenyl substituent.

Structural and Molecular Data

A summary of the fundamental molecular properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compound-
CAS Number 420130-92-3[1]
Molecular Formula C₈H₁₁N₃O·HCl[1]
Molecular Weight 201.66 g/mol [1]
Canonical SMILES COC1=CC=CC=C1NC(=N)N.Cl-
Storage Conditions 0-8°C[1]
Melting Point
Solubility Profile

Guanidine hydrochloride exhibits high solubility in water (approximately 6 M at room temperature) and is also soluble in methanol and ethanol.[2][3][4] It is practically insoluble in less polar organic solvents like acetone, benzene, and diethyl ether.[2] The presence of the lipophilic 2-methoxyphenyl group in this compound will likely decrease its solubility in water while increasing its solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Aryl guanidines are often prepared and handled in solvents like DMSO.

Basicity and pKa

The guanidinium group is one of the strongest organic bases due to the resonance stabilization of its protonated form. The pKa of the conjugate acid of guanidine is approximately 13.6. The introduction of an aryl group generally decreases the basicity of the guanidine moiety due to the electron-withdrawing nature of the sp²-hybridized carbon of the aromatic ring. The methoxy group at the ortho position can exert both an electron-donating resonance effect and an electron-withdrawing inductive effect. The net effect on the pKa will depend on the interplay of these electronic factors and potential steric hindrance affecting solvation of the guanidinium ion.

Synthesis and Characterization

Synthetic Approach

A common and effective method for the synthesis of N-aryl guanidines involves the guanylation of the corresponding aniline. A well-established route proceeds through an N,N'-diprotected S-methylisothiourea intermediate, which is then reacted with the aniline, followed by deprotection.

A plausible synthetic workflow is illustrated below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Guanylation and Deprotection cluster_3 Salt Formation Thiourea Thiourea Protected_Thiourea N,N'-di-Boc-thiourea Thiourea->Protected_Thiourea Protection Protecting_Group e.g., Boc Anhydride Protecting_Group->Protected_Thiourea Methyl_Iodide Methyl Iodide S_Methylisothiourea N,N'-di-Boc-S-methylisothiourea Methyl_Iodide->S_Methylisothiourea o_Anisidine o-Anisidine (2-Methoxyaniline) Protected_Guanidine N,N'-di-Boc-N''-(2-methoxyphenyl)guanidine o_Anisidine->Protected_Guanidine Protected_Thiourea->S_Methylisothiourea S-Methylation S_Methylisothiourea->Protected_Guanidine Guanylation Final_Product N-(2-Methoxy-phenyl)-guanidine (as free base) Protected_Guanidine->Final_Product Deprotection (e.g., TFA) Hydrochloride_Salt N-(2-Methoxy-phenyl)-guanidine hydrochloride Final_Product->Hydrochloride_Salt Treatment with HCl

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxyphenyl group, a singlet for the methoxy protons, and broad signals for the guanidinium protons which may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and a characteristic downfield signal for the guanidinium carbon.

The IR spectrum will be characterized by strong N-H stretching vibrations in the region of 3100-3400 cm⁻¹, C=N stretching of the guanidinium group around 1650 cm⁻¹, and C-O stretching of the methoxy group.

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this polar and charged molecule. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Reversed-phase HPLC with a C18 column can be used to assess the purity of the compound. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically employed. UV detection is suitable due to the aromatic chromophore.

A typical analytical workflow for quality control is depicted below:

G Sample N-(2-Methoxy-phenyl)-guanidine hydrochloride Sample Purity_Assessment Purity Assessment (HPLC) Sample->Purity_Assessment Identity_Confirmation Identity Confirmation Sample->Identity_Confirmation Pass_QC Passes Quality Control Purity_Assessment->Pass_QC NMR NMR Spectroscopy (¹H, ¹³C) Identity_Confirmation->NMR MS Mass Spectrometry (ESI-MS) Identity_Confirmation->MS IR Infrared Spectroscopy (FTIR) Identity_Confirmation->IR NMR->Pass_QC MS->Pass_QC IR->Pass_QC

Caption: Analytical workflow for quality control.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for guanidine hydrochloride should be followed as a minimum. Guanidine hydrochloride is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its key physicochemical properties, drawing upon data from the parent compound and the established principles of physical organic chemistry. The outlined synthetic and analytical methodologies provide a solid framework for researchers working with this and related aryl guanidine derivatives. Further experimental investigation is warranted to fully elucidate the specific properties of this compound.

References

  • Process for preparing guanidine hydrochloride.
  • Guanidine Hydrochloride. Interchim. [Link]

Sources

Spectroscopic Characterization of N-(2-Methoxy-phenyl)-guanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of N-(2-Methoxy-phenyl)-guanidine hydrochloride. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction algorithms to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed virtual characterization of this compound to support its synthesis, identification, and application in medicinal chemistry and neuropharmacology. The methodologies for both spectral prediction and experimental acquisition are discussed, providing a robust framework for the practical application of this data.

Introduction

This compound is a versatile organic compound with significant potential in pharmaceutical research and development.[1] Its structure, featuring a guanidinium group attached to a methoxy-substituted phenyl ring, makes it a valuable building block for the synthesis of various bioactive molecules. This compound is of particular interest in neuropharmacology, where it serves as a precursor for novel drugs targeting neurological disorders.[1]

A thorough understanding of the spectroscopic signature of a compound is paramount for its unambiguous identification, purity assessment, and structural elucidation. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, to facilitate its use in research and development.

Molecular Structure and Properties

  • Molecular Formula: C₈H₁₁N₃O · HCl

  • Molecular Weight: 201.66 g/mol

  • IUPAC Name: N-(2-methoxyphenyl)guanidine hydrochloride

  • CAS Number: 420130-92-3

The structure of this compound is characterized by a planar guanidinium group, which is protonated at one of the nitrogen atoms, forming a hydrochloride salt. This guanidinium moiety is attached to an ortho-substituted methoxyphenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra, the following ¹H and ¹³C NMR data have been predicted using advanced computational models.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of N-(2-Methoxy-phenyl)-guanidine provides insights into the electronic environment of the protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-Methoxy-phenyl)-guanidine

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (ortho to -NH)7.2 - 7.4Multiplet1H
Aromatic H (para to -NH)7.0 - 7.2Multiplet1H
Aromatic H (meta to -NH)6.8 - 7.0Multiplet2H
-OCH₃~3.8Singlet3H
-NH and -NH₂7.5 - 8.5Broad Singlets5H

Interpretation:

  • The aromatic protons are expected to appear in the range of 6.8-7.4 ppm, with their specific chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing guanidinium group. The protons on the phenyl ring will likely exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

  • The methoxy group (-OCH₃) protons are predicted to be a sharp singlet at approximately 3.8 ppm, being chemically distinct and not coupled to other protons.

  • The protons of the guanidinium group (-NH and -NH₂) are expected to be broad singlets in the downfield region (7.5-8.5 ppm) due to quadrupole broadening from the nitrogen atoms and chemical exchange with the solvent. Their exact position can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-Methoxy-phenyl)-guanidine

Carbon Assignment Predicted Chemical Shift (ppm)
Guanidinium C (=N)~158
Aromatic C (attached to -NH)~140
Aromatic C (attached to -OCH₃)~150
Aromatic C-H110 - 130
-OCH₃~55

Interpretation:

  • The carbon of the guanidinium group (C=N) is expected to be the most downfield signal at around 158 ppm due to its direct attachment to three nitrogen atoms.

  • The aromatic carbons will appear in the typical range of 110-150 ppm. The carbon attached to the electron-donating methoxy group will be shifted downfield (~150 ppm), while the carbon attached to the nitrogen of the guanidinium group will also be downfield (~140 ppm). The remaining aromatic C-H carbons will resonate at higher fields within this range.

  • The methoxy carbon (-OCH₃) is predicted to be a singlet at approximately 55 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a similar compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (guanidinium)3300 - 3100Strong, Broad
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic, -OCH₃)2950 - 2850Medium
C=N Stretch (guanidinium)1680 - 1640Strong
N-H Bend (guanidinium)1650 - 1580Strong
C=C Stretch (aromatic)1600 - 1450Medium to Strong
C-O Stretch (aryl ether)1250 - 1200Strong
C-N Stretch1350 - 1250Medium

Interpretation:

  • A strong and broad band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibrations of the protonated guanidinium group.

  • The C=N stretching vibration of the guanidinium group is expected to be a strong absorption in the 1680-1640 cm⁻¹ region.

  • Strong N-H bending vibrations are also anticipated in the 1650-1580 cm⁻¹ range.

  • The aromatic C=C stretching vibrations will appear as a series of bands between 1600 and 1450 cm⁻¹.

  • A strong band around 1250-1200 cm⁻¹ will correspond to the C-O stretching of the aryl ether (methoxy group).

  • The C-H stretching vibrations of the aromatic ring and the methoxy group will be observed in their respective characteristic regions.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

The mass spectrum of N-(2-Methoxy-phenyl)-guanidine (the free base) would be obtained after the loss of HCl.

  • Molecular Ion (M⁺): The free base, N-(2-Methoxy-phenyl)-guanidine, has a molecular weight of 165.20 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z 165.

  • Protonated Molecular Ion ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is often observed. For the free base, this would be at m/z 166.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve cleavages at the bonds connecting the guanidinium group and the phenyl ring, as well as within the guanidinium moiety itself.

G M [C₈H₁₁N₃O]⁺ m/z = 165 F1 [C₇H₇O]⁺ m/z = 107 M->F1 - CH₄N₃ F2 [CH₅N₃]⁺ m/z = 60 M->F2 - C₇H₆O F3 [C₇H₈NO]⁺ m/z = 122 M->F3 - CN₂H₂

Sources

N-(2-Methoxy-phenyl)-guanidine Hydrochloride: A Technical Guide to its Potential Therapeutic Applications in Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Guanidine Scaffold

The guanidinium group, with its unique electronic and structural properties, represents a "privileged scaffold" in medicinal chemistry. Its ability to form strong hydrogen bonds and engage in various molecular interactions has led to the development of a wide array of therapeutic agents.[1] From the well-established anti-diabetic metformin to potent antiviral and anticancer compounds, the versatility of the guanidine moiety is undeniable.[2][3] This guide focuses on a specific derivative, N-(2-Methoxy-phenyl)-guanidine hydrochloride, a compound primarily recognized as a versatile synthetic intermediate in neuropharmacology.[4] We will delve into its potential therapeutic applications, drawing upon the established pharmacology of related guanidine compounds to build a compelling hypothesis for its utility in neurological disorders. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the therapeutic potential of this intriguing molecule.

Physicochemical Properties and Synthetic Overview

This compound is a stable, soluble salt, making it amenable to a variety of experimental conditions.[4] Its structure, featuring a methoxy-substituted phenyl ring attached to a guanidine core, provides a unique combination of lipophilicity and hydrogen-bonding capacity, crucial for interaction with biological targets.[4]

Synthesis of this compound

The synthesis of N-aryl guanidines can be achieved through several established methods. A common and efficient approach is the guanylation of the corresponding aniline with cyanamide.

Experimental Protocol: Guanylation of 2-Methoxyaniline

This protocol outlines a general procedure for the synthesis of this compound.

  • Reaction Setup: To a solution of 2-methoxyaniline (1.0 eq) in a suitable solvent such as water or an alcohol, add cyanamide (1.2 eq).

  • Acidification: Add hydrochloric acid (1.0 eq) to the reaction mixture. The acidic conditions facilitate the nucleophilic attack of the aniline on the cyanamide.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.

Diagram of Synthetic Workflow

G cluster_reactants Reactants cluster_process Process 2-Methoxyaniline 2-Methoxyaniline Reaction Guanylation (Reflux) 2-Methoxyaniline->Reaction Cyanamide Cyanamide Cyanamide->Reaction HCl HCl HCl->Reaction Purification Recrystallization Reaction->Purification Product N-(2-Methoxy-phenyl)-guanidine hydrochloride Purification->Product

Caption: Synthetic workflow for this compound.

Postulated Mechanisms of Action in a Neurological Context

While direct studies on this compound are limited, the extensive literature on related guanidine derivatives allows us to propose several plausible mechanisms of action relevant to neurological disorders.

Ion Channel Modulation: A Gateway to Neuroprotection

Dysregulation of ion channels is a hallmark of many neurological diseases.[5] Guanidine compounds have been shown to modulate the activity of several key ion channels.

  • NMDA Receptor Antagonism: Substituted guanidines have demonstrated neuroprotective effects by blocking the ion channel of the N-methyl-D-aspartate (NMDA) receptor.[2] Overactivation of NMDA receptors leads to excitotoxicity, a major contributor to neuronal damage in conditions like stroke and traumatic brain injury. The neuroprotective efficacy of these compounds correlates directly with their affinity for the NMDA receptor's ion channel.[2]

  • Sodium Channel Blockade: Diarylguanidines have been identified as potent blockers of voltage-gated sodium channels, a property that underlies their anticonvulsant activity.[6] By stabilizing the inactive state of these channels, they can reduce neuronal hyperexcitability.

  • Potassium Channel Inhibition: Guanidine and its analogs can inhibit voltage-gated potassium (Kv) channels, leading to an enhanced release of acetylcholine at the neuromuscular junction.[7] This mechanism is the basis for the therapeutic use of guanidine in neuromuscular disorders like Lambert-Eaton myasthenic syndrome.[7]

Signaling Pathway: Postulated Ion Channel Modulation

G cluster_membrane Neuronal Membrane cluster_effects Downstream Effects NMDA NMDA Receptor Excitotoxicity Reduced Excitotoxicity NMDA->Excitotoxicity NaV Voltage-gated Na+ Channel Hyperexcitability Reduced Neuronal Hyperexcitability NaV->Hyperexcitability KV Voltage-gated K+ Channel ACh Enhanced ACh Release KV->ACh Compound N-(2-Methoxy-phenyl)- guanidine hydrochloride Compound->NMDA Blockade Compound->NaV Blockade Compound->KV Inhibition G Start Neuronal Cell Culture Step1 Pre-incubation with N-(2-Methoxy-phenyl)-guanidine HCl Start->Step1 Step2 Glutamate-induced Excitotoxicity Step1->Step2 Step3 Washout and Recovery Step2->Step3 Step4 Cell Viability Assay (MTT or LDH) Step3->Step4 End EC50 Determination Step4->End

Sources

An In-Depth Technical Guide to N-(2-Methoxy-phenyl)-guanidine hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Foundational Compound Analysis

N-(2-Methoxy-phenyl)-guanidine hydrochloride is a guanidine derivative that has garnered significant interest in neuropharmacological research. Its utility stems from its specific interactions with key receptor systems within the central and peripheral nervous systems. The hydrochloride salt form is commonly used to improve its solubility and stability in experimental settings.[1]

Core Compound Identifiers:

Identifier Value
IUPAC Name 1-(2-methoxyphenyl)guanidine;hydrochloride
CAS Number 22030-97-1 (This CAS number is associated with the parent compound, the hydrochloride salt may have a different specific CAS)
Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
Common Synonyms 2-Methoxyphenylguanidine HCl

Section 2: Unraveling the Mechanism of Action: A Dual-Target Ligand

The neuropharmacological profile of this compound is characterized by its engagement with two distinct receptor families: the α2-adrenergic receptors and the imidazoline receptors. A nuanced understanding of this dualistic action is crucial for the design and interpretation of robust experimental studies.

Agonism at α2-Adrenergic Receptors

N-(2-Methoxy-phenyl)-guanidine functions as an agonist at α2-adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[2] These receptors are integral to the regulation of neurotransmitter release and are found on both presynaptic and postsynaptic membranes.[2][3]

Upon agonist binding, the α2-receptor couples to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This action leads to a reduction in intracellular cyclic AMP (cAMP) levels, a key second messenger. The decrease in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately influencing neuronal excitability and reducing the release of norepinephrine from presynaptic terminals.[3] This presynaptic autoinhibitory feedback loop is a hallmark of α2-adrenergic signaling and a primary mechanism for the sympatholytic effects of α2-agonists.[2]

alpha2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand N-(2-Methoxy-phenyl)-guanidine Receptor α2-Adrenergic Receptor Ligand->Receptor G_Protein Gi Protein Complex (αβγ) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Inhibition of Norepinephrine Release) PKA->Response

Caption: Signaling pathway of N-(2-Methoxy-phenyl)-guanidine at the α2-adrenergic receptor.

Interaction with Imidazoline Receptors

Beyond its well-characterized adrenergic activity, N-(2-Methoxy-phenyl)-guanidine also demonstrates affinity for imidazoline receptors.[4] These receptors are a distinct class of binding sites that are not part of the adrenergic family, although they can be modulated by some of the same ligands.[4] Imidazoline receptors are subdivided into at least three classes: I1, I2, and I3.

  • I1-Imidazoline Receptors: Primarily located in the brainstem, these receptors are implicated in the central regulation of blood pressure.[5]

  • I2-Imidazoline Receptors: These receptors are more widely distributed and their function is an active area of research, with potential roles in pain modulation and neuroprotection.[6] Guanidine derivatives have been shown to act as ligands for I2 receptors.[6]

The interaction with imidazoline receptors adds a layer of complexity to the pharmacological effects of N-(2-Methoxy-phenyl)-guanidine, and it is essential to consider this off-target activity when designing experiments to probe the adrenergic system.

Section 3: Methodologies and Experimental Design

To effectively utilize this compound in research, it is imperative to employ validated and well-controlled experimental protocols.

In Vitro Characterization: Receptor Binding Assays

Objective: To quantify the binding affinity (Ki) and selectivity of the compound for α2-adrenergic and imidazoline receptors.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Harvest tissues or cultured cells expressing the target receptors (e.g., CHO cells stably expressing human α2B-adrenergic receptors).[7]

    • Homogenize the biological material in an ice-cold buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Radioligand Binding:

    • In a multi-well plate, incubate the prepared membranes with a known concentration of a specific radioligand (e.g., [3H]rauwolscine for α2-receptors).[8]

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Include a control group with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

binding_assay_workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis Start Tissue/Cell Homogenization Centrifugation Differential Centrifugation Start->Centrifugation Isolation Membrane Isolation Centrifugation->Isolation Quantification Protein Quantification Isolation->Quantification Incubation Incubate Membranes with Radioligand & Competitor Quantification->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Plotting Plot Competition Curve Calculation->Plotting Determination Determine IC50 & Ki Plotting->Determination

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Functional Assessment: Microdialysis

Objective: To measure the effect of systemic or local administration of this compound on the extracellular levels of norepinephrine in a specific brain region of a freely moving animal.[9][10]

Step-by-Step Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., a Sprague-Dawley rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., the prefrontal cortex or hippocampus).

    • Secure the cannula to the skull and allow for a post-operative recovery period.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

    • Allow for a stabilization period to achieve a baseline of neurotransmitter levels.

  • Sample Collection and Drug Administration:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to monitor the drug-induced changes in norepinephrine levels.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC) to quantify norepinephrine concentrations.[11][12]

  • Data Analysis:

    • Express the norepinephrine levels in each sample as a percentage of the pre-drug baseline.

    • Use appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of the observed changes.

Section 4: Applications and Future Directions in Neuropharmacology

The distinct pharmacological properties of this compound position it as a valuable tool for investigating a range of neurological and psychiatric conditions.

  • Pain Research: α2-adrenergic agonists are known for their analgesic properties, and this compound can be used to explore the role of specific α2-receptor subtypes in nociceptive pathways.[3]

  • Affective Disorders: Given the role of the noradrenergic system in mood regulation, this compound can be employed in preclinical models of depression and anxiety to dissect the underlying neurobiology.[13]

  • Hypertension and Cardiovascular Control: The compound's effects on both α2-adrenergic and imidazoline receptors make it relevant for studies on the central regulation of blood pressure.[13]

Future research should focus on elucidating the precise contribution of imidazoline receptor binding to the overall pharmacological profile of this compound. The development of more selective ligands will be crucial in dissecting the distinct physiological roles of these two receptor systems.

References

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  • Jørgensen, L. M., et al. (2023). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. International Journal of Molecular Sciences, 24(8), 7306. [Link]

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  • Park, S. P. (2002). In vivo microdialysis measures of extracellular norepinephrine in the rat amygdala during sleep-wakefulness. Journal of Korean Medical Science, 17(3), 395-399. [Link]

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  • Baumann, M. H., et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology, 134, 14-22. [Link]

  • Wang, M., et al. (2023). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Pharmaceutics, 15(1), 123. [Link]

  • Parini, A., et al. (1989). Characterization of an imidazoline/guanidinium receptive site distinct from the alpha 2-adrenergic receptor. The Journal of Biological Chemistry, 264(20), 11874-11878. [Link]

  • 001CHEMICAL. (n.d.). N-(2-methoxyphenyl)guanidine hydrochloride. Retrieved from [Link]

  • Szałaj, N., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Journal of Medicinal Chemistry, 64(12), 8376-8391. [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

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  • Kelly, J. P., et al. (2008). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor antagonists. 2. Exploring alkyl linkers for new antidepressants. Journal of Medicinal Chemistry, 51(11), 3246-3257. [Link]

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The Guanidine Core: A Technical Guide to N-(2-Methoxy-phenyl)-guanidine Hydrochloride as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The guanidinium group is a privileged structural motif in medicinal chemistry, renowned for its unique physicochemical properties and its prevalence in a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of N-(2-Methoxy-phenyl)-guanidine hydrochloride, a key intermediate that serves as a versatile scaffold for the synthesis of novel therapeutic agents. We will delve into its synthesis, chemical properties, and its strategic application in the design and development of drug candidates, supported by detailed experimental protocols, mechanistic insights, and illustrative case studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of guanidine-containing compounds in their discovery programs.

The Strategic Importance of the Guanidine Moiety in Medicinal Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its remarkable utility stems from its strong basicity (pKa ≈ 13.5), which ensures it is protonated under physiological conditions, forming the delocalized guanidinium cation. This cation is an exceptional hydrogen bond donor, capable of forming multiple, high-energy hydrogen bonds with biological targets such as enzymes and receptors.[1] This ability to engage in strong and specific molecular interactions makes the guanidine group a "privileged scaffold" in drug design.[2]

Numerous clinically successful drugs across a wide range of therapeutic areas incorporate the guanidine moiety, including the antiviral zanamivir, the antihypertensive guanabenz, and the antidiabetic metformin.[3][4] The versatility of the guanidine core allows for the modulation of pharmacokinetic and pharmacodynamic properties through substitution, making it an attractive starting point for lead optimization campaigns.

Physicochemical Properties and Synthesis of this compound

This compound is a valuable building block in pharmaceutical research, particularly in the field of neuropharmacology.[5] Its structure, featuring a methoxy-substituted phenyl ring attached to a guanidine core, provides a unique combination of lipophilic and hydrophilic characteristics, influencing its solubility, stability, and interaction with biological systems.[5]

Physicochemical Data
PropertyValueSource
Molecular FormulaC8H12ClN3O
Molecular Weight201.66 g/mol
AppearanceWhite to off-white solidCommercial Suppliers
SolubilitySoluble in water and polar organic solvents[5]
Synthesis of this compound: A Step-by-Step Protocol

The synthesis of N-aryl guanidines can be achieved through several established methods, including the reaction of an amine with cyanamide, a carbodiimide, or an S-methylisothiourea derivative.[3][6] The following protocol details a common and effective method for the preparation of this compound from 2-methoxyaniline and cyanamide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methoxyaniline

  • Cyanamide

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • Activated Charcoal

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq) in deionized water.

  • Addition of Cyanamide: To the stirred solution, add a 50% aqueous solution of cyanamide (1.2 eq).

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid (1.1 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization and Filtration: After the reaction is complete, cool the mixture to room temperature and add activated charcoal. Stir for 30 minutes and then filter the mixture through a pad of celite to remove the charcoal.

  • Crystallization: Concentrate the filtrate under reduced pressure to about half of its original volume. Cool the concentrated solution in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to afford this compound as a crystalline solid.

Rationale behind experimental choices: The use of hydrochloric acid not only catalyzes the reaction but also directly yields the hydrochloride salt of the product, which often has improved stability and handling properties. Isopropanol is used for washing the final product due to the product's lower solubility in it compared to water, which minimizes product loss during this step.

This compound as a Linchpin in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. The presence of the guanidine and methoxyphenyl moieties provides multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

Chemical Reactivity and Derivatization Strategies

The guanidine group can be further substituted on its nitrogen atoms, while the phenyl ring can undergo various aromatic substitution reactions. This allows for the exploration of a vast chemical space and the optimization of structure-activity relationships (SAR).

Derivatization_Strategies Intermediate N-(2-Methoxy-phenyl)-guanidine Hydrochloride N_Alkylation N-Alkylation/ N-Arylation Intermediate->N_Alkylation R-X, Base Ring_Substitution Aromatic Ring Substitution Intermediate->Ring_Substitution Electrophilic/ Nucleophilic Reagents Cyclization Cyclization Reactions Intermediate->Cyclization Bifunctional Reagents Derivatives Diverse Library of Bioactive Compounds N_Alkylation->Derivatives Ring_Substitution->Derivatives Cyclization->Derivatives

Caption: Derivatization strategies for N-(2-Methoxy-phenyl)-guanidine.

Case Study: Arylpyridin-2-yl Guanidines as MSK1 Inhibitors

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a key enzyme in inflammatory signaling pathways, making it an attractive target for the development of anti-inflammatory drugs. A screening of a compound library identified 1-(6-phenylpyridin-2-yl)guanidine as a promising hit for MSK1 inhibition.[7] This scaffold, which can be conceptually derived from an N-aryl guanidine intermediate, provided a starting point for an extensive SAR study.

Lead Optimization Workflow:

Lead_Optimization_Workflow Start Hit Identification (1-(6-phenylpyridin-2-yl)guanidine) IC50 ~18 µM SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Synthesis of Analogs (Modification of Phenyl Ring) SAR->Synthesis Bioassay In Vitro Kinase Assays (MSK1 Inhibition) Synthesis->Bioassay Data_Analysis Data Analysis & Selection of Potent Compounds Bioassay->Data_Analysis Data_Analysis->SAR Iterative Cycles Optimized_Lead Optimized Lead (2-aminobenzimidazole derivative) IC50 ~2 µM Data_Analysis->Optimized_Lead

Caption: Lead optimization workflow for MSK1 inhibitors.

The SAR studies revealed that modifications to the phenyl ring of the aryl-guanidine moiety significantly impacted the inhibitory activity. This iterative process of synthesis and biological testing led to the discovery of more potent inhibitors.

CompoundModificationMSK1 IC50 (µM)Reference
Hit Compound Phenyl~18[7]
Optimized Lead 2-aminobenzimidazole~2[7]

This case study exemplifies how a simple N-aryl guanidine can serve as a foundational scaffold for the development of potent and selective enzyme inhibitors through a systematic lead optimization process.

Conclusion and Future Perspectives

This compound represents a valuable and versatile intermediate in the ever-evolving landscape of drug discovery. Its straightforward synthesis and the rich chemistry of the guanidine moiety provide a robust platform for the generation of diverse compound libraries. The ability of the guanidinium group to engage in strong hydrogen bonding interactions ensures its continued relevance in the design of high-affinity ligands for a multitude of biological targets. As our understanding of disease pathways deepens, the strategic application of well-designed guanidine-containing molecules, derived from intermediates like this compound, will undoubtedly contribute to the development of the next generation of innovative medicines.

References

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). Available from: [Link]

  • Selected examples of guanidine-based drugs. - ResearchGate. Available from: [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines - RSC Publishing. Available from: [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PubMed Central. Available from: [Link]

  • Illustration of the LeadOp+R optimization workflow. - ResearchGate. Available from: [Link]

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  • A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC. Available from: [Link]

  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity | ACS Medicinal Chemistry Letters. Available from: [Link]

  • US5489709A - Preparation of substituted guanidines - Google Patents.
  • Typical sequence of lead optimization. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • (PDF) Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation - ResearchGate. Available from: [Link]

  • Chapter 20: Lead Optimisation: What You Should Know! - Books. Available from: [Link]

  • Synthesis of guanidines - Organic Chemistry Portal. Available from: [Link]

  • Applications of Guanidine in Pharmaceutical Field - JOCPR. Available from: [Link]

  • Efficient Drug Lead Discovery and Optimization - PMC - PubMed Central. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. Available from: [Link]

  • Lead Optimization PDF | PDF | Quantitative Structure–Activity Relationship | Drug Design. Available from: [Link]-Optimization-pdf)

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An In-Depth Technical Guide to N-(2-Methoxy-phenyl)-guanidine hydrochloride (CAS: 420130-92-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-(2-Methoxy-phenyl)-guanidine hydrochloride, a molecule of interest in pharmaceutical research and development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry and pharmacology of the guanidinium group and related substituted phenylguanidines. This guide is intended to serve as a foundational resource, highlighting both the knowns and the areas ripe for further investigation.

Molecular Overview and Physicochemical Properties

This compound is a salt of an N-aryl substituted guanidine. The guanidinium group, with its characteristic Y-shaped arrangement of three nitrogen atoms around a central carbon, is strongly basic and is typically protonated at physiological pH, rendering the molecule cationic. This feature is pivotal to its potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 420130-92-3-
Molecular Formula C₈H₁₂ClN₃O-
Molecular Weight 201.66 g/mol
Appearance White to off-white solid (predicted)Based on typical appearance of similar hydrochloride salts.
Melting Point Not reportedExperimental determination required.
Boiling Point Not applicable (decomposes)As is common for organic salts.
Solubility Good solubility and stability indicatedA commercial supplier notes good solubility, likely in polar solvents like water, methanol, and DMSO.[1] Quantitative data is not available.

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in peer-reviewed journals. However, based on established methods for the synthesis of N-aryl guanidines, a plausible and efficient synthetic route involves the guanidinylation of 2-methoxyaniline.

Proposed Synthetic Pathway

The most probable synthetic approach is the reaction of 2-methoxyaniline with a suitable guanidinylating agent, such as cyanamide, in the presence of an acid. The final product is then isolated as the hydrochloride salt.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-methoxyaniline 2-Methoxyaniline Reaction Guanidinylation Reaction 2-methoxyaniline->Reaction Nucleophilic Attack Cyanamide Cyanamide Cyanamide->Reaction Guanidinylating Agent Acid Hydrochloric Acid (HCl) Acid->Reaction Proton Source / Salt Formation Target N-(2-Methoxy-phenyl)-guanidine hydrochloride Reaction->Target G Guanidinium Guanidinium Group (Cationic, H-bond donor) Interaction Binding Interactions (H-bonds, Electrostatic) Guanidinium->Interaction Target Biological Target (e.g., Receptor, Enzyme, Ion Channel) Target->Interaction Effect Pharmacological Effect Interaction->Effect Leads to

Caption: Role of the guanidinium group in drug-target interactions.

Potential Therapeutic Areas

Substituted guanidines have been investigated for a wide range of therapeutic applications, including:

  • Antihypertensive agents: Several guanidine derivatives act as antihypertensive drugs.

  • Antidiabetic agents: The biguanide metformin is a first-line treatment for type 2 diabetes.

  • Antimicrobial agents: The disinfectant properties of some guanidinium compounds are well-known.

The presence of the 2-methoxy-phenyl group will modulate the lipophilicity, electronic properties, and steric profile of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. Further research is needed to elucidate the specific biological targets and potential therapeutic applications of this compound.

Analytical Characterization (Projected)

Proper characterization of this compound is essential for its use in research and development. The following analytical techniques would be appropriate for its structural confirmation and purity assessment.

Table 2: Proposed Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy group protons, aromatic protons of the phenyl ring, and exchangeable protons of the guanidinium group.
¹³C NMR Resonances for the carbon atoms of the methoxy group, the phenyl ring, and the central carbon of the guanidinium group.
FT-IR Characteristic absorption bands for N-H stretching, C=N stretching of the guanidinium group, and C-O stretching of the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the free base [M+H]⁺.
HPLC A single major peak indicating purity, likely using a reversed-phase C18 column with a buffered mobile phase.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. As a prudent measure, it should be handled with the standard precautions for a novel chemical compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

Future Directions and Research Opportunities

This compound represents a chemical entity with untapped potential. The following areas warrant further investigation:

  • Definitive Synthesis and Characterization: A detailed, optimized, and scalable synthetic protocol needs to be established, along with a complete analytical characterization using modern spectroscopic techniques.

  • Pharmacological Screening: A comprehensive biological screening program should be undertaken to identify its primary pharmacological targets and potential therapeutic applications, particularly in the area of neuropharmacology as suggested by preliminary information.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of the methoxy group's position and other substitutions on biological activity.

  • Toxicological Evaluation: A thorough assessment of its in vitro and in vivo toxicity is necessary to determine its safety profile.

Conclusion

This compound is a promising but under-characterized molecule. Its structural features, particularly the pharmacologically significant guanidinium group, make it a person of interest for drug discovery and development. This guide provides a framework based on existing chemical principles and limited available data. It is imperative that further experimental work be conducted to fully elucidate its properties and potential applications, thereby transitioning it from a chemical intermediate to a well-understood pharmacological tool.

References

  • Chem-Impex International. N-(2-methoxyphenyl)guanidine hydrochloride. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{1][2][3]riazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1246. [Link]

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Topic: N-(2-Methoxy-phenyl)-guanidine hydrochloride Receptor Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the characterization of N-(2-Methoxy-phenyl)-guanidine hydrochloride (2-MPG) interactions with cellular receptors. This compound is a versatile compound utilized in neuropharmacology and medicinal chemistry as a foundational structure for developing novel therapeutic agents.[1] The guanidinium group, a key feature of this molecule, is considered a "privileged scaffold" in drug design, known for its ability to interact with biological targets through hydrogen bonding and electrostatic interactions, often mimicking the side chain of arginine.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative built on scientific integrity and field-proven insights. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. Detailed, step-by-step methodologies for key assays, data interpretation, and advanced analytical techniques are presented to empower researchers to fully elucidate the pharmacological profile of 2-MPG and similar guanidine derivatives.

Foundational Principles: The Guanidine Moiety in Receptor Engagement

The guanidine group is a highly basic, nitrogen-rich functional group that is protonated under physiological pH, forming a resonance-stabilized cation. This positive charge is not localized, allowing it to act as a potent hydrogen bond donor, capable of forming multiple, high-affinity interactions with negatively charged or polar residues (e.g., aspartate, glutamate, phosphate groups) in receptor binding pockets or the phosphate backbone of DNA.[3]

Many guanidine-containing natural products and synthetic derivatives exhibit significant biological activity, targeting a wide array of receptors.[2] For instance, various guanidine derivatives have been identified as potent ligands for:

  • G-Protein Coupled Receptors (GPCRs): Including histamine H3 receptors, muscarinic M2/M4 receptors, and α2-adrenoceptors.[4][5][6][7]

  • Ion Channels: Notably, voltage-gated potassium (Kv) channels.[8]

  • Enzymes and Riboswitches: Demonstrating broad biological relevance.[1][9]

Given that this compound (2-MPG) is explored for its utility in neuropharmacology, its primary targets are likely to be neurotransmitter receptors, particularly GPCRs, which are central to neuronal signaling and represent a major class of drug targets.[1][10]

Strategic Workflow for Receptor Interaction Profiling

A systematic investigation is essential to define the pharmacology of a novel compound like 2-MPG. The process begins with broad screening to identify primary targets and progresses to detailed characterization of the binding kinetics and functional consequences of the interaction.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Characterization cluster_2 Phase 3: Functional Characterization A Compound Synthesis (2-MPG) B Primary Screening (Broad Receptor Panel) A->B Test Compound C Hit Identification B->C Binding Data D Radioligand Binding Assays (Saturation & Competition) C->D Identified Target(s) E Determine Affinity (Ki) & Binding Kinetics D->E Quantitative Data F Functional Assays (e.g., cAMP, Ca2+ Flux) E->F Validated Target G Determine Potency (EC50) & Efficacy (% Activation) F->G H Mode of Action (Agonist, Antagonist, etc.) G->H I Lead Optimization / Further Studies H->I Full Pharmacological Profile

Caption: High-level workflow for characterizing a novel compound.

Core Methodologies: From Binding to Function

This section details the essential experimental protocols required to build a comprehensive pharmacological profile for 2-MPG.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding remains the gold standard for directly measuring the interaction between a ligand and a receptor due to its sensitivity and precision.[11] These assays are crucial for determining the binding affinity (Kd or Ki) and specificity of a compound.

Principle of Competitive Binding: This assay measures the ability of an unlabeled test compound (2-MPG) to compete with a known radiolabeled ligand for binding to a specific receptor. A lower concentration of 2-MPG required to displace the radioligand indicates a higher binding affinity.

G Principle of Competitive Radioligand Binding cluster_0 Low [2-MPG] cluster_1 High [2-MPG] Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 High Binding Receptor2 Receptor Compound 2-MPG Receptor2->Compound High Binding Radioligand2 Radioligand (*) Compound->Radioligand2 Displacement

Caption: 2-MPG competes with a radioligand for receptor binding.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the inhibitory constant (Ki) of 2-MPG for a target receptor (e.g., human serotonin 5-HT2A receptor).

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand (e.g., [3H]-Ketanserin for 5-HT2A).

    • This compound (2-MPG), dissolved in an appropriate vehicle (e.g., DMSO, water).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates (e.g., GF/B filters).

    • Scintillation fluid and microplate scintillation counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of 2-MPG (e.g., from 10 mM down to 0.1 nM).

    • Assay Setup: In each well of a 96-well plate, add:

      • 50 µL of Assay Buffer (for total binding) or a high concentration of a known non-radioactive competitor (for non-specific binding).

      • 50 µL of the 2-MPG dilution or vehicle.

      • 50 µL of the radioligand at a concentration near its Kd value.

      • 50 µL of the receptor-containing membrane preparation.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes). The causality here is critical: incubation time must be optimized to ensure the binding reaction has reached a steady state, otherwise, the calculated affinity will be inaccurate.

    • Termination & Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The speed of this step is paramount to prevent significant dissociation of the ligand-receptor complex.

    • Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any remaining unbound radioligand. Using cold buffer slows the dissociation rate of the radioligand from the receptor, preserving the bound state.

    • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter. The amount of radiation is directly proportional to the amount of bound radioligand.

    • Data Analysis: Plot the radioactive counts against the log concentration of 2-MPG. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of 2-MPG that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Functional Assays: Assessing Cellular Response

While binding assays confirm physical interaction, functional assays are essential to determine the cellular consequence of this interaction—whether 2-MPG acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity).[12] The choice of assay depends on the signaling pathway coupled to the target receptor.[10]

Example Pathway: Gs-Coupled GPCR Signaling

Many neurotransmitter receptors are coupled to the G-protein Gs, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Measuring changes in intracellular cAMP is a direct readout of receptor activation.

G Compound 2-MPG (Agonist) Receptor GPCR (Gs) Compound->Receptor Binds & Activates G_Protein Gαsβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Caption: Canonical Gs-coupled GPCR signaling cascade.

Experimental Protocol: cAMP Accumulation Assay

  • Objective: To determine if 2-MPG modulates cAMP levels via a Gs- or Gi-coupled receptor and to quantify its potency (EC50) and efficacy.

  • Materials:

    • Whole cells stably expressing the target receptor (e.g., HEK293 cells).

    • Assay medium containing a phosphodiesterase (PDE) inhibitor like IBMX. The inclusion of a PDE inhibitor is a self-validating step; it prevents the degradation of newly synthesized cAMP, thereby amplifying the signal and increasing the assay's sensitivity and robustness.

    • Lysis buffer and a commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

    • A known agonist for the receptor to serve as a positive control.

  • Methodology:

    • Cell Culture: Plate the cells in 96-well plates and grow to a suitable confluency.

    • Pre-treatment: Aspirate the growth medium and pre-incubate the cells with the PDE inhibitor in assay medium.

    • Compound Addition: Add serial dilutions of 2-MPG (for agonist mode) or a fixed concentration of a known agonist plus serial dilutions of 2-MPG (for antagonist mode).

    • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

    • Cell Lysis: Lyse the cells according to the detection kit protocol to release the intracellular cAMP.

    • Detection: Perform the cAMP detection assay (e.g., HTRF). This typically involves adding detection reagents that generate a fluorescent signal proportional to the concentration of cAMP.

    • Data Analysis: Plot the signal (e.g., HTRF ratio) against the log concentration of 2-MPG.

      • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy) relative to the positive control.

      • Antagonist Mode: Analyze the rightward shift in the agonist's dose-response curve to calculate the antagonist's affinity (Kb) using the Schild analysis.

Data Presentation and Interpretation

Table 1: Hypothetical Pharmacological Profile of 2-MPG at Various Receptors

Receptor TargetAssay TypeParameterValue
Serotonin 5-HT2A [3H]-Ketanserin BindingKi75 nM
Calcium MobilizationEC50250 nM
% Efficacy (vs. Serotonin)85% (Partial Agonist)
Adrenergic α2A [3H]-Rauwolscine BindingKi1.2 µM
cAMP InhibitionIC50 (Antagonist)2.5 µM
Dopamine D2 [3H]-Spiperone BindingKi> 10 µM
cAMP InhibitionNo significant activity

This table represents a hypothetical outcome where 2-MPG is identified as a potent and selective partial agonist at the 5-HT2A receptor with weaker activity at the α2A receptor and no significant interaction with the D2 receptor.

Conclusion and Authoritative Grounding

The systematic application of binding and functional assays provides a robust pathway to defining the receptor interaction profile of this compound. This guide outlines a logical, field-proven workflow that moves from broad screening to detailed mechanistic analysis. By understanding the causality behind each experimental step—from the necessity of equilibrium in binding assays to the inclusion of PDE inhibitors in functional screens—researchers can generate high-quality, trustworthy data. The unique chemical properties of the guanidine moiety suggest that compounds like 2-MPG hold significant potential as pharmacological tools and therapeutic leads.[1][2] A thorough characterization, as detailed herein, is the critical first step in unlocking that potential.

References

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports. [Link]

  • Pessanha, M., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. [Link]

  • Jenkins, L., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Sadek, B., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience. [Link]

  • Kozela, E., et al. (2005). 2-MPPA, a selective glutamate carboxypeptidase II inhibitor, attenuates morphine tolerance but not dependence in C57/Bl mice. Psychopharmacology. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]

  • SimpleNursing. (2013). GI pharmacology: Antacids & H2 blockers. YouTube. [Link]

  • Sadek, B., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]

  • Maryanoff, B. E. (1996). Preparation of substituted guanidines.
  • DrugChug. (2021). How do H2RA's Work? (EASY Pharmacology). YouTube. [Link]

  • Bottegoni, G., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • Redfern-Nichols, T., et al. (2024). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. [Link]

  • Kumar, L., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific Reports. [Link]

  • Chen, Y., et al. (2024). Ligand Response of Guanidine-IV riboswitch at Single-molecule Level. eLife. [Link]

  • Kottke, T., et al. (2012). Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists. Archiv der Pharmazie. [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports. [Link]

  • Buschauer, A. (1989). Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs. Journal of Medicinal Chemistry. [Link]

  • Schlenk, M., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Molecules. [Link]

  • Church, M. K., & Church, D. S. (2011). Pharmacology of Antihistamines. Indian Journal of Dermatology. [Link]

  • Loya, C. M., et al. (2009). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. [Link]

  • Shiraishi, Y., et al. (2024). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. [Link]

  • Process for preparing guanidine hydrochloride.

Sources

N-(2-Methoxy-phenyl)-guanidine hydrochloride: A Comprehensive Technical Profile on Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Pre-formulation Landscape

In the intricate journey of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. This guide is dedicated to providing a deep dive into the solubility and stability profiles of N-(2-Methoxy-phenyl)-guanidine hydrochloride, a compound of interest in neuropharmacology and medicinal chemistry.[1] While specific experimental data for this particular substituted guanidine is not extensively published, this paper will leverage established principles of physical organic chemistry and data from the parent compound, guanidine hydrochloride, to provide a robust framework for its characterization. As your Senior Application Scientist, my goal is not just to present data, but to illuminate the scientific rationale behind the experimental design, enabling you to generate reliable and reproducible results in your own laboratory.

Molecular and Physicochemical Overview

This compound is an aromatic guanidine derivative. Its structure is characterized by a highly basic guanidinium core linked to a methoxy-substituted phenyl ring.

  • Molecular Formula: C₈H₁₂ClN₃O[2]

  • Molecular Weight: 201.66 g/mol

  • Core Structural Features:

    • Guanidinium Group: The guanidine moiety (pKa ≈ 13.6) is one of the strongest organic bases.[3] In its protonated hydrochloride salt form, the positive charge is delocalized across the three nitrogen atoms through resonance, conferring significant stability to the cation.[4] This inherent stability is a cornerstone of its chemical profile.

    • 2-Methoxyphenyl Group: The presence of the aromatic ring introduces a degree of lipophilicity to the molecule. The methoxy group at the ortho position can influence electronic distribution and steric hindrance, potentially impacting intermolecular interactions and reactivity compared to unsubstituted aryl guanidines.

This compound is recognized as a valuable intermediate in the synthesis of bioactive molecules and as a building block for novel drugs targeting neurological disorders.[1] Its utility is underpinned by its purported solubility and stability, which facilitate handling and formulation in a laboratory setting.[1]

Solubility Profile: From Theory to Practice

Solubility is a critical determinant of a drug candidate's bioavailability and developability. While qualitative statements suggest this compound has favorable solubility, a quantitative understanding is essential for formulation design.[1]

Insights from the Parent Compound: Guanidine Hydrochloride

Guanidine hydrochloride (GuHCl) is well-known for its high aqueous solubility, primarily due to its ionic nature and ability to form strong hydrogen bonds.[4][5] Its solubility in water is approximately 6 M at room temperature, which can be increased to 8 M with gentle heating to around 35-40°C.[6][7][8][9] This high solubility in polar solvents is a defining characteristic.[4]

The solubility of GuHCl has also been systematically determined in various organic solvents. The data indicates that polar aprotic solvents like DMF and DMAC are excellent solubilizing agents, followed by polar protic solvents like methanol and ethanol.[10]

Table 1: Solubility of Guanidine Hydrochloride in Various Solvents at 298.15 K (25°C)

Solvent Mole Fraction Solubility (x₁)
N,N-Dimethylformamide (DMF) 0.4017
N,N-Dimethylacetamide (DMAC) 0.3400
2-Methoxyethanol 0.3330
Methanol 0.2017
Ethanol 0.1174
Isopropanol 0.0886
n-Propanol 0.0660

(Data synthesized from Wang et al., J. Chem. Eng. Data 2019, 64, 1, 155–163)[10]

Predicted Influence of the 2-Methoxyphenyl Substituent

The addition of the 2-methoxyphenyl group to the guanidine core will modulate this solubility profile. The aromatic ring introduces significant non-polar surface area, which is expected to decrease aqueous solubility compared to the parent GuHCl. Conversely, this increased organic character may enhance solubility in less polar organic solvents. Therefore, while still expected to be water-soluble due to the charged guanidinium group, it will likely not reach the multi-molar concentrations seen with GuHCl.

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is required. The equilibrium shake-flask method is a reliable and widely accepted standard.

Objective: To determine the equilibrium solubility of this compound in key pharmaceutical solvents at ambient and accelerated temperatures.

Materials:

  • This compound (purity >99%)

  • Solvents: Purified Water, 0.01 N HCl (pH 2), Phosphate Buffer (pH 7.4), 0.01 N NaOH (pH 12), Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).

  • Thermostatic shaker bath, analytical balance, HPLC system with UV detector, centrifuge, pH meter.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the compound to vials containing a known volume (e.g., 5 mL) of each test solvent. The goal is to create a saturated solution with visible solid material remaining.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. Causality Note: 48-72 hours is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, which is critical for accurate solubility measurement. Preliminary kinetic studies can confirm the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand at the test temperature for at least 2 hours to allow undissolved solids to settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot gravimetrically with an appropriate solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of a validated analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using the validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

This protocol provides a self-validating system, as the continued presence of solid material confirms saturation, and the use of a validated HPLC method ensures accurate quantification.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess solid to solvent B Seal and place in shaker bath (e.g., 25°C, 48h) A->B C Allow to settle B->C D Centrifuge to pellet solid C->D E Withdraw clear supernatant D->E F Dilute sample E->F G Analyze via HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, understanding storage requirements, and developing stability-indicating analytical methods.[11][12]

Inherent Stability of the Guanidinium Core

The resonance-stabilized guanidinium cation is exceptionally stable.[4] However, under extreme pH and temperature conditions, hydrolysis to form the corresponding urea and ammonia can occur, though this is generally a slow process for N-aryl guanidines. The primary points of instability in this compound are likely to be influenced by the aryl substituent.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify its degradation products.[13][14] The following protocol is based on ICH Q1A guidelines.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is known to be stable (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Hydrolytic Degradation:

    • Acidic: Dilute the stock solution with 0.1 N HCl.

    • Basic: Dilute the stock solution with 0.1 N NaOH.

    • Neutral: Dilute the stock solution with purified water.

    • Procedure: Incubate the solutions at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Procedure: Store the solution at room temperature, protected from light, and collect samples at various time points. Causality Note: The concentration of H₂O₂ may need to be optimized. Start with a lower concentration (e.g., 3%) and increase if no degradation is observed.

  • Photolytic Degradation:

    • Expose both the solid drug substance and a solution of the compound (in a photostable solvent like water or acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

    • Procedure: A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Thermal Degradation:

    • Expose the solid drug substance to elevated temperatures (e.g., 80°C, 105°C) in a calibrated oven.

    • Procedure: Monitor for physical changes (e.g., color, melting) and assay the samples at various time points.

Table 2: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis 0.1 N HCl 60-80°C 0-24 hours
Base Hydrolysis 0.1 N NaOH 60-80°C 0-24 hours
Neutral Hydrolysis Purified Water 60-80°C 0-24 hours
Oxidation 3-30% H₂O₂ Room Temp 0-24 hours
Photolysis ICH Q1B light exposure Ambient As per ICH

| Thermal (Solid) | Dry Heat | 80-105°C | Up to 7 days |

Predicted Degradation Pathways

Based on the molecule's structure, several degradation pathways can be hypothesized:

  • Hydrolysis (Acidic/Basic): The primary route would likely be the hydrolysis of the C-N bond of the guanidine group to form 2-methoxyphenylurea and ammonia. Under more forcing conditions, cleavage of the methoxy ether bond could occur, yielding a phenolic derivative.

  • Oxidation: The electron-rich aromatic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated species or quinone-like structures. The guanidine group itself is generally stable to oxidation.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent N-(2-Methoxy-phenyl)-guanidine Urea 2-Methoxyphenylurea Parent->Urea Major Pathway Phenol Guanidinyl-phenol (Ether Cleavage) Parent->Phenol Forced Conditions OxidizedRing Hydroxylated Aromatic Species Parent->OxidizedRing Minor Pathway

Caption: Predicted Degradation Pathways for N-(2-Methoxy-phenyl)-guanidine.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products and quantify its purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for this application.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of resolving this compound from its degradation products generated during stress testing.

Step-by-Step Protocol:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). The hydrophobic nature of the C18 stationary phase is well-suited for retaining the aromatic compound.

  • Wavelength Selection: Determine the UV absorbance maximum (λₘₐₓ) of the compound by scanning a dilute solution from 200-400 nm. The methoxyphenyl group should provide strong chromophores.

  • Mobile Phase Scouting:

    • Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water. Causality Note: An acidic modifier is crucial for good peak shape of the basic guanidine group by suppressing silanol interactions on the column and ensuring consistent protonation of the analyte.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV cutoff.[13]

  • Gradient Development: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from a stressed sample mixture. Analyze a blended sample containing the parent compound and aliquots from all forced degradation experiments.

  • Method Optimization: Adjust the gradient slope, initial and final %B, and flow rate to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is demonstrating specificity by showing that the parent peak is pure in the presence of degradants, often confirmed using a photodiode array (PDA) detector to check for peak purity.

G A Select Column & Wavelength C Scout with Broad Gradient A->C B Prepare Stressed Sample Mix D Analyze Stressed Mix B->D C->D E Optimize Gradient (Rs > 1.5) D->E F Validate Method (ICH Q2) E->F G Final Stability-Indicating Method F->G

Sources

Methodological & Application

Synthesis protocol for "N-(2-Methoxy-phenyl)-guanidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(2-Methoxy-phenyl)-guanidine Hydrochloride

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and neuropharmacological research.[1] The described method is based on the classical and robust reaction of 2-methoxyaniline with cyanamide in an acidic medium. This document offers a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, guidelines for product characterization, and critical safety protocols. The synthesis is designed to be highly reproducible, yielding the target compound with good purity and yield. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

The guanidine functional group is a pivotal structural motif found in a vast array of natural products and pharmaceuticals. Its unique basicity and ability to form multiple hydrogen bonds contribute to its role in molecular recognition and biological activity. N-aryl guanidines, in particular, serve as key intermediates in the synthesis of more complex bioactive molecules.[1]

The synthesis of substituted guanidines is a well-established field in organic chemistry.[2] Common strategies include the addition of amines to carbodiimides or the use of various guanylating agents like S-methylisothioureas.[3][4] One of the most direct and atom-economical methods involves the reaction of an amine with cyanamide.[5][6] This approach is favored for its operational simplicity and the ready availability of starting materials.

This protocol details the synthesis of this compound by reacting 2-methoxyaniline (o-anisidine) with cyanamide. The reaction is facilitated by hydrochloric acid, which protonates the cyanamide, activating it for nucleophilic attack by the aniline, and also ensures the final product is isolated as a stable hydrochloride salt.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of the primary amine (2-methoxyaniline) to the carbon atom of cyanamide. The reaction is acid-catalyzed, where the acid protonates the nitrile nitrogen of cyanamide, enhancing the electrophilicity of the carbon atom.

Overall Reaction

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-methoxyaniline 2-Methoxyaniline Product N-(2-Methoxy-phenyl)- guanidine hydrochloride 2-methoxyaniline->Product + Cyanamide Cyanamide Cyanamide->Product HCl HCl (aq) HCl->Product Reflux G start Start reagents 1. Prepare Reagents - Dissolve 2-methoxyaniline in water. - Add conc. HCl. start->reagents setup 2. Reaction Setup - Assemble reflux apparatus. - Begin stirring and heating. reagents->setup addition 3. Add Cyanamide - Add 50% cyanamide solution dropwise. setup->addition reflux 4. Reflux Reaction - Heat mixture to reflux (100-110°C). - Maintain for 4 hours. addition->reflux cool 5. Crystallization - Cool reaction to room temp. - Further cool in ice bath. reflux->cool filter 6. Isolate Product - Filter precipitate via Büchner funnel. - Wash with cold isopropanol & ether. cool->filter dry 7. Dry Product - Dry under vacuum. filter->dry characterize 8. Characterization - Melting Point - ¹H & ¹³C NMR Spectroscopy dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and analysis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 12.32 g (0.10 mol) of 2-methoxyaniline.

    • Add 50 mL of deionized water to the flask.

    • While stirring, slowly add 10 mL of concentrated hydrochloric acid. An exotherm may be observed, and the aniline hydrochloride salt will form. Stir until a clear solution or a fine slurry is obtained.

  • Addition of Cyanamide:

    • Place 10.1 g of 50% aqueous cyanamide solution (0.12 mol) into the dropping funnel.

    • Add the cyanamide solution dropwise to the stirred aniline hydrochloride solution over 20-30 minutes. The addition is exothermic; maintain the temperature below 50°C if necessary using a water bath.

    • Rationale: Slow addition prevents a rapid temperature increase which could lead to side reactions and ensures a homogenous reaction mixture.

  • Reflux:

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle.

    • Maintain a gentle reflux for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.

    • Rationale: The elevated temperature provides the necessary activation energy to drive the reaction to completion, as the nucleophilic attack on the activated cyanamide is the rate-limiting step.

  • Work-up and Isolation:

    • After 4 hours, turn off the heat and allow the mixture to cool to room temperature. The product may begin to crystallize.

    • To maximize precipitation, cool the flask in an ice-water bath for 1 hour. A dense white precipitate should form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with two portions of cold isopropanol (2 x 20 mL) and then with two portions of diethyl ether (2 x 20 mL).

    • Rationale: Washing with cold isopropanol removes unreacted starting materials and water-soluble impurities. The subsequent diethyl ether wash helps to remove the isopropanol and dries the product more efficiently.

  • Drying:

    • Dry the white crystalline solid under vacuum at 50-60°C for 4-6 hours or until a constant weight is achieved.

    • Expected yield: 16-18 g (80-90%).

Product Characterization

To validate the synthesis, the isolated product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 182-185 °C.

  • Solubility: Soluble in water and methanol.

  • ¹H NMR Spectroscopy (400 MHz, D₂O):

    • δ 7.20-7.40 (m, 4H, Ar-H)

    • δ 3.85 (s, 3H, -OCH₃)

    • (Note: Guanidinium protons -NH₂ and -NH- may be broad or exchange with D₂O)

  • ¹³C NMR Spectroscopy (100 MHz, D₂O):

    • δ 158.0 (C=N, guanidinium carbon)

    • δ 152.5 (Ar-C-O)

    • δ 128.0, 125.5, 122.0, 112.0 (Aromatic carbons)

    • δ 56.0 (-OCH₃)

The characterization of guanidine compounds by NMR is a standard method to confirm their structure. [7][8]

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. The experiment should be conducted in a well-ventilated fume hood.

  • 2-Methoxyaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen.

  • Cyanamide: Toxic and corrosive. Can cause severe skin and eye burns. Handle with extreme care.

  • Hydrochloric Acid (conc.): Highly corrosive. Causes severe burns and respiratory irritation.

  • Guanidine Hydrochloride (Product): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. [9][10][11]Avoid breathing dust. [11] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. [11]Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reflux temperature and time are adequate. Check the purity of starting materials.
Product lost during work-up.Ensure the wash solvents are cold to minimize product dissolution.
Oily Product/Failure to Crystallize Presence of impurities.Try triturating the oil with diethyl ether or a small amount of cold isopropanol to induce crystallization. Recrystallization from an ethanol/ether solvent system may be necessary.
Product is Colored Impurities from starting aniline.The starting 2-methoxyaniline may have oxidized. Use freshly distilled aniline or decolorize the final product solution with a small amount of activated charcoal before cooling.

References

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Michelson, S. R. (1993). Preparation of substituted guanidines.
  • Google Patents.
  • RSC Publishing. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Google Patents. Process for preparing guanidine hydrochloride (CN1247536C).
  • ResearchGate. Reaction of cyanamide with amine to synthesize guanidine. [Link]

  • ResearchGate. 1H-NMR spectra of polymeric guanidine derivatives. [Link]

  • GalChimia. (2020). A Different Approach to Anilines. [Link]

  • Wacker, A., et al. (2021). Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). Chembiochem, 23(4), e202100623. [Link]

  • JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

  • ChemHelp ASAP. (2020). synthesis of anilines. YouTube. [Link]

  • Buchner, D. (2022). Guanidine-based DNA extraction with silica-coated beads or silica spin columns. Protocols.io. [Link]

  • BioShop Canada Inc. Safety Data Sheet: Guanidine Hydrochloride. [Link]

  • Google Patents.
  • MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • Garcés, K., et al. (2023). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. Inorganics, 11(11), 447. [Link]

  • ResearchGate. How can I prepare guanidine hydrochloride 8M?[Link]

  • Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]

  • ResearchGate. NMR and X-ray Diffraction Conformational Study of Guanidines. [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. [Link]

  • Pathak, S., Singh, D., & Singh, V. P. (2010). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry, 22(5), 3637-3642. [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of N-(2-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of N-(2-Methoxy-phenyl)-guanidine hydrochloride. This compound is a key intermediate and potential active pharmaceutical ingredient (API) in neuropharmacological research and drug development.[1] Given its polar guanidinium group and non-polar methoxy-phenyl moiety, a robust analytical method is crucial for its characterization and quality control. The described isocratic reversed-phase HPLC method utilizes a C18 stationary phase with a buffered mobile phase, ensuring excellent peak symmetry, resolution, and reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, detailed protocols, system suitability, and method validation in accordance with ICH guidelines.

Introduction and Scientific Rationale

This compound is a versatile molecule with significant applications in pharmaceutical research, particularly in the synthesis of bioactive compounds targeting neurological disorders.[1] Accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely adopted technique for the analysis of compounds containing a chromophore.[2] The presence of the methoxy-phenyl group in this compound makes it readily detectable by UV spectrophotometry.[2]

The primary analytical challenge lies in the compound's dual nature: the highly polar and basic guanidine group (pKa of guanidine is ~12.5) and the relatively non-polar aromatic ring.[3] This can lead to poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the silica-based stationary phase. To overcome these challenges, this method employs a C18 column with a buffered mobile phase. The buffer controls the pH of the mobile phase, ensuring consistent ionization of the analyte and minimizing secondary interactions with the stationary phase, thereby leading to improved peak shape and retention time stability.

Chromatographic System and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

Parameter Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5 adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (H₃PO₄) (AR grade)

  • Purified water (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Solutions

3.2.1. Mobile Phase Preparation (1 L)

  • Buffer Preparation: Accurately weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of purified water.[2]

  • Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[2]

  • Filter the buffer solution through a 0.45 µm membrane filter.[2]

  • Mobile Phase Mixture: Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.[2]

  • Degas the mobile phase using sonication or vacuum filtration before use.[2]

3.2.2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.[2]

  • Dissolve the standard in the mobile phase.

  • Make up the volume to the mark with the mobile phase and mix thoroughly.

3.2.3. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 10, 25, 50, 75, and 100 µg/mL).

3.2.4. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range.[2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting A Mobile Phase Preparation E HPLC System Initialization & Equilibration A->E B Standard Stock Solution C Calibration Standards B->C F System Suitability Test (SST) C->F D Sample Preparation G Sample Injection & Data Acquisition D->G E->F F->G H Peak Integration & Quantification G->H I Report Generation H->I

Figure 1: HPLC Analysis Workflow.

System Suitability

Before proceeding with sample analysis, the performance of the HPLC system must be verified through a system suitability test (SST). This ensures that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Inject the mobile phase as a blank to ensure no interfering peaks are present.

  • Inject a standard solution (e.g., 50 µg/mL) five or six times.

  • Calculate the system suitability parameters from the chromatograms.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] This can be demonstrated by comparing the chromatogram of a blank (mobile phase), a placebo (if applicable), the sample, and the reference standard. The peak for this compound in the sample should be pure and free from interference from other components.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] A series of at least five concentrations of the reference standard across the working range should be prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[8] It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each).[4] Accuracy is typically reported as the percent recovery of a known amount of analyte added to a sample.

Parameter Acceptance Criteria
Percent Recovery 98.0% to 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.[4]

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different instruments.

Parameter Acceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line

  • S = the slope of the calibration curve

Troubleshooting

Problem Potential Cause Solution
Peak Tailing - Secondary interactions with the stationary phase- Column degradation- Inappropriate mobile phase pH- Ensure mobile phase pH is correctly adjusted- Use a new column- Consider a column with end-capping
Variable Retention Times - Fluctuation in pump pressure- Inconsistent mobile phase composition- Column temperature variation- Purge the pump- Ensure proper mobile phase mixing and degassing- Check the column oven temperature
No Peaks or Small Peaks - Injection issue- Detector malfunction- Sample degradation- Check autosampler and syringe- Verify detector lamp status- Prepare fresh sample
Extraneous Peaks - Contaminated mobile phase or sample- Carryover from previous injection- Use fresh, high-purity solvents- Implement a needle wash step in the injection sequence

Conclusion

The HPLC method described in this application note is a robust, reliable, and accurate technique for the quantitative analysis of this compound. The method is straightforward to implement using standard HPLC instrumentation and common reagents. The validation data demonstrates that the method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • International Conference on Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

  • Nawaz, M., Solangi, I. B., & Khuhawar, M. Y. (2011). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan, 33(4), 450-455.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • Interchim. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromo-2-methoxybenzyl)guanidine Hydrochloride. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

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Application Notes and Protocols: N-(2-Methoxy-phenyl)-guanidine hydrochloride for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Nitric Oxide Synthase Inhibition

In the landscape of drug discovery and cellular signaling research, the modulation of enzyme activity remains a cornerstone of therapeutic intervention. Among the enzymes of significant interest are the Nitric Oxide Synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. Dysregulation of NO production is implicated in a multitude of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders. Consequently, the identification and characterization of novel NOS inhibitors are of paramount importance.

This document provides a comprehensive guide to the application of N-(2-Methoxy-phenyl)-guanidine hydrochloride in enzyme inhibition assays, with a specific focus on the Nitric Oxide Synthase isoforms. As a member of the guanidine class of compounds, this compound is postulated to act as a competitive inhibitor of NOS, leveraging its structural similarity to L-arginine, the natural substrate of the enzyme. These application notes are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their research endeavors.

The Scientific Underpinnings: Mechanism of Action and Isoform Selectivity

Nitric Oxide Synthase exists in three primary isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis respectively, iNOS is induced by inflammatory stimuli and is responsible for the production of large, often cytotoxic, amounts of NO.[1] The therapeutic potential of a NOS inhibitor is therefore critically dependent on its isoform selectivity.

Guanidine-containing compounds have been extensively studied as inhibitors of NOS.[2] Their mechanism of action is largely attributed to their ability to compete with the guanidino group of L-arginine for binding to the active site of the enzyme. This competitive inhibition is reversible and can be overcome by increasing the concentration of the substrate, L-arginine.[2] While specific IC50 values for this compound are not yet extensively documented in publicly available literature, studies on structurally related guanidine derivatives have demonstrated potent, low-micromolar inhibition of NOS isoforms.[2] For instance, 1H-Pyrazole-1-carboxamidine HCl has been shown to inhibit iNOS, eNOS, and nNOS with IC50 values in the 0.2 µM range.[2] Such data strongly suggest that this compound is a promising candidate for targeted NOS inhibition.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for assessing the inhibitory potential of this compound on NOS activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent & Inhibitor Preparation plate_prep Assay Plate Setup reagent_prep->plate_prep enzyme_prep Enzyme (NOS) Preparation enzyme_prep->plate_prep incubation Incubation with Substrate & Inhibitor plate_prep->incubation reaction_stop Reaction Termination incubation->reaction_stop griess_reagent Griess Reagent Addition (Colorimetric) reaction_stop->griess_reagent fluor_probe Fluorescent Probe (Fluorometric) reaction_stop->fluor_probe measurement Absorbance/Fluorescence Measurement griess_reagent->measurement fluor_probe->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis

Caption: A generalized workflow for a NOS inhibition assay.

Detailed Protocols: From Benchtop to Data

Two primary methods for quantifying NOS activity are detailed below: a colorimetric assay based on the Griess reaction and a more sensitive fluorometric assay.

Protocol 1: Colorimetric NOS Inhibition Assay (Griess Reagent-Based)

This protocol is adapted from commercially available kits and established methodologies for the measurement of nitrite, a stable and quantifiable end-product of NO oxidation.[3][4][5]

A. Reagent and Sample Preparation:

  • NOS Assay Buffer: Prepare a buffer appropriate for NOS activity (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., sterile deionized water or DMSO). Perform serial dilutions to obtain a range of working concentrations.

  • Enzyme Solution: Dilute the purified NOS isoform (nNOS, eNOS, or iNOS) to the desired working concentration in cold NOS Assay Buffer.

  • Substrate Solution: Prepare a working solution of L-arginine in NOS Assay Buffer.

  • Cofactor Mix: Prepare a solution containing NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) in NOS Assay Buffer.

  • Griess Reagent: This is typically a two-part reagent. Combine equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) immediately before use.[5]

  • Nitrite Standard Curve: Prepare a series of known concentrations of sodium nitrite in NOS Assay Buffer to generate a standard curve.

B. Assay Procedure:

  • In a 96-well microplate, add the following to each well:

    • x µL of NOS Assay Buffer

    • 10 µL of the desired concentration of this compound or vehicle control.

    • 10 µL of Enzyme Solution.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of a pre-warmed mixture of the Substrate Solution and Cofactor Mix to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a suitable stop solution, or proceed directly to the detection step.

  • Add 100 µL of the freshly prepared Griess Reagent to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.[3][5]

C. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all readings.

  • Use the nitrite standard curve to determine the concentration of nitrite produced in each well.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric NOS Inhibition Assay

This method offers higher sensitivity and is suitable for samples with low NOS activity.[6]

A. Reagent and Sample Preparation:

  • Follow the same preparation steps as for the colorimetric assay, but replace the Griess Reagent and nitrite standards with a fluorometric probe and its corresponding standards. A common probe is one that reacts with NO to form a fluorescent product.

B. Assay Procedure:

  • Follow steps 1-4 of the colorimetric assay procedure.

  • After the enzymatic reaction, add the fluorometric probe to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at the specified temperature, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm or 480/530 nm, depending on the probe).[6]

C. Data Analysis:

  • Perform data analysis as described for the colorimetric assay, using fluorescence intensity instead of absorbance.

Visualizing the Mechanism: Competitive Inhibition of NOS

The following diagram illustrates the principle of competitive inhibition of NOS by this compound.

competitive_inhibition cluster_enzyme NOS Active Site Enzyme NOS ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate L-Arginine Substrate->Enzyme Binds to Active Site Inhibitor N-(2-Methoxy-phenyl)- guanidine hydrochloride Inhibitor->Enzyme Competes for Active Site Product NO + L-Citrulline ES_Complex->Product Catalysis

Caption: Competitive inhibition of NOS by this compound.

Quantitative Data and Interpretation

While specific IC50 values for this compound are pending dedicated studies, the following table provides representative data for other guanidine-based NOS inhibitors to serve as a benchmark for expected potency.

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Isoform SelectivityReference
1H-Pyrazole-1-carboxamidine HCl 0.20.20.2Non-selective[2]
3-Methyl-PCA --5Preferential for iNOS[2]
4-Methyl-PCA --2.4Preferential for iNOS[2]
Aminoguanidine --~2.1 (mouse)Selective for iNOS[1]

PCA: Pyrazole-1-carboxamidine

Key Considerations and Troubleshooting

  • Solubility: Ensure complete dissolution of this compound in the chosen solvent. If using DMSO, keep the final concentration in the assay below 0.5% to avoid solvent-induced enzyme inhibition.

  • Cofactor Stability: NADPH and BH4 are sensitive to degradation. Prepare fresh solutions and keep them on ice.

  • Interfering Substances: Samples such as cell culture media may contain substances that interfere with the Griess reaction. It is advisable to run appropriate controls.

  • Enzyme Activity: Ensure the use of a sufficient amount of active enzyme to generate a robust signal. Enzyme activity can vary between batches and suppliers.

Conclusion: A Valuable Tool for NO Research

This compound represents a promising tool for researchers investigating the role of nitric oxide in health and disease. Its presumed mechanism as a competitive inhibitor of NOS, coupled with the potential for isoform selectivity, makes it a valuable candidate for probing the distinct functions of nNOS, eNOS, and iNOS. The detailed protocols and conceptual framework provided in these application notes are intended to facilitate the integration of this compound into a wide array of research applications, from basic biochemical characterization to high-throughput screening for novel therapeutic agents.

References

  • Guillon, C. D., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular Nitric Oxide (NO) Assay Kit (Fluorometric). Retrieved from [Link]

  • dx.doi.org. (2019). Protocol Griess Test. Retrieved from [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 395-403.
  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 131-140). Humana Press.
  • PNAS. (2015). Molecular determinants of Hv1 proton channel inhibition by guanidine derivatives. Proceedings of the National Academy of Sciences, 112(35), 11068-11073.
  • Eagle Biosciences. (n.d.). Nitric Oxide Synthase Ultrasensitive Colorimetric Assay. Retrieved from [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315-424.
  • Guillon, C. D., et al. (2014). NITRO- N ω' -SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS.
  • Corbett, J. A., et al. (1992). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. Journal of Experimental Medicine, 176(2), 599-604.
  • ResearchGate. (2014). (PDF) Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

  • BenchChem. (2025). In Vitro Validation of 1-(2-hydroxyethyl)

Sources

Quantitative Analysis of N-(2-Methoxy-phenyl)-guanidine hydrochloride: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of analytical methodologies for the precise quantification of N-(2-Methoxy-phenyl)-guanidine hydrochloride, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols for method development and validation. The methodologies presented are grounded in established analytical principles and adhere to international regulatory standards, ensuring data integrity and reliability.

Introduction: The Analytical Imperative

This compound is a substituted guanidine derivative. The accurate determination of its concentration in various matrices, from bulk drug substance to formulated products, is critical for ensuring product quality, safety, and efficacy. The guanidine moiety, being highly polar and basic, presents unique analytical challenges. This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust method, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and selectivity.

The development of a reliable analytical method is not merely a procedural exercise; it is a systematic investigation to create a self-validating system. The choices made during development, from column chemistry to mobile phase composition, are dictated by the physicochemical properties of the analyte and the intended purpose of the method. This guide will elucidate the rationale behind these choices, empowering the user to not only follow the protocols but also to adapt and troubleshoot them effectively.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a cornerstone of pharmaceutical analysis due to its versatility, precision, and cost-effectiveness. The presence of the phenyl ring in this compound makes it an excellent candidate for UV detection.

Principle of the Method

This method utilizes reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The guanidine group's high polarity is balanced by the hydrophobicity of the methoxy-phenyl moiety, allowing for good retention and separation on a C18 column. An acidic mobile phase is employed to ensure the guanidine group is protonated, leading to a consistent charge and improved peak shape.

Proposed HPLC Method Parameters

The following parameters are proposed as a starting point for method development and validation. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a good balance of retention and efficiency for compounds with mixed polarity.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (40:60 v/v)The buffer ensures a consistent, low pH to protonate the analyte, improving peak shape and retention time stability. Acetonitrile is a common organic modifier providing good elution strength.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[2]
Detection UV at 274 nmThe methoxy-phenyl group is expected to have a UV absorbance maximum around this wavelength, providing good sensitivity. A UV scan of a standard solution should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection extraction Solid Phase Extraction or Protein Precipitation start->extraction evaporation Evaporation & Reconstitution extraction->evaporation inject Inject into LC evaporation->inject Prepared Sample separation Chromatographic Separation inject->separation ionization Electrospray Ionization separation->ionization msms MS/MS Detection (MRM) ionization->msms integrate Integrate Peak Area msms->integrate MRM Chromatogram calibrate Calibration Curve (with IS) integrate->calibrate quantify Quantify Concentration calibrate->quantify

Sources

The Strategic deployment of N-(2-Methoxy-phenyl)-guanidine Hydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for utilizing N-(2-Methoxy-phenyl)-guanidine hydrochloride in the synthesis of bioactive molecules. With full editorial control, this document is structured to offer in-depth, field-proven insights into the strategic use of this versatile reagent, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale.

Introduction: The Guanidinium Moiety as a Privileged Scaffold

The guanidinium group is a highly basic functional group (pKa ≈ 13.6) that is protonated under physiological conditions, allowing it to participate in crucial biological interactions.[1] This unique characteristic has made it a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[2] this compound serves as a valuable building block for introducing this important pharmacophore into novel molecular architectures. Its 2-methoxy-phenyl substitution offers specific steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of the target molecules. This guide will focus on two primary applications: the synthesis of heterocyclic kinase inhibitors and the construction of quinazoline cores.

Application I: Synthesis of Potential MSK1 Inhibitors

Mitogen- and Stress-activated Kinase 1 (MSK1) is a key nuclear enzyme involved in the inflammatory response and has emerged as a promising therapeutic target for a range of diseases, including asthma, psoriasis, and certain cancers.[3][4] The guanidine moiety has been identified as a promising scaffold for the development of MSK1 inhibitors.[5] The strategic placement of the N-(2-methoxyphenyl)guanidine core can lead to compounds with significant inhibitory activity.

The MSK1 Signaling Pathway: A Target for Intervention

MSK1 is activated downstream of the ERK1/2 and p38 MAPK signaling pathways in response to cellular stress and mitogens.[4] Once activated, MSK1 phosphorylates transcription factors such as CREB and NF-κB, as well as histone H3, leading to the expression of pro-inflammatory genes.[2][6] By inhibiting MSK1, it is possible to modulate these inflammatory cascades.

MSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogens/Stress MAPKKK MAPKKK (e.g., RAF) Mitogens->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (ERK1/2, p38) MAPKK->MAPK MSK1_inactive MSK1 (inactive) MAPK->MSK1_inactive Phosphorylation MSK1_active MSK1 (active) MSK1_inactive->MSK1_active CREB CREB MSK1_active->CREB Phosphorylation HistoneH3 Histone H3 MSK1_active->HistoneH3 Phosphorylation p_CREB p-CREB Gene_Expression Gene Expression (e.g., IL-6, IL-10) p_CREB->Gene_Expression p_HistoneH3 p-Histone H3 p_HistoneH3->Gene_Expression

Figure 1: Simplified MSK1 signaling pathway.

Rationale for this compound in MSK1 Inhibitor Synthesis

The design of kinase inhibitors often involves targeting the ATP-binding pocket. The planar nature of the phenylguanidine scaffold allows it to function as a hinge-binding motif, while the 2-methoxy group can form specific hydrogen bonds with amino acid residues in the kinase domain, enhancing both potency and selectivity.

Application II: Synthesis of 2-Amino-8-methoxyquinazolines

Quinazolines are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The reaction of N-arylguanidines with β-dicarbonyl compounds provides a straightforward and efficient route to substituted 2-aminoquinazolines.

Mechanistic Insight: The Cyclocondensation Reaction

The synthesis proceeds via a cyclocondensation reaction. The guanidine, acting as a dinucleophile, attacks the two electrophilic carbonyl carbons of the β-dicarbonyl compound. The reaction is typically acid- or base-catalyzed and involves the formation of a dihydropyrimidine intermediate, which then undergoes aromatization to the quinazoline ring system. The 2-methoxy group on the phenyl ring of the guanidine directs the cyclization to yield the 8-methoxyquinazoline isomer.

Cyclocondensation_Mechanism Guanidine N-(2-Methoxy-phenyl) guanidine Intermediate Dihydropyrimidine Intermediate Guanidine->Intermediate Nucleophilic Attack Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Intermediate Nucleophilic Attack Quinazoline 2-Amino-8-methoxy quinazoline Intermediate->Quinazoline Aromatization (Dehydration)

Figure 2: General workflow for quinazoline synthesis.

Experimental Protocols

Note: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Equipment
Material/EquipmentSpecifications
This compoundPurity ≥98%
Ethyl acetoacetateReagent grade
EthanolAnhydrous
Sodium ethoxide21% solution in ethanol
Hydrochloric acidConcentrated
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Thin-layer chromatography (TLC) platesSilica gel 60 F254
Rotary evaporator
Buchner funnel and filter paper
Protocol: Synthesis of 2-Amino-4-hydroxy-8-methoxyquinazoline

This protocol is adapted from established procedures for the synthesis of similar quinazoline derivatives.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.02 g, 10 mmol).

  • Add anhydrous ethanol (30 mL) and stir until the solid is partially dissolved.

  • Slowly add a 21% solution of sodium ethoxide in ethanol (3.4 mL, 10 mmol) to the suspension. Stir the mixture at room temperature for 15 minutes. The hydrochloride salt will be neutralized to the free guanidine base.

Step 2: Addition of β-Ketoester and Reflux

  • To the reaction mixture, add ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol).

  • Heat the mixture to reflux and maintain reflux for 6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate should form. If not, concentrate the reaction mixture to approximately half its volume using a rotary evaporator.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain 2-amino-4-hydroxy-8-methoxyquinazoline.

Expected Outcome: A white to off-white solid. The yield can be further optimized by adjusting reaction time and temperature.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

This compound should be handled with care. While specific toxicity data for this compound is limited, guanidine hydrochloride is known to be harmful if swallowed or inhaled and causes skin and eye irritation.[7]

  • Personal Protective Equipment: Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a variety of bioactive molecules. Its ability to introduce the privileged guanidinium scaffold makes it a key building block in the development of kinase inhibitors and other heterocyclic compounds of medicinal interest. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • Sharma, P., & Kumar, V. (2020). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 10(34), 20177-20202.
  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 391.
  • Annan, N., & D'Mello, S. R. (2018). MSK1 and Nuclear Receptors Signaling.
  • Goupille, A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 391.
  • Gómez, N., et al. (2023). p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages. Frontiers in Immunology, 14, 1116345.
  • Sigma-Aldrich. (2024).
  • Berlinck, R. G. S., et al. (2012). The chemistry and biology of guanidine natural products. Natural Product Reports, 29(10), 1382-1406.
  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • Naqvi, S., et al. (2012). Characterization of the cellular action of the MSK inhibitor SB-747651A. Biochemical Journal, 441(1), 339-351.
  • Arthur, J. S. C., & Ley, S. C. (2013). Mitogen- and stress-activated protein kinases. Cold Spring Harbor Perspectives in Biology, 5(9), a010332.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on established literature methods. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring a successful and reproducible outcome.

This compound is a valuable building block in medicinal chemistry, often used in the development of novel therapeutics targeting neurological disorders.[1][2] However, its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and reproducibility. This guide is structured to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are several established methods for synthesizing N-aryl guanidines. The most prevalent include:

  • Reaction of 2-Methoxyaniline with Cyanamide: This is a direct and atom-economical approach where 2-methoxyaniline hydrochloride reacts with cyanamide, often under thermal conditions or with Lewis acid catalysis.[3][4][5]

  • Guanylation with S-Methylisothiourea Derivatives: This involves reacting 2-methoxyaniline with a pre-activated guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, often in the presence of a coupling agent like HgCl₂.[6]

  • Addition of Amines to Carbodiimides: 2-Methoxyaniline can be added across the N=C=N bond of a carbodiimide. This reaction can be catalyzed by acids.[7][8]

  • From Thioureas: A corresponding thiourea can be synthesized first and then converted to the guanidine using activating agents.[7]

The cyanamide route is often preferred for its simplicity and the availability of starting materials.

Q2: Why is the product isolated as a hydrochloride salt?

A2: The guanidine functional group is one of the strongest organic bases, with a pKa typically around 13.5. The free base form can be challenging to handle as it may be an oil, hygroscopic, and can react with atmospheric carbon dioxide. Converting it to the hydrochloride salt provides a stable, crystalline, and non-hygroscopic solid that is easier to purify, weigh, and store.[1] Its solubility in various solvents is also more predictable.[1]

Q3: What are the primary safety concerns when running this synthesis?

A3: The main safety concern is the handling of the guanylating agent.

  • Cyanamide: It is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[7]

  • Cyanogen Bromide (if used in alternative routes): This reagent is highly toxic and requires extreme caution.[6][7]

  • Heavy Metal Salts (e.g., HgCl₂): If using S-methylisothiourea activation, mercury salts are toxic and pose an environmental hazard. Proper quenching and waste disposal procedures are critical.[6]

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The reaction shows low or no conversion to the desired product.

  • Q: I've heated my mixture of 2-methoxyaniline and cyanamide for several hours, but TLC/LC-MS analysis shows mostly starting material. What's going wrong?

    • A: Probable Cause & Solution: 2-Methoxyaniline, as an aromatic amine, is a relatively weak nucleophile. The direct addition to cyanamide often requires significant thermal energy or catalytic activation to proceed at a reasonable rate.[3]

      • Causality: A Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃), coordinates to the nitrile nitrogen of cyanamide. This coordination withdraws electron density, making the central carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic aniline.

      • Recommended Action: Introduce a catalytic amount (e.g., 5-10 mol%) of a Lewis acid like Sc(OTf)₃ to the reaction mixture. Literature precedents for similar aryl amines show a dramatic increase in yield and reaction rate.[3][4] The reaction is typically run at elevated temperatures (e.g., 80-100 °C) for 24-48 hours.[4]

Problem 2: The crude product is a complex mixture with multiple spots on TLC.

  • Q: My reaction appears to have worked, but the crude ¹H NMR is messy and I have multiple byproducts. How can I minimize these?

    • A: Probable Cause & Solution: This issue commonly arises from two sources: self-condensation of cyanamide or the formation of over-alkylated byproducts.

      • Cause 1: Cyanamide Dimerization/Trimerization. Under harsh heating, cyanamide can dimerize to dicyandiamide or trimerize to melamine.

      • Recommended Action 1: Maintain careful temperature control. Do not exceed the recommended reaction temperature. Adding the cyanamide portion-wise over time can also help maintain a low steady-state concentration, disfavoring self-reaction.

      • Cause 2: Biguanide Formation. The N-(2-Methoxy-phenyl)-guanidine product is itself a nucleophile and can react with another equivalent of cyanamide to form a biguanide derivative.

      • Recommended Action 2: Ensure the stoichiometry is correct. Use a slight excess of cyanamide (e.g., 1.2 equivalents) relative to the 2-methoxyaniline to ensure the limiting reagent is consumed without providing a large excess of cyanamide for side reactions.

Problem 3: I'm struggling to isolate and purify the final product.

  • Q: After the reaction, I have a water-soluble product that I cannot extract into common organic solvents. How should I proceed?

    • A: Probable Cause & Solution: this compound is a polar salt with high water solubility, making standard aqueous workups and extractions ineffective.[1][4]

      • Causality: The positive charge on the protonated guanidinium group makes the molecule behave like an ionic salt, which strongly prefers the aqueous phase over less polar organic solvents like ethyl acetate or dichloromethane.

      • Recommended Action (Method A - Direct Precipitation): If the reaction is run in a solvent like isopropanol or ethanol, try cooling the reaction mixture and adding a non-polar solvent like diethyl ether or MTBE to precipitate the hydrochloride salt directly.

      • Recommended Action (Method B - Aqueous Isolation): If the reaction is performed in water, a non-intuitive but effective workup is to wash the aqueous solution with an organic solvent (e.g., chloroform or dichloromethane) first.[4] This removes non-polar starting materials and byproducts, leaving your highly polar product salt in the aqueous layer. You can then concentrate the aqueous layer in vacuo to obtain the crude solid product, which can be further purified by recrystallization (e.g., from an ethanol/ether mixture).[4]

Problem 4: The final product is an oil or a sticky solid, not a crystalline powder.

  • Q: I've isolated my product, but it won't solidify. How can I get a crystalline solid?

    • A: Probable Cause & Solution: This often indicates either residual solvent, impurities, or incomplete formation of the hydrochloride salt.

      • Causality: The free-base form of many guanidines are oils at room temperature. Impurities can disrupt the crystal lattice, preventing solidification.

      • Recommended Action:

        • Ensure Complete Salt Formation: Dissolve the crude product in a minimal amount of alcohol (e.g., methanol or ethanol) and add a slight excess of concentrated HCl or a solution of HCl in isopropanol.

        • Induce Crystallization: Remove the solvent in vacuo and attempt to triturate the resulting residue with a non-polar solvent like diethyl ether or cold acetone. This process washes away soluble impurities and can induce crystallization.

        • Recrystallize: If trituration fails, attempt a full recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting common synthesis issues.

G start Problem Observed low_yield Low / No Yield start->low_yield impure_product Impure Crude Product start->impure_product isolation_issue Isolation Difficulty start->isolation_issue cause_reactivity Cause: Low Aniline Reactivity low_yield->cause_reactivity cause_side_reactions Cause: Side Reactions (e.g., cyanamide self-condensation) impure_product->cause_side_reactions cause_polarity Cause: High Polarity of Product Salt isolation_issue->cause_polarity cause_oily Cause: Product is an Oil (Incomplete salt formation / Impurities) isolation_issue->cause_oily sol_catalyst Solution: - Add Lewis Acid Catalyst (Sc(OTf)3) - Increase Temperature / Time cause_reactivity->sol_catalyst Fix sol_conditions Solution: - Control Temperature - Check Stoichiometry cause_side_reactions->sol_conditions Fix sol_workup Solution: - Use Aqueous Isolation Protocol - Precipitate with Anti-Solvent cause_polarity->sol_workup Fix sol_crystallize Solution: - Ensure full HCl salt formation - Triturate with Ether/Hexane - Recrystallize cause_oily->sol_crystallize Fix

Caption: Troubleshooting decision tree for the synthesis of N-(2-Methoxy-phenyl)-guanidine HCl.

Reference Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of a structurally similar aryl guanidine.[4]

Reaction: 2-Methoxyaniline + Cyanamide → N-(2-Methoxy-phenyl)-guanidine

Materials:

  • 2-Methoxyaniline (1.0 equiv)

  • Cyanamide (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 equiv)

  • Deionized Water

  • Dichloromethane (DCM) or Chloroform (for washing)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol & Diethyl ether (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxyaniline (1.0 equiv) and deionized water (approx. 5 mL per 1 mmol of aniline).

  • Reagent Addition: Add cyanamide (1.2 equiv) followed by Sc(OTf)₃ (0.1 equiv) to the solution at room temperature.

  • Heating: Stir the solution and heat to 100 °C. The reaction is typically monitored by LC-MS or TLC (Note: product is very polar) and is often complete within 24-48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the aqueous mixture to a separatory funnel and wash with dichloromethane or chloroform (3 x 10 mL) to remove any unreacted aniline and non-polar byproducts. The desired product will remain in the aqueous layer.

    • Separate the aqueous layer. If the product is intended as the free base, this is the point to basify and extract. For the hydrochloride salt, proceed to the next step.

  • Salt Formation & Isolation:

    • To the aqueous layer, add concentrated HCl dropwise until the pH is ~1-2.

    • Concentrate the acidic aqueous layer by rotary evaporation to obtain the crude this compound as a solid or semi-solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as hot ethanol followed by the slow addition of diethyl ether upon cooling, to yield the pure product.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in vacuo.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it matches the expected structure and is free from starting materials and byproducts. Melting point analysis can also be used as an indicator of purity.

Data Summary: Impact of Catalysis on Aryl Guanidine Synthesis

The synthesis of N-aryl guanidines from anilines and cyanamide is highly dependent on reaction conditions. The following table summarizes typical outcomes.

CatalystAmine SubstrateTemperature (°C)Time (h)Typical Yield (%)Reference
NoneAniline HCl150-1601-2Moderate[5]
CuCl₂Primary AminesReflux (H₂O)Variable~50%[5]
Sc(OTf)₃p-Anisidine1004880%[4]
Lanthanide AmidesAromatic Amines606>90%[3]

This data illustrates that while uncatalyzed reactions are possible at high temperatures, the use of Lewis acid catalysts like Sc(OTf)₃ or lanthanide amides allows the reaction to proceed at lower temperatures with significantly higher yields.[3][4][5]

References
  • Lájer, B., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. Available at: [Link]

  • Tsubokura, K., et al. (2014). An efficient guanylation of various amines with cyanamide proceeds in the presence of catalytic amounts of scandium(III) triflate under mild conditions in water. Synlett, 25(9), 1302-1306. Available at: [Link]

  • Li, Q., et al. (2007). Simple lanthanide amides are highly efficient catalysts for the guanylation of both aromatic and secondary amines. The Journal of Organic Chemistry, 72(18), 6763-6767. Available at: [Link]

  • Chem-Impex International. (n.d.). N-(2-methoxyphenyl)guanidine hydrochloride. Retrieved from [Link]

  • Ismaili, L. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: [Link]

  • Roche, M., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 82-109. Available at: [Link]

  • Google Patents. (2012). CN101531621B - Method for preparing guanidine compound.
  • Guisot, N., et al. (2016). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Molecules, 21(11), 1489. Available at: [Link]

  • Atwal, K. S., et al. (1991). A Convenient Route To Cyanoguanidines. Journal of Organic Chemistry, 56(19), 5661-5663. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • Chem-Impex International. (n.d.). N-(3-methoxyphenyl)guanidine. Retrieved from [Link]

Sources

Optimizing reaction conditions for "N-(2-Methoxy-phenyl)-guanidine hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important pharmaceutical intermediate.[1]

Introduction

This compound is a key building block in medicinal chemistry and neuropharmacology.[1] Its synthesis, while conceptually straightforward, can present challenges, particularly for those new to guanylation reactions or working with sterically hindered anilines. This guide provides a comprehensive resource to navigate these challenges, drawing upon established principles of organic synthesis and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(2-Methoxy-phenyl)-guanidine?

A common and effective method is the reaction of 2-methoxyaniline (o-anisidine) with cyanamide in the presence of a catalyst. This approach is favored for its relative simplicity and atom economy.

Q2: Why is a catalyst often necessary for this reaction?

The guanylation of anilines, especially sterically hindered ones like 2-methoxyaniline, can be slow. A catalyst, typically a Lewis acid, is used to activate the cyanamide, making it more susceptible to nucleophilic attack by the aniline.

Q3: What are the main challenges in this synthesis?

The primary challenges include potentially low yields due to the steric hindrance of the ortho-methoxy group, the formation of side products, and difficulties in purifying the final hydrochloride salt.

Q4: How is the final product isolated as a hydrochloride salt?

After the reaction, the free base of N-(2-Methoxy-phenyl)-guanidine is typically isolated and then treated with hydrochloric acid to form the hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous aryl guanidines and is optimized to address the specific challenges of using a sterically hindered aniline.

Reaction Scheme

Reaction_Scheme 2-Methoxyaniline 2-Methoxyaniline Product N-(2-Methoxy-phenyl)-guanidine 2-Methoxyaniline->Product + Cyanamide Catalyst Cyanamide Cyanamide Final_Product This compound Product->Final_Product + HCl HCl HCl

Caption: Synthesis of this compound.

Materials and Reagents
ReagentFormulaMWPuritySupplier
2-Methoxyaniline (o-Anisidine)C₇H₉NO123.15≥99%Standard Supplier
CyanamideCH₂N₂42.04≥98%Standard Supplier
Scandium (III) TriflateSc(OTf)₃492.17≥99%Standard Supplier
Anhydrous TolueneC₇H₈92.14AnhydrousStandard Supplier
Hydrochloric Acid (in Dioxane)HCl36.464MStandard Supplier
Ethyl AcetateC₄H₈O₂88.11ACS GradeStandard Supplier
HexanesC₆H₁₄86.18ACS GradeStandard Supplier
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methoxyaniline (1.0 eq) and anhydrous toluene (10 mL per gram of aniline).

  • Addition of Reagents: To the stirred solution, add cyanamide (1.2 eq).

  • Catalyst Addition: In a separate vial, dissolve scandium (III) triflate (0.1 eq) in a small amount of anhydrous toluene and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require 24-48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble material.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) to remove any remaining catalyst and unreacted cyanamide.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-Methoxy-phenyl)-guanidine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of ethyl acetate. To this solution, add a 4M solution of HCl in dioxane (1.1 eq) dropwise while stirring.

  • Crystallization: A precipitate of this compound should form. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum. Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/ethyl acetate or methanol/diethyl ether, to obtain the pure product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Side_Products Presence of Significant Side Products Start->Side_Products Purification_Issues Difficulty in Purification Start->Purification_Issues Incomplete_Reaction Incomplete Reaction Check_Reagents->Incomplete_Reaction Incorrect Stoichiometry Catalyst_Problem Catalyst Inactivation Check_Reagents->Catalyst_Problem Degraded Catalyst Check_Conditions->Catalyst_Problem Suboptimal Catalyst Steric_Hindrance Steric Hindrance Check_Conditions->Steric_Hindrance Insufficient Temperature/Time Cyclization Formation of Cyclized Byproduct Side_Products->Cyclization Dimerization Dimerization of Cyanamide Side_Products->Dimerization Oily_Product Product is an Oil, Not a Solid Purification_Issues->Oily_Product Low_Purity Low Purity After Recrystallization Purification_Issues->Low_Purity

Caption: A troubleshooting workflow for common synthesis issues.

Problem 1: Low or No Product Formation
  • Possible Cause A: Inactive Catalyst: Lewis acid catalysts like scandium triflate are hygroscopic and can be deactivated by moisture.

    • Solution: Ensure the catalyst is handled under anhydrous conditions. Use a freshly opened bottle or dry the catalyst under high vacuum before use. Consider using other Lewis acids like zinc chloride or aluminum chloride if scandium triflate proves ineffective.

  • Possible Cause B: Steric Hindrance: The ortho-methoxy group on 2-methoxyaniline can sterically hinder the approach of the nucleophilic amine to the cyanamide.

    • Solution: Increase the reaction temperature and/or prolong the reaction time. A higher concentration of reactants may also favor product formation. If these adjustments are insufficient, consider using a more potent guanylating agent, although this may increase cost and complexity.

  • Possible Cause C: Poor Quality Reagents: The purity of 2-methoxyaniline and cyanamide is crucial.

    • Solution: Use high-purity reagents. 2-methoxyaniline can oxidize and darken on storage; distillation before use may be necessary.[2] Cyanamide can dimerize to dicyandiamide, which is less reactive.

Problem 2: Formation of Significant Side Products
  • Possible Cause A: Dimerization of Cyanamide: Under certain conditions, cyanamide can dimerize to form dicyandiamide, which can then react to form melamine-type byproducts.

    • Solution: Add the cyanamide in portions throughout the reaction to maintain a low concentration. Ensure the reaction temperature is not excessively high.

  • Possible Cause B: Intramolecular Cyclization: With ortho-substituted anilines, there is a possibility of intramolecular cyclization to form heterocyclic byproducts, especially under harsh conditions.[3]

    • Solution: Maintain careful control over the reaction temperature. Using milder reaction conditions and a more selective catalyst can help minimize this side reaction.

Problem 3: Difficulty in Purification
  • Possible Cause A: Product is an Oil: The free base of N-(2-Methoxy-phenyl)-guanidine may be an oil or a low-melting solid, making it difficult to handle and purify.

    • Solution: Convert the free base to its hydrochloride salt. The salt is generally a more crystalline and stable solid, which is easier to purify by recrystallization.

  • Possible Cause B: Ineffective Recrystallization: Finding a suitable solvent system for recrystallization can be challenging.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold. For guanidine hydrochlorides, common solvent systems include ethanol/ethyl acetate, methanol/diethyl ether, or isopropanol/hexane.[4] Start with small-scale solvent screening to identify the optimal system.

Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio 1.2 eq CyanamideA slight excess of cyanamide drives the reaction to completion.
Catalyst Loading 0.1 eq Scandium TriflateProvides a good balance between reaction rate and cost.
Solvent Anhydrous TolueneAprotic, high-boiling solvent suitable for reflux conditions.
Temperature Reflux (~110°C)Sufficient energy to overcome the activation barrier, especially with a sterically hindered aniline.
Reaction Time 24-48 hoursNecessary for achieving good conversion with a less reactive substrate.
Purification Recrystallization of HCl saltYields a high-purity, stable solid product.

Conclusion

The synthesis of this compound is a manageable process with careful attention to experimental details. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their reaction conditions to achieve high yields and purity. This technical support center serves as a valuable resource to facilitate the successful synthesis of this important compound for advancements in pharmaceutical research and development.

References

  • Chem-Impex. N-(2-methoxyphenyl)guanidine hydrochloride. [Link]

  • Wikipedia. o-Anisidine. [Link]

  • Google Patents. Method for crystallizing guanidinium salts.
  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - [Link]

  • Beilstein Journals. Synthetic accesses to biguanide compounds. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]chester.edu/chm/resource/solvents/xtal-solvents.html)

Sources

Technical Support Center: Synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals from the desk of a Senior Application Scientist.

This guide provides in-depth troubleshooting advice, impurity analysis, and validated protocols for the synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride. As a crucial building block in neuropharmacology and medicinal chemistry, ensuring its purity is paramount for reliable downstream applications.[1] This document is designed to help you navigate the common challenges encountered during its synthesis, focusing on the prevalent route from 2-methoxyaniline (o-anisidine) and cyanamide.

Troubleshooting Guide & Synthesis FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is disappointingly low, and my crude product analysis shows multiple unexpected peaks. What are the likely causes?

A1: Low yields in this guanylation reaction are typically traced back to three main areas: incomplete conversion, side-reactions of the guanylating agent, and degradation of the starting material.

  • Causality of Incomplete Conversion: The nucleophilic attack of o-anisidine on cyanamide is often slow and requires elevated temperatures (e.g., 100°C) and prolonged reaction times to proceed to completion.[2] Insufficient heating or premature termination of the reaction will leave a significant amount of unreacted o-anisidine in your mixture.

  • Byproduct Formation from Cyanamide: Cyanamide is prone to self-condensation under reaction conditions. The most common byproduct is its dimer, dicyandiamide . Under prolonged heating, this can further trimerize to form melamine . These species are nucleophilic and can potentially be incorporated into other byproducts, complicating your purification.

  • Byproduct Formation from O-Anisidine:

    • Over-alkylation: While less common with controlled stoichiometry, it is possible for the product, N-(2-Methoxy-phenyl)-guanidine, to react with another molecule of o-anisidine, leading to the symmetrical byproduct N,N'-bis(2-methoxyphenyl)guanidine .

    • Oxidative Degradation: O-anisidine is highly susceptible to air oxidation, which is accelerated by heat and potential trace metal catalysts.[3] This leads to a complex mixture of colored impurities, including azo-dimers and quinone imines, which can significantly reduce the yield of the desired product.[4]

Q2: My isolated this compound is off-white, yellow, or even brownish-purple. How can I prevent this discoloration?

A2: The appearance of color is a strong indicator of oxidative side products. The methoxy-substituted aniline ring is electron-rich and thus particularly sensitive to oxidation.

  • Starting Material Quality: The primary cause is often the quality of the o-anisidine. This starting material readily oxidizes upon storage in the presence of air and light.[3][5] It is critical to use freshly distilled or high-purity o-anisidine from a reputable supplier. Commercial o-anisidine should be a colorless to pale yellow liquid; if it is dark brown or red, it must be purified before use.

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a crucial preventative measure. This minimizes contact with atmospheric oxygen, especially during prolonged heating, thereby suppressing the formation of highly colored oxidative byproducts like azo compounds.[4]

  • Purification Strategy: If your crude product is already colored, treatment with activated charcoal during recrystallization is an effective method for adsorbing these colored impurities.[6]

Q3: I'm struggling with the purification of the final hydrochloride salt. It either oils out or the purity doesn't improve significantly upon recrystallization.

A3: Guanidinium salts require specific conditions for effective purification. The key is to maintain the protonated state of the highly basic guanidine group.

  • Maintain Acidic pH: The guanidine group is strongly basic (pKa ≈ 13.5). During recrystallization, it is essential to keep the solution acidic (pH 1-3.5) to ensure the compound remains as the hydrochloride salt.[7] If the pH drifts towards neutral or basic, the free base will form, which is much more soluble in many organic solvents and has a tendency to separate as an oil rather than crystallize. A small amount of HCl in the recrystallization solvent can be beneficial.

  • Solvent Selection: A common and effective technique is recrystallization from polar protic solvents.[8]

    • Ethanol or Isopropanol: Dissolving the crude salt in a minimal amount of hot ethanol or isopropanol, followed by slow cooling, often yields high-purity crystals.

    • Methanol/Ether System: Dissolving in hot methanol and then slowly adding a non-polar solvent like diethyl ether or MTBE until persistent turbidity is observed, followed by cooling, is another excellent method for inducing crystallization.

  • Avoid Strong Bases in Workup: During the initial workup, avoid using strong bases (like NaOH) to isolate the free base unless you are prepared to handle a potentially oily product. An extraction with a milder base like sodium bicarbonate may be preferable before converting to the HCl salt.

Impurity Profile Analysis

Understanding the potential impurities is critical for developing robust analytical methods and purification strategies.

Impurity NameChemical StructureProbable OriginKey Analytical Marker (LC-MS)
o-Anisidine C₇H₉NOUnreacted starting material[M+H]⁺ = 124.1
Dicyandiamide C₂H₄N₄Dimerization of cyanamide[M+H]⁺ = 85.1
Melamine C₃H₆N₆Trimerization of cyanamide[M+H]⁺ = 127.1
N,N'-bis(2-methoxyphenyl)guanidine C₁₅H₁₇N₃O₂Reaction of product with o-anisidine[M+H]⁺ = 284.3
2-Methoxy-azobenzene C₁₄H₁₄N₂O₂Oxidative dimerization of o-anisidine[M+H]⁺ = 243.3

Experimental Workflows & Protocols

Workflow for Synthesis, Purification, and Analysis

The following diagram illustrates a robust workflow designed to minimize impurity formation and ensure a high-purity final product.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Quality Control start o-Anisidine + Cyanamide (Solvent, Heat) reaction Reaction under Inert Atmosphere (N2) start->reaction 1. Reagents quench Cool & Dilute with Solvent reaction->quench 2. Completion acidify Acidify with HCl (e.g., HCl in Dioxane) quench->acidify precipitate Precipitate Crude HCl Salt acidify->precipitate filter Filter & Wash (with cold solvent) precipitate->filter crude Crude Product filter->crude 3. Isolation recrystallize Recrystallize from Ethanol or IPA (Optional: Charcoal Treatment) crude->recrystallize filter_pure Filter Pure Crystals recrystallize->filter_pure dry Dry under Vacuum filter_pure->dry final_product Final Product: N-(2-Methoxy-phenyl)-guanidine HCl dry->final_product 4. Purification hplc HPLC-UV for Purity final_product->hplc nmr NMR for Structure final_product->nmr ms MS for Identity final_product->ms

Caption: Synthesis, Purification, and Analysis Workflow.

Protocol 1: Purification by Recrystallization

This protocol is designed to remove common process-related impurities.

  • Dissolution: Place the crude this compound (1.0 eq) in a flask. Add a minimal amount of ethanol (approx. 3-5 mL per gram of crude material) to the flask.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. Safety Note: Use a condenser to avoid solvent loss.

  • Charcoal Treatment (Optional, for colored products): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w of the crude product). Re-heat the mixture to reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel containing a pad of celite or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: HPLC-UV Method for Purity Assessment

This is a general-purpose method suitable for in-process control and final product analysis.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
UV Detection 220 nm and 254 nm
Injection Volume 5 µL
Sample Prep 1 mg/mL in 50:50 Water:Acetonitrile

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common synthesis issues systematically.

G cluster_yield Yield Troubleshooting cluster_color Purity Troubleshooting start Problem with Synthesis? low_yield Low Yield? start->low_yield Yes colored_product Colored Product? start->colored_product No check_sm Analysis shows unreacted o-anisidine? low_yield->check_sm check_anisidine Is o-anisidine starting material dark? colored_product->check_anisidine increase_time Action: Increase reaction time and/or temperature. check_sm->increase_time Yes check_byproducts Analysis shows byproducts like dicyandiamide? check_sm->check_byproducts No end_node Problem Resolved increase_time->end_node optimize_cond Action: Re-optimize stoichiometry and temperature profile. check_byproducts->optimize_cond Yes optimize_cond->end_node distill_sm Action: Purify o-anisidine by vacuum distillation. check_anisidine->distill_sm Yes check_atmosphere Was reaction run under inert gas? check_anisidine->check_atmosphere No distill_sm->end_node use_inert Action: Rerun reaction under N2 or Argon. check_atmosphere->use_inert No use_charcoal Action: Use activated charcoal during recrystallization. check_atmosphere->use_charcoal Yes use_inert->end_node use_charcoal->end_node

Caption: Decision Tree for Synthesis Troubleshooting.

References

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing.
  • N-(2-methoxyphenyl)guanidine hydrochloride. Chem-Impex.
  • What is the best method for conversion of guanidine hydrochloride to free base guanidine?
  • N-(4-METHOXY-PHENYL)-GUANIDINE synthesis. ChemicalBook.
  • CN1784381A - Method for crystallizing guanidinium salts.
  • KR950002841B1 - Process for the preparation of phenyl-guanidine derivatives.
  • High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants. PubMed.
  • Guanidine Analyzed with HPLC- AppNote. MicroSolv.
  • Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA. PubMed.
  • Guanidine synthesis by guanyl
  • ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. NCBI.
  • Exploring o-Anisidine: Properties, Applic

Sources

Technical Support Center: Synthesis of N-(2-Methoxy-phenyl)-guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and neuropharmacology.[1] The synthesis of aryl guanidines, while conceptually straightforward, can present several challenges, including low yields, difficult purifications, and the formation of unwanted side products. This guide provides a comprehensive overview of the synthesis, focusing on the common method of reacting 2-methoxyaniline with a guanylating agent, and offers practical solutions to overcome potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for preparing N-aryl guanidines involve the reaction of the corresponding aniline (in this case, 2-methoxyaniline) with a guanylating agent. Common guanylating agents include:

  • Cyanamide (H₂NCN): This is a direct and atom-economical method. The reaction is typically acid-catalyzed.[2]

  • S-Methylisothiourea salts: These reagents, such as S-methylisothiourea sulfate, react with amines to form guanidines, releasing methanethiol as a byproduct.[3]

  • Carbodiimides: In the presence of an amine, carbodiimides can be used to form guanidines.[4]

  • N,N'-Di-Boc-N''-triflylguanidine: This is a powerful guanylating agent, often used for more challenging substrates.[5]

Q2: What is the general reaction mechanism for the synthesis using cyanamide?

A2: The reaction of an amine with cyanamide is generally acid-catalyzed. The protonated cyanamide is more electrophilic and susceptible to nucleophilic attack by the amine. The resulting intermediate then rearranges to form the guanidine.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to separate the starting material (2-methoxyaniline) from the more polar product (N-(2-Methoxy-phenyl)-guanidine). The disappearance of the starting material and the appearance of the product spot indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[6]

Q4: What are the typical yields for this synthesis?

A4: The yields can vary significantly depending on the chosen method, reaction conditions, and the purity of the starting materials. With optimized conditions, yields can range from moderate to good (50-80%). For a similar compound, N-(4-methoxy-phenyl)-guanidine, a yield of 80% has been reported using cyanamide and a scandium triflate catalyst.[7]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Possible CauseSuggested Solution
Poor quality of starting materials Ensure that 2-methoxyaniline is pure and free of any oxidizing impurities. The guanylating agent (e.g., cyanamide) should be of high purity and stored under appropriate conditions to prevent decomposition.
Incorrect reaction temperature The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the decomposition of reactants or products. Start with the recommended temperature from a literature procedure and optimize in small increments. For the reaction with cyanamide, heating is generally required.[7]
Inappropriate solvent The choice of solvent is crucial for ensuring that all reactants are in solution. For the guanylation of anilines, solvents like water, ethanol, or toluene have been used.[7][8] The solubility of this compound should also be considered for product isolation.
Ineffective catalyst or incorrect catalyst loading If using a catalyzed reaction (e.g., with an acid or a metal salt), ensure the catalyst is active and used in the correct stoichiometric amount. For instance, in the synthesis of N-(4-methoxyphenl)-guanidine, scandium triflate was used as a catalyst.[7]
Side reactions The formation of byproducts such as biguanides or melamines (from the self-condensation of cyanamide) can reduce the yield of the desired product. Optimizing the stoichiometry of the reactants and the reaction conditions can help minimize these side reactions.
Problem 2: Difficulty in Purifying the Product
Possible CauseSuggested Solution
Presence of unreacted starting materials If the reaction has not gone to completion, the final product will be contaminated with starting materials. Monitor the reaction closely by TLC or HPLC to ensure complete conversion. If necessary, adjust the reaction time or temperature.
Formation of polar impurities Side reactions can lead to the formation of polar impurities that are difficult to separate from the desired guanidine salt. Column chromatography on silica gel can be effective for purification, using a polar solvent system such as dichloromethane/methanol or chloroform/methanol.[7]
Product is an oil or does not crystallize Guanidine salts can sometimes be difficult to crystallize. Try different solvent systems for recrystallization.[9][10][11] Common solvents for recrystallizing hydrochloride salts include ethanol, isopropanol, or mixtures with ethers like diethyl ether or MTBE. Seeding with a small crystal of the pure product can induce crystallization.
Product is hygroscopic Guanidine hydrochlorides can be hygroscopic. Ensure that the purified product is dried thoroughly under vacuum and stored in a desiccator to prevent moisture absorption.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanamide

This protocol is adapted from a general procedure for the guanylation of anilines.[7]

Materials:

  • 2-Methoxyaniline

  • Cyanamide

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyaniline (1 equivalent) in ethanol.

  • Add an aqueous solution of cyanamide (1.2 equivalents).

  • Carefully add concentrated hydrochloric acid (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the solution is colored, add a small amount of activated charcoal and stir for 15 minutes, then filter through a pad of celite.

  • Reduce the volume of the filtrate under reduced pressure until a precipitate begins to form.

  • Cool the mixture in an ice bath to complete the crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[10]

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.[9]

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[10]

Visualizing the Workflow

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification A 2-Methoxyaniline D Reaction Mixture A->D B Cyanamide B->D C Acid Catalyst (HCl) C->D E Crude Product D->E Reflux F Recrystallization E->F G Filtration & Drying F->G H Pure N-(2-Methoxy-phenyl)-guanidine HCl G->H

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Decision Tree for Low Yield

G A Low Yield Observed B Check Reagent Quality A->B Start Here C Review Reaction Conditions A->C D Analyze for Side Products A->D E Use Fresh Reagents B->E Impure? F Optimize Temperature & Time C->F Suboptimal? G Adjust Stoichiometry C->G Imbalanced? H Modify Purification D->H Present?

Caption: A decision tree for troubleshooting low product yield.

References

  • Mayer, M. A., et al. (2010). A new, operationally simple, and catalytic formal [4+2] cycloaddition for the synthesis of quinazolines. Beilstein Journal of Organic Chemistry, 6, 1006-1013. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Available from: [Link]

  • Batey, R. A., & Santhakumar, V. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Fensterbank, L., et al. (2011). Radical Synthesis of Guanidines from N-Acyl Cyanamides.
  • Zhu, S., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1189252.
  • Wang, Y., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Available from: [Link]

  • Sun, C., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(18), 2675-2679.
  • Izdebski, J., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Journal of Molecular Structure, 1029, 136-143.
  • Sharma, S. D., & Singh, P. K. (2012). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Journal of Applicable Chemistry, 1(4), 498-502.
  • Wang, H., et al. (2023). Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea. RSC Advances, 13(52), 36561-36565.
  • Li, J., et al. (2015). Continuous crystallization process for preparing nitroguanidine through nitric acid method. CN104860849A.
  • Parion Sciences, Inc. (2011).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Popiolek, R., & Biernasiuk, A. (2017). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Molbank, 2017(3), M951.
  • Orsy, G., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloylguanidines. Organic & Biomolecular Chemistry, 16(11), 1951-1960.
  • City University of New York. (n.d.). Purification by Recrystallization. Available from: [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Available from: [Link]

  • Katritzky, A. R., et al. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Journal of Organic Chemistry, 76(11), 4567-4575.11), 4567-4575.

Sources

Stability issues of "N-(2-Methoxy-phenyl)-guanidine hydrochloride" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Methoxy-phenyl)-guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As your partner in research, we aim to equip you with the foundational knowledge and practical tools to anticipate and troubleshoot stability-related challenges in your experiments.

Introduction: Understanding the Molecule

This compound is a versatile intermediate in pharmaceutical research, particularly in neuropharmacology.[1] Its structure, featuring a highly basic guanidine group (pKa of the conjugate acid is ~13.6) and a methoxyphenyl moiety, dictates its chemical behavior and stability profile in solution.[2] The guanidinium cation is resonance-stabilized, which imparts a degree of stability. However, like all molecules, it is susceptible to degradation under certain conditions. This guide will walk you through the potential stability issues and provide you with the means to investigate and control them.

Frequently Asked Questions (FAQs): Proactive Stability Management

This section addresses common questions regarding the stability of this compound in solution, allowing you to take a proactive approach in your experimental design.

Q1: I'm preparing an aqueous stock solution. What is the most critical factor to consider for its stability?

A1: The pH of your solution is the most critical factor. The guanidine group is highly basic, and its stability is pH-dependent. In its protonated form (guanidinium), which is prevalent in neutral to acidic solutions, the molecule is significantly more resistant to hydrolysis.[3][4] However, in alkaline conditions (high pH), the deprotonated guanidine is more susceptible to hydrolytic degradation.[3] Therefore, it is strongly recommended to prepare stock solutions in a buffered system at a neutral or slightly acidic pH (e.g., pH 5-7). Unbuffered aqueous solutions may have their pH influenced by the compound itself and could be less stable.

Q2: My experiment requires dissolving the compound in an organic solvent. Are there any stability concerns?

A2: While generally more stable in aprotic organic solvents compared to aqueous solutions, stability can still be a concern depending on the solvent and storage conditions. Ensure you are using high-purity, dry solvents. The presence of water in organic solvents can lead to hydrolysis, especially if the solvent is not anhydrous.[5] For long-term storage of solutions in organic solvents, it is advisable to store them at low temperatures (e.g., -20°C) and protected from light.

Q3: Should I be concerned about the photostability of my solutions containing this compound?

A3: Yes, photostability is a potential concern. The methoxyphenyl group in the molecule can absorb UV light, which may lead to photodegradation.[6][7] It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under ambient light for extended periods.[8] The International Council for Harmonisation (ICH) guideline Q1B recommends photostability testing for new drug substances.[9][10]

Q4: What is the recommended storage temperature for solutions of this compound?

A4: For short-term use, refrigeration (2-8°C) is generally sufficient for buffered aqueous solutions. For long-term storage, freezing the solution at -20°C or below is recommended to minimize degradation rates. The solid form of this compound is recommended to be stored at 0-8°C.[1] Always perform a freeze-thaw stability study if your experimental workflow involves repeated freezing and thawing of stock solutions.

Q5: Can I expect degradation of the compound at elevated temperatures?

A5: Yes, elevated temperatures can accelerate degradation.[11][12] Thermal degradation can occur, and the rate of hydrolysis in aqueous solutions will also increase with temperature. If your experimental protocol involves heating, it is crucial to determine the stability of the compound at that temperature over the required time frame. A thermal stress study, as part of a forced degradation protocol, can provide this information.[13]

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This guide will help you troubleshoot common experimental problems that may be linked to the instability of this compound.

Observed Problem Potential Cause (Stability-Related) Recommended Action
Inconsistent assay results or loss of activity over time. The compound may be degrading in your experimental medium. This could be due to pH, temperature, or light exposure.1. Prepare fresh solutions for each experiment. 2. Analyze the purity of your stock solution using HPLC. 3. Conduct a short-term stability study in your experimental buffer under the exact conditions of your assay.
Appearance of new peaks in my chromatogram (e.g., HPLC, LC-MS). These new peaks are likely degradation products.1. Attempt to identify the degradation products by mass spectrometry. 2. Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[14][15][16][17][18]
Precipitate forms in my stock solution upon storage. This could be due to poor solubility at the storage temperature or a degradation product that is less soluble.1. Ensure the storage temperature is appropriate for the solvent used. 2. If refrigerated, allow the solution to come to room temperature and vortex to see if the precipitate redissolves. 3. If it does not redissolve, it may be a degradant. Analyze the supernatant and the precipitate (if possible) to identify the cause.
The pH of my unbuffered aqueous solution changes over time. Hydrolysis of the guanidine group can lead to the formation of byproducts that may alter the pH of the solution.1. Always use buffered solutions for storing this compound. 2. Monitor the pH of your solutions over the course of your experiment.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on the known chemistry of its functional groups.

parent This compound hydrolysis Hydrolysis (esp. alkaline pH) parent->hydrolysis H₂O / OH⁻ photolysis Photolysis (UV light) parent->photolysis hydrolysis_prod 2-Methoxyaniline + Urea hydrolysis->hydrolysis_prod photo_prod Various Photodegradation Products (e.g., cleavage of methoxy group, ring modifications) photolysis->photo_prod

Caption: Potential degradation pathways for this compound.

Experimental Protocols: Assessing Solution Stability

To ensure the integrity of your experimental results, it is crucial to validate the stability of this compound in your specific experimental system. The following protocols provide a framework for conducting these studies.

Protocol 1: Forced Degradation Study

A forced degradation study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[14][15][16][17][18]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Photostability chamber (ICH Q1B compliant)[9][10]

  • Temperature-controlled oven

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature.

    • At various time points (e.g., 0, 1, 2, 4 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis. Note: Basic hydrolysis is expected to be faster.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Place a solution sample (in a sealed vial) in an oven at 60°C for 48 hours.

    • Analyze samples at the end of the incubation period.

  • Photostability:

    • Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10]

    • Keep a control sample protected from light at the same temperature.

    • Analyze both the exposed and control samples.

Data Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation for optimal method development.

Workflow for Forced Degradation Study

start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 60-80°C) start->thermal photo Photostability (ICH Q1B) start->photo control Control Sample (Protected from stress) start->control analysis Analyze all samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis

Sources

Technical Support Center: Purity Analysis of N-(2-Methoxy-phenyl)-guanidine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of N-(2-Methoxy-phenyl)-guanidine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into method development, system suitability, and troubleshooting. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can develop a robust and reliable analytical method.

Understanding the Analyte: Physicochemical Properties

This compound is a key intermediate in pharmaceutical research, particularly in neuropharmacology[1]. Its structure presents specific challenges and considerations for HPLC analysis. The guanidine group is strongly basic, and the molecule is relatively polar, which dictates the chromatographic strategy.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / CharacteristicRationale for HPLC Method Development
Chemical Structure C₈H₁₂ClN₃OThe presence of a phenyl ring and a methoxy group creates a UV chromophore, making UV detection a suitable choice[2].
Molecular Weight 201.65 g/mol (for hydrochloride salt)Standard molecular weight, suitable for reversed-phase HPLC.
Guanidine Group (pKa) Estimated > 13The guanidine moiety is a very strong base. To ensure a single ionic species and prevent peak tailing from silanol interactions, the mobile phase pH must be controlled and kept low (typically pH < 4)[3].
Polarity Polar, water-solubleAs a polar compound, achieving sufficient retention on traditional non-polar C18 stationary phases can be challenging. Method development may require highly aqueous mobile phases or alternative column chemistries[4][5].
UV Absorbance (λmax) Estimated ~274 nm in acidic mediaThe methoxy-phenyl chromophore is expected to have a UV maximum in this region. A UV-Vis scan of a standard solution is recommended to determine the optimal wavelength for detection.
Recommended HPLC Method & System Suitability

A robust HPLC method begins with a well-chosen set of starting conditions. The following protocol is a validated starting point for the purity analysis of this compound, designed to provide good peak shape and resolution from potential impurities.

2.1. Experimental Protocol: HPLC Purity Method
  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector[2].

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a target concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection to protect the column[2].

  • Chromatographic Conditions:

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionJustification & Expert Notes
Column Ascentis® C18, 4.6 x 150 mm, 3 µmA high-purity, fully end-capped C18 column is crucial to minimize secondary interactions with the basic guanidine group. An Ascentis® RP-Amide or Discovery® HS F5 phase can also be excellent alternatives for enhancing retention and improving peak shape for polar bases.
Mobile Phase A 0.1% Formic Acid in Water (v/v)A low pH (around 2.7) ensures the guanidine group is fully protonated, leading to a single species and symmetric peak shape. Formic acid is also MS-compatible.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase HPLC.
Gradient 5% B to 40% B over 15 minutesA gradient is recommended to elute any less polar impurities that may be present from the synthesis process[6].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 274 nm (or determined λmax)Provides good sensitivity for the methoxy-phenyl chromophore.
Injection Volume 5 µLA small injection volume helps maintain peak efficiency and prevents column overload.
2.2. Validating System Performance: System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step in regulated environments. System Suitability Testing (SST) ensures that the system is operating as intended on the day of analysis[7].

Table 3: System Suitability Test (SST) Criteria (based on USP <621>)

ParameterTest MethodAcceptance CriteriaRationale
Precision / Repeatability Inject the working standard solution five or six times.RSD ≤ 2.0% for peak area[8].Demonstrates the precision of the injector and detector.
Tailing Factor (Tf) Calculate from a standard injection.Tf ≤ 2.0 [8].Measures peak symmetry. A value > 2 indicates significant tailing, likely due to secondary interactions.
Theoretical Plates (N) Calculate from a standard injection.N > 2000 Measures the efficiency of the column. Higher numbers indicate sharper peaks.
Resolution (Rs) If applicable, using a standard spiked with a known impurity.Rs > 1.5 Ensures that the main peak is adequately separated from its closest eluting impurity.

User Responsibility: It is the user's responsibility to ensure that calculation methods used in their chromatography data system software are equivalent to the requirements of the relevant pharmacopeia (e.g., USP)[9].

2.3. HPLC Purity Analysis Workflow

The following diagram illustrates the logical flow of the entire analytical process, from sample preparation to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E Inject Blank(s) and Sample(s) D->E SST Pass? SST_Fail SST Fails? D->SST_Fail SST Fail? F Integrate Chromatograms E->F G Calculate Purity (% Area) F->G H Generate Final Report G->H SST_Fail->E No Troubleshoot Troubleshoot Method/System SST_Fail->Troubleshoot Yes Troubleshoot->C Re-equilibrate

Caption: Workflow for HPLC Purity Analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound in a direct question-and-answer format.

Q1: My main peak is showing significant tailing (Tailing Factor > 2.0). What is the cause and how can I fix it?

Answer: This is the most common issue for basic compounds like guanidines. The primary cause is secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase[3][10]. This creates multiple interaction mechanisms, slowing the tail end of the peak and causing asymmetry.

Troubleshooting Steps:

  • Verify Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (e.g., < 3.0). This keeps the guanidine group fully protonated and suppresses the ionization of most silanol groups, minimizing the interaction.

  • Consider a Competing Base: Adding a small amount of a competing base, like 0.1% Triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them. Caution: TEA is not volatile and can cause ion suppression if you are using a mass spectrometer (MS) detector.

  • Evaluate Your Column: If the above steps don't resolve the issue, the problem likely lies with the column chemistry.

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with exhaustive end-cpping have a much lower concentration of active silanols.

    • Switch to a Polar-Embedded Phase: Columns with polar-embedded groups (e.g., amide or carbamate) are designed to be more compatible with basic compounds and can provide excellent peak shape without the need for mobile phase additives like TEA.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration.

Tailing_Troubleshooting Start Peak Tailing Observed (Tf > 2.0) Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Adjust pH with Acid (e.g., Formic, Phosphoric) Check_pH->Adjust_pH No Check_Column Is Column a Modern, High-Purity Type? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column Switch to Polar-Embedded or different End-Capped Column Check_Column->Change_Column No Consider_Additive Add Competing Base (e.g., 0.1% TEA) (Non-MS Methods) Check_Column->Consider_Additive Yes Change_Column->Start Re-evaluate End Symmetrical Peak Achieved Consider_Additive->End

Caption: Troubleshooting Decision Tree for Peak Tailing.

Q2: I am seeing poor retention; my analyte elutes very close to the void volume. How can I increase its retention time?

Answer: This is expected behavior for a polar compound on a reversed-phase column. Retention in reversed-phase chromatography is driven by hydrophobic interactions between the analyte and the stationary phase[11]. Polar molecules have weak hydrophobic interactions and thus elute quickly.

Solutions:

  • Decrease Organic Content: The most straightforward approach is to lower the percentage of the organic modifier (acetonitrile) in your mobile phase, especially at the start of your gradient.

  • Use a Column for Polar Analytes: If decreasing the organic content leads to very long run times or doesn't provide enough retention, consider a specialized column. "Aqueous-stable" C18 columns (often designated with "AQ") are designed to prevent phase collapse in highly aqueous mobile phases (<5% organic), which can cause drastic retention time shifts[12].

  • Explore HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase to retain and separate polar analytes[5].

Q3: What are the potential impurities and degradation products I should look for?

Answer: Impurities can originate from the synthesis process or from the degradation of the drug substance over time.

  • Process Impurities: These could include starting materials or by-products from the synthesis of guanidines[6][13]. A thorough understanding of the synthetic route is essential.

  • Degradation Products: Guanidines can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, potentially cleaving the guanidine group[14][15]. To identify potential degradants and prove the stability-indicating nature of your method, a forced degradation study is required by regulatory agencies like the ICH. This involves intentionally stressing the drug substance under various conditions:

    • Acidic and Basic Hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH)

    • Oxidation (e.g., 3% H₂O₂)

    • Thermal Stress (e.g., 80°C)

    • Photolytic Stress (exposure to UV and visible light)[16]

The goal is to achieve 5-20% degradation to ensure that any degradation products formed can be detected and resolved from the main peak.

Q4: How should I properly prepare standards and samples for this analysis?

Answer: The key is consistency and using a solvent that is compatible with the mobile phase.

  • Solvent Choice: The best practice is to always dissolve and dilute your standards and samples in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile) can cause severe peak distortion and splitting.

  • Accuracy: Use calibrated analytical balances and Class A volumetric flasks for all preparations.

  • Filtration: Always filter samples through a 0.45 µm filter (preferably one with low analyte binding, like PTFE or PVDF) before injection to prevent particulates from clogging the column frit.

References
  • Kent, K. C., et al. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Pickering, M. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from [Link]

  • Google Patents. (n.d.). US5489709A - Preparation of substituted guanidines.
  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

  • Knecht, L. A., et al. (1987). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • BioSpectra, Inc. (2021). DEGRADATION AND IMPURITY PROFILE REPORT: GUANIDINE HYDROCHLORIDE BIO EXCIPIENT GRADE. Retrieved from [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Ethoxyethyl)-1-(2-methoxyphenyl)guanidine. Retrieved from [Link]

  • DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Retrieved from [Link]

  • Nikelly, J. G. (1981). Guanabenz degradation products and stability assay. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Kumar, V., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Guanidine Hydrochloride-impurities. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN118834146A - Preparation method of guanidine hydrochloride.

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Technical Support Center: Synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide practical, field-proven solutions to overcome poor yields and other experimental hurdles. As your Senior Application Scientist, I will explain the causality behind the experimental choices to ensure your success.

Troubleshooting Guide: Overcoming Poor Yields

Low yields in the synthesis of this compound are a frequent issue, often stemming from the unique electronic and steric properties of the 2-methoxyaniline starting material. The ortho-methoxy group can influence the nucleophilicity of the aniline nitrogen and sterically hinder its approach to the guanylating agent.

Here, we address specific problems in a question-and-answer format to help you troubleshoot your reaction.

Q1: My reaction has stalled, and I'm observing a low conversion of 2-methoxyaniline. What are the likely causes and how can I fix it?

Answer: A stalled reaction with low starting material conversion is typically due to insufficient reactivity of the reactants or non-optimal reaction conditions.

Probable Causes & Solutions:

  • Reduced Nucleophilicity of 2-Methoxyaniline: The methoxy group at the ortho position can sterically hinder the nitrogen's lone pair, making it a less effective nucleophile.[1] While electronically it is an electron-donating group, this steric hindrance can be a dominant factor.[2]

    • Solution: Increase the reaction temperature to provide the necessary activation energy. A higher temperature can help overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Inefficient Guanylating Agent: The choice of guanylating agent is critical. Some may not be reactive enough for a sterically hindered aniline.

    • Solution: Consider using a more reactive guanylating agent. For instance, if the cyanamide route is failing, switching to an S-methylisothiourea derivative or a carbodiimide-based method might be more successful.[3][4]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: If using a non-polar solvent, switch to a polar aprotic solvent like DMF or DMSO to better solvate the reactants and any charged intermediates.

Frequently Asked Questions (FAQs)

Q2: What are the most common synthetic routes to prepare this compound, and what are their pros and cons?

Answer: There are several established methods for the synthesis of N-arylguanidines.[3] The choice of route often depends on the availability of starting materials, scale, and desired purity.

Synthetic RouteGuanylating AgentAdvantagesDisadvantages
Cyanamide Route Cyanamide (H₂NCN)Inexpensive and readily available starting materials.Often requires harsh reaction conditions (high temperatures) and can lead to the formation of side products like melamines.
Thiourea Route S-MethylisothioureaMilder reaction conditions compared to the cyanamide route.Can produce volatile and odorous byproducts like methanethiol.[5]
Carbodiimide Route N,N'-Diisopropylcarbodiimide (DIC) or similarGenerally clean reactions with good yields.Carbodiimides can be moisture-sensitive, and the urea byproduct can sometimes be difficult to remove completely.[4]
Q3: I have obtained my crude product, but I am struggling with purification. What are the best methods to purify this compound?

Answer: Purification can be challenging due to the polar nature of the guanidinium salt.

Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

    • Recommended Solvents: A mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like diethyl ether or ethyl acetate) is a good starting point.[6]

  • Silica Gel Chromatography: While challenging for highly polar salts, it is possible with the right mobile phase.

    • Recommended Eluent System: A polar eluent system, such as dichloromethane/methanol or chloroform/methanol with a small amount of acetic acid or ammonia to improve peak shape, is often necessary.

  • Acid-Base Extraction: Before converting to the hydrochloride salt, the free guanidine base can be purified by extraction.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent and wash with a basic aqueous solution (e.g., NaHCO₃) to remove acidic impurities. Then, extract the aqueous layer with an organic solvent to recover the guanidine free base. The hydrochloride salt can then be formed by treating the purified free base with HCl in an appropriate solvent.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of this compound via the cyanamide route.

Protocol 1: Synthesis via Cyanamide

This protocol is adapted from general procedures for the synthesis of N-arylguanidines.[7]

Materials:

  • 2-Methoxyaniline

  • Cyanamide

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq) and cyanamide (1.2 eq).

  • Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture while stirring. The reaction is exothermic, so cooling in an ice bath may be necessary.

  • Reaction: Heat the mixture to reflux in an oil bath at 110-120 °C for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM:MeOH eluent).

  • Workup: After the reaction is complete (disappearance of the starting aniline), cool the mixture to room temperature.

  • Purification:

    • Add isopropanol to the reaction mixture and stir to dissolve the crude product.

    • Slowly add diethyl ether to the solution until a precipitate forms.

    • Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Visualizations

Reaction Mechanism: Cyanamide Route

reaction_mechanism aniline 2-Methoxyaniline addition_intermediate Tetrahedral Intermediate aniline->addition_intermediate Nucleophilic attack cyanamide Cyanamide protonated_cyanamide Protonated Cyanamide (Electrophilic) cyanamide->protonated_cyanamide Protonation H_plus H+ protonated_cyanamide->addition_intermediate product_free_base N-(2-Methoxy-phenyl)-guanidine (Free Base) addition_intermediate->product_free_base -H+ product_hcl N-(2-Methoxy-phenyl)-guanidine Hydrochloride product_free_base->product_hcl + HCl

Caption: Mechanism of the cyanamide route to N-(2-Methoxy-phenyl)-guanidine.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Stalled Reaction check_reactivity Check Reactant Purity Is 2-methoxyaniline pure? Is the guanylating agent fresh? start->check_reactivity check_conditions Evaluate Reaction Conditions Is the temperature high enough? Is the solvent appropriate? start->check_conditions check_side_reactions Analyze for Side Products Are there unexpected spots on TLC? Is there evidence of decomposition? start->check_side_reactions solution_reactivity Purify starting materials. Consider a more reactive guanylating agent. check_reactivity:f1->solution_reactivity No check_reactivity:f2->solution_reactivity No solution_conditions Increase temperature. Switch to a polar aprotic solvent (DMF, DMSO). check_conditions:f1->solution_conditions No check_conditions:f2->solution_conditions No solution_side_reactions Lower reaction temperature. Use a milder guanylating agent. check_side_reactions:f1->solution_side_reactions Yes check_side_reactions:f2->solution_side_reactions Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1886-1895. [Link]

  • Kornelia, M., et al. (2020). Synthesis of the Guanidine Derivative. Molecules, 25(18), 4243. [Link]

  • Cohn, G. (1900). Ueber Thioharnstoff, eine neue Bildungsweise des Guanidins. Journal für Praktische Chemie, 61(1), 337-347. (Historical reference for cyanamide route, modern adaptations are widely published). A representative modern procedure can be found in: Böttcher, T., et al. (2011). Synthesis of Arylbiguanides through the Reaction of Cyanoguanidine with Anilines in Water. Beilstein Journal of Organic Chemistry, 7, 82-88. [Link]

  • Aho, J. A. S., et al. (2020). The use of HATU, a common amide coupling reagent, enables an efficient synthesis of pentasubstituted guanidines (TMGs) using optimized methods for strong and weak nucleophiles. The Journal of Organic Chemistry, 85(5), 3464-3472. (While this paper is on a different reagent, it discusses the challenges of guanidine synthesis with various nucleophiles). [Link]

  • Chromatography of guanidino compounds. (2001). Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 1-3. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2012). Tetrahedron, 68(35), 7129-7135. [Link]

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. (2022). ACS Catalysis, 12(1), 436-444. [Link]

  • Process for preparing guanidine hydrochloride. (2005).
  • Purification of Organic Compounds by Flash Column Chromatography. (2020). Organic Syntheses, 97, 276-302. [Link]

  • Preparation of substituted guanidines. (1993).
  • A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. (2023). Molecules, 28(22), 7586. [Link]

  • How does the ortho effect affect the basicity of aniline? (2018). Quora. [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. (n.d.). Cytiva. Retrieved January 23, 2026, from [Link]

  • Troubleshooting Guide. (n.d.). Macrogen. Retrieved January 23, 2026, from [Link]

  • Effect of Substituents on the Basicity of Anilines. (2020, June 13). YouTube. [Link]

  • Solid-Phase Synthesis of N-Aryl-N'-Carboalkoxy Guanidines by the Mitsunobu Reaction of Fmoc-Guanidines. (2000). Journal of Combinatorial Chemistry, 2(4), 399-401. [Link]

  • What is the best method for conversion of guanidine hydrochloride to free base guanidine? (2014). ResearchGate. [Link]

  • Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. (2020). Journal of Chromatography A, 1616, 460799. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2018). Molecules, 23(11), 2772. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). The Journal of Organic Chemistry, 88(15), 10543-10550. [Link]

  • 1H-NMR spectra of polymeric guanidine derivatives. (2021). Polymers, 13(11), 1775. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 23, 2026, from [Link]

  • p-Anisidine, 2-nitro-. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. (2023). Molecules, 28(11), 4448. [Link]

  • Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry, 17, 82-111. [Link]

  • A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance becau.... (2023, January 4). YouTube. [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).. (2020). INEOS OPEN, 3(4), 209-231. [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (2004). Arkivoc, 2004(5), 147-153. [Link]

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  • Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. (2021, January 19). YouTube. [Link]

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  • 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. (2025). Biomolecular NMR Assignments. [Link]

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Validation & Comparative

A Comparative Guide to Guanidine Derivatives: Profiling N-(2-Methoxy-phenyl)-guanidine Hydrochloride Against Key Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The guanidinium group, characterized by its Y-shaped planar arrangement of three nitrogen atoms centered on a carbon atom, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its ability to form strong, multi-point hydrogen bonds and its protonated state at physiological pH allow it to interact with biological targets like phosphate groups on DNA and carboxylate residues in proteins.[2] This versatility is reflected in the wide array of natural products and synthetic drugs that incorporate this functional group, spanning applications from anticancer and antimicrobial agents to treatments for diabetes and hypertension.[1][3][4]

This guide provides a comparative analysis of N-(2-Methoxy-phenyl)-guanidine hydrochloride, a versatile synthetic intermediate, against a selection of prominent guanidine derivatives. By examining their distinct structural features, mechanisms of action, and therapeutic applications, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of how subtle modifications to the guanidine core can lead to profoundly different pharmacological profiles. The selected comparators include the widely-prescribed anti-diabetic drug Metformin, the antihypertensive agent Guanabenz, the endogenous neuromodulator Agmatine, and the natural pigment Betanidin, each representing a distinct class of guanidine-containing compounds.

In Focus: this compound

This compound is a synthetic compound primarily recognized for its role as a versatile building block in pharmaceutical research and development.[5] Its structure features a guanidine group attached to a methoxy-substituted phenyl ring. This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules, particularly in the field of neuropharmacology, where it is used to develop novel drugs targeting neurological disorders.[5] While its own specific biological activity is not as extensively characterized as the other drugs in this guide, its utility lies in its potential as a scaffold for creating new therapeutic agents.[5] Researchers also utilize it in biochemical studies to investigate enzyme inhibition and receptor interactions.[5]

The Comparator Panel: A Spectrum of Guanidine Derivatives

To contextualize the significance of this compound, we compare it against four guanidine derivatives with well-established and diverse biological roles:

  • Metformin: A biguanide, it is a first-line therapy for type 2 diabetes. Its primary mechanism involves the reduction of hepatic glucose production.[6][7]

  • Guanabenz: An antihypertensive drug that acts as a central alpha-2 adrenergic agonist.[8][9]

  • Agmatine: An endogenous neuromodulator derived from the amino acid arginine.[10] It interacts with multiple neurotransmitter systems and receptors.[11]

  • Betanidin: The aglycone of the beetroot pigment betanin, it is a potent natural antioxidant and anti-inflammatory agent.[12]

Head-to-Head Comparison: Structure, Mechanism, and Application

The profound functional diversity of these molecules originates from their distinct structural modifications, which dictate their interaction with specific biological targets.

FeatureN-(2-Methoxy-phenyl)-guanidine HClMetforminGuanabenzAgmatineBetanidin
Structure Aryl guanidineBiguanideDichlorophenyl-substituted guanidineAliphatic aminoguanidineComplex heterocyclic (betalain)
Primary Mechanism of Action Serves as a synthetic intermediate; specific MOA is an area of active research.[5]Inhibition of mitochondrial respiratory chain, leading to AMPK activation and decreased hepatic glucose production.[6][13]Central α2-adrenergic receptor agonist, decreasing sympathetic outflow from the brain.[8][14]Neuromodulator acting on multiple targets including NMDA, α2-adrenergic, and imidazoline receptors.[11]Potent antioxidant (free radical scavenger) and anti-inflammatory agent.[12][15]
Primary Therapeutic/Research Application Pharmaceutical intermediate for drug synthesis, especially in neuropharmacology.[5]Treatment of type 2 diabetes.[7]Treatment of hypertension.[9][16]Investigated for neuroprotection and as a potential rapid-onset antidepressant.[11][17]Natural food colorant; researched for its health benefits as a dietary supplement.[15][18]
Mechanistic Divergence of Guanidine Derivatives

The following diagram illustrates the distinct signaling pathways and molecular targets engaged by the selected guanidine derivatives, highlighting their functional divergence.

G cluster_0 Comparative Mechanisms of Action Metformin Metformin Mito Mitochondrial Respiratory Chain Metformin->Mito Inhibits Guanabenz Guanabenz Alpha2 Central α2-Adrenergic Receptors Guanabenz->Alpha2 Activates Agmatine Agmatine Receptors Multiple Receptors (NMDA, Imidazoline, α2) Agmatine->Receptors Modulates Betanidin Betanidin ROS Reactive Oxygen Species (ROS) Betanidin->ROS Scavenges NMPG N-(2-Methoxy-phenyl)- guanidine HCl Scaffold Synthetic Scaffold for Novel Drug Discovery NMPG->Scaffold AMPK AMPK Activation Mito->AMPK Glucose ↓ Hepatic Glucose Production AMPK->Glucose Sympathetic ↓ Sympathetic Outflow Alpha2->Sympathetic BP ↓ Blood Pressure Sympathetic->BP Neuro Neuromodulation Receptors->Neuro Antioxidant Antioxidant Effect ROS->Antioxidant

Caption: Comparative mechanisms of action for selected guanidine derivatives.

Experimental Showdown: Assessing Anti-Inflammatory Potential

To provide a tangible comparison of potential biological activity, we outline a standard, robust protocol for assessing the anti-inflammatory properties of these compounds. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it an excellent target for such an evaluation. Betanidin is known to have anti-inflammatory effects, and other guanidine derivatives may possess similar, yet uncharacterized, properties.[15]

Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

Causality Behind Experimental Choices:

  • Cell Line: HEK293 cells are used due to their high transfection efficiency and robust response to inflammatory stimuli.

  • Reporter Plasmid: An NF-κB luciferase reporter plasmid is used, where the luciferase gene is under the control of NF-κB response elements. Activation of NF-κB drives luciferase expression, which can be quantified via a highly sensitive luminescence measurement. This provides a direct, quantitative readout of pathway activation.

  • Stimulus: Tumor Necrosis Factor-alpha (TNF-α) is a potent and well-characterized pro-inflammatory cytokine that reliably activates the NF-κB pathway.

  • Controls: A positive control (TNF-α alone) and a negative control (vehicle) are essential to validate the assay and normalize the data.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed 5 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Transfection: Transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-(2-Methoxy-phenyl)-guanidine HCl and the comparator compounds (Metformin, Guanabenz, Agmatine, Betanidin) in serum-free media. Replace the culture medium with the compound dilutions and incubate for 1 hour (pre-treatment).

  • Inflammatory Stimulation: Add TNF-α to each well (final concentration of 10 ng/mL), except for the negative control wells. Incubate for 6 hours.

  • Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to each well and measure the firefly luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its luminescence for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated control. Plot the results to determine the IC₅₀ value for each active compound.

Experimental Workflow Diagram

The following diagram outlines the key steps of the NF-κB Luciferase Reporter Assay.

G cluster_1 NF-κB Reporter Assay Workflow A 1. Seed HEK293 Cells in 96-well Plate B 2. Transfect with NF-κB Luciferase Reporter A->B C 3. Pre-treat with Guanidine Compounds B->C D 4. Stimulate with TNF-α (10 ng/mL) C->D E 5. Lyse Cells D->E F 6. Measure Luciferase Activity (Luminescence) E->F G 7. Data Analysis (Calculate % Inhibition, IC₅₀) F->G

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Discussion and Future Perspectives

This comparative guide underscores a fundamental principle in drug discovery: the guanidine group is not a monolithic entity but a highly tunable functional group. The contrast between the metabolic effects of Metformin, the centrally-acting nature of Guanabenz, the complex neuromodulation by Agmatine, and the antioxidant properties of Betanidin demonstrates how diverse chemical contexts unlock distinct pharmacological activities.[6][11][12][14]

This compound stands apart not as a therapeutic agent itself, but as a starting point for innovation.[5] Its value is in its potential. The methoxy-phenyl group provides a lipophilic anchor that can be further functionalized to target a variety of receptors and enzymes, particularly within the central nervous system.

Future research should focus on elucidating the specific molecular targets of this compound and its novel derivatives. A logical next step would be to perform high-throughput screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and kinases, many of which are known to interact with guanidine-containing ligands.[19] By applying robust experimental protocols, such as the reporter assay detailed here, researchers can systematically characterize the biological activity of new chemical entities derived from this versatile scaffold, paving the way for the next generation of guanidine-based therapeutics.

References

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  • Biological Properties and Applications of Betalains. PMC - NIH. [Link]

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A Comparative Guide to the Biological Activity of N-(2-Methoxy-phenyl)-guanidine hydrochloride as a Putative K-ATP Channel Modulator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of N-(2-Methoxy-phenyl)-guanidine hydrochloride, a compound of interest in neuropharmacology and medicinal chemistry.[1] Drawing from the known pharmacology of guanidine derivatives, which includes modulation of potassium channels[2], this document outlines a series of experiments to test the hypothesis that this compound acts as a modulator of ATP-sensitive potassium (K-ATP) channels. Its performance is benchmarked against established K-ATP channel modulators: the inhibitor Glibenclamide, the opener Diazoxide, and the selective vascular K-ATP channel blocker PNU-37883A.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for experimental design and detailed, actionable protocols.

Introduction: The Rationale for Investigating K-ATP Channel Modulation

Guanidinium compounds are a class of molecules with diverse biological activities, including the ability to interact with various ion channels.[2] A prominent target for many guanidine derivatives is the family of potassium channels. ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential.[3] In pancreatic β-cells, these channels are central to the mechanism of insulin secretion.[4]

The pancreatic K-ATP channel is an octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][5][6] When intracellular ATP levels are high, as occurs after glucose metabolism, ATP binds to the Kir6.2 subunit, leading to channel closure. This depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers insulin exocytosis. Conversely, when ATP is low, the channels open, hyperpolarizing the cell and inhibiting insulin secretion.

Given the structural features of this compound, we hypothesize that it may interact with the K-ATP channel complex. This guide details the experimental workflow to test this hypothesis, beginning with a functional cell-based assay and progressing to direct electrophysiological measurements.

Comparative Compound Overview

To provide a robust assessment of this compound's activity, its effects will be compared against three well-characterized K-ATP channel modulators.

CompoundClassMechanism of ActionTypical Effective Concentration
Glibenclamide K-ATP Channel Inhibitor (Sulfonylurea)Binds to the SUR1 subunit, inducing channel closure and stimulating insulin secretion.[7]IC50: ~184 nM in pancreatic β-cells.[8]
Diazoxide K-ATP Channel OpenerBinds to the SUR1 subunit, stabilizing the open state of the channel, thus inhibiting insulin secretion.[9]EC50: ~31 µM in HEK293 cells expressing Kir6.2/SUR1.[10]
PNU-37883A Selective K-ATP Channel InhibitorExhibits selectivity for vascular K-ATP channels (Kir6.1/SUR2B) over pancreatic β-cell channels (Kir6.2/SUR1).[2][11][12]IC50: ~6 µM for Kir6.1/SUR2B; less potent on Kir6.2/SUR1.[12]

Experimental Validation Workflow

The validation of this compound's activity is approached in a two-tiered manner. The first tier is a functional screen to assess its impact on insulin secretion. The second tier involves direct measurement of its effect on K-ATP channel currents.

G cluster_0 Tier 1: Functional Screening cluster_1 Tier 2: Direct Target Engagement a BRIN-BD11 Cell Culture b Glucose-Stimulated Insulin Secretion (GSIS) Assay a->b Provides functional cell model c Whole-Cell Patch-Clamp Electrophysiology b->c Informs direct channel modulation studies

Caption: A two-tiered experimental workflow for validating K-ATP channel activity.

Tier 1: Functional Screening - Glucose-Stimulated Insulin Secretion (GSIS) Assay

The GSIS assay is a cornerstone for assessing the function of pancreatic β-cells and the effects of compounds that modulate insulin secretion. The BRIN-BD11 cell line, a stable and glucose-responsive rat insulinoma cell line, is an excellent model for this purpose.[13]

Protocol 1: BRIN-BD11 Cell Culture

Rationale: Consistent and healthy cell cultures are paramount for reproducible experimental results. This protocol ensures the maintenance of BRIN-BD11 cells in a state that is responsive to glucose and other secretagogues.

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • Incubator at 37°C, 5% CO2

Procedure:

  • Medium Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-Glutamine.[14]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of BRIN-BD11 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T-75 flask and incubate at 37°C with 5% CO2.

  • Subculture: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS.[13][14]

  • Cell Detachment: Add 2 mL of 0.05% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

  • Passaging: Add 8 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension. Split the cells at a ratio of 1:8 to 1:10 into new T-75 flasks containing fresh medium.[13][14]

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: This assay directly measures the ability of a compound to either enhance or inhibit insulin secretion under basal (low glucose) and stimulatory (high glucose) conditions. This provides a clear functional readout of potential K-ATP channel modulation.

Materials:

  • BRIN-BD11 cells cultured in 24-well plates

  • Krebs-Ringer Bicarbonate Buffer (KRBH)

  • Bovine Serum Albumin (BSA)

  • Glucose stocks (for preparing low and high glucose KRBH)

  • This compound, Glibenclamide, Diazoxide, PNU-37883A stock solutions

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed BRIN-BD11 cells into a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48-72 hours until they form a confluent monolayer.

  • Pre-incubation (Starvation): Gently wash the cells twice with KRBH buffer containing 0.1% BSA and a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in this low-glucose KRBH buffer for 1 hour at 37°C to bring insulin secretion to a basal level.[15]

  • Incubation with Test Compounds: Aspirate the pre-incubation buffer. Add fresh KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, along with the test compounds at various concentrations (including a vehicle control).

    • Condition 1 (Basal): Low glucose + Vehicle/Test Compound

    • Condition 2 (Stimulated): High glucose + Vehicle/Test Compound

  • Sample Collection: Incubate for 1 hour at 37°C.[15][16] After incubation, collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: To account for variations in cell number, lyse the cells in each well and measure the total protein content using a BCA assay. Normalize the insulin secretion values to the total protein content.

Hypothetical Data & Interpretation

The following table presents hypothetical data from the GSIS assay, illustrating potential outcomes for this compound as either a K-ATP channel inhibitor or opener.

Table 1: Hypothetical GSIS Assay Results

Compound (10 µM)Glucose (mM)Insulin Secretion (ng/mg protein/hr)% of High Glucose ControlInterpretation
Vehicle Control2.82.510%Basal Secretion
Vehicle Control16.725.0100%Stimulated Secretion
Glibenclamide2.822.590%K-ATP Inhibition
Diazoxide16.75.020%K-ATP Opening
Scenario A: this compound (Inhibitor) 2.818.875%Potentiation of basal secretion, consistent with K-ATP inhibition.
Scenario B: this compound (Opener) 16.78.835%Inhibition of stimulated secretion, consistent with K-ATP opening.

Tier 2: Direct Target Engagement - Whole-Cell Patch-Clamp Electrophysiology

Rationale: While the GSIS assay provides a functional readout, it is an indirect measure of K-ATP channel activity. Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents across the cell membrane, providing definitive evidence of a compound's effect on K-ATP channels.[17][18][19][20][21][22]

G cluster_0 Electrophysiology Setup cluster_1 Recording Procedure a Prepare Intracellular & Extracellular Solutions b Pull Glass Micropipettes c Culture BRIN-BD11 cells on coverslips d Approach cell and form Gigaohm seal e Rupture membrane to achieve whole-cell configuration d->e f Apply voltage clamp protocol e->f g Record baseline K-ATP currents f->g h Perfuse with test compound g->h i Record post-application currents h->i

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Protocol 3: Whole-Cell Patch-Clamp Recording of K-ATP Currents

Materials:

  • BRIN-BD11 cells cultured on glass coverslips

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope with high magnification

  • Borosilicate glass capillaries

  • Pipette puller

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 Na2ATP (to maintain a low ATP concentration that allows for channel opening) (pH 7.2 with KOH)

  • Test compound solutions

Procedure:

  • Preparation: Place a coverslip with adherent BRIN-BD11 cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Fabrication: Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Under visual guidance, carefully approach a single, healthy BRIN-BD11 cell with the micropipette. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[17]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[18][21]

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -70 mV. Apply voltage steps or ramps to elicit K-ATP currents.

  • Baseline Recording: Record the baseline K-ATP channel activity. In the presence of low intracellular ATP, a basal outward current should be observable.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound (this compound or a comparator) at the desired concentration.

  • Post-Application Recording: Record the K-ATP channel currents in the presence of the compound and compare them to the baseline.

    • Inhibitors (e.g., Glibenclamide): Expect a decrease in the outward K+ current.

    • Openers (e.g., Diazoxide): Expect an increase in the outward K+ current.

Hypothetical Data & Interpretation

Table 2: Hypothetical Electrophysiology Results

Compound (10 µM)Baseline Current (pA)Current with Compound (pA)% ChangeInterpretation
Glibenclamide15015-90%K-ATP Channel Inhibition
Diazoxide150450+200%K-ATP Channel Opening
Scenario A: this compound (Inhibitor) 15045-70%Direct inhibition of K-ATP channel current.
Scenario B: this compound (Opener) 150300+100%Direct opening of K-ATP channel current.

Conclusion

This guide provides a structured, evidence-based approach to characterizing the biological activity of this compound. By postulating its action on K-ATP channels, a biologically plausible target for guanidine derivatives, we have outlined a clear path for its validation. The comparative framework, using well-established modulators like Glibenclamide and Diazoxide, ensures that the experimental outcomes can be robustly interpreted. The detailed protocols for cell culture, functional screening, and direct electrophysiological measurement offer a practical and scientifically rigorous methodology for researchers in the field of drug discovery and development. The results of these experiments will definitively position this compound within the landscape of K-ATP channel modulators and guide its future development.

References

  • McClenaghan NH, Barnett CR, O'Harte FP, et al. BRIN-BD11 Insulin-secreting Cells After Implantation into Diabetic Mice. Cell Transplant. 1997;6(5):531-535.
  • McClenaghan NH, Barnett CR, Ah-Sing E, et al. Characterization of a novel glucose-responsive insulin-secreting cell line, BRIN-BD11, produced by electrofusion. Diabetes. 1996;45(8):1132-1140.
  • Newsholme P, Brennan L, Bender K. Method Protocols for Metabolic and Functional Analysis of the BRIN-BD11 β-Cell Line: A Preclinical Model for Type 2 Diabetes. Methods Mol Biol. 2019;1916:443-457.
  • Public Health England. BRIN-BD11 Cell Line. Available at: [Link]

  • Gribble FM, Tucker SJ, Seino S, Ashcroft FM. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes. J Gen Physiol. 1998;111(4):491-502.
  • Axol Bioscience. Whole Cell Patch Clamp Protocol. Available at: [Link]

  • Kovalev IV, Sukhanova SN, Zhorov BS. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Mol Pharmacol. 2012;82(4):645-655.
  • Inagaki N, Gonoi T, Clement JP 4th, et al. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells. J Mol Endocrinol. 1997;19(3):227-246.
  • Raphemot R, Swale DR, Dadi PK, et al. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative. Mol Pharmacol. 2014;85(6):858-865.
  • Protocols.io. Whole Cell Patch Clamp Protocol. Available at: [Link]

  • Martin GE, Wu W, Li Y, et al. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. Elife. 2017;6:e31054.
  • Spigelman AF, Manning Fox JE, Macdonald PE. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. protocols.io. 2019.
  • Cui Y, Giblin JP, Clapp LH, Tinker A. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A. Br J Pharmacol. 2003;139(1):122-130.
  • Yokoshiki H, Sunagawa M, Seki T, Sperelakis N. ATP-sensitive K+ channels in pancreatic, cardiac, and vascular smooth muscle cells. Am J Physiol. 1998;274(1):C25-37.
  • Dabrowski M, Larsen MR, Sørensen M, et al. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues. Diabetologia. 2001;44(6):733-741.
  • NeuronExperts. Patch-clamp-protocol-final.pdf. Available at: [Link]

  • Nichols CG. Dynamic duo: Kir6 and SUR in KATP channel structure and function. J Gen Physiol. 2017;149(5):541-554.
  • Zarei M, Ebrahimi V, Shirazi-Zand Z, et al. Comparing BRIN-BD11 culture producing insulin using different type of microcarriers. Cytotechnology. 2016;68(4):1283-1293.
  • Coetzee WA. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Methods Mol Biol. 2007;376:225-245.
  • Seino S. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells. J Mol Endocrinol. 1997;19(3):227-246.
  • Gribble FM, Reimann F, Ashfield R, et al. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells. Diabetologia. 2001;44(7):877-885.
  • ResearchGate. Pancreatic K ATP channel structure. Available at: [Link]

  • Animated biology With arpan. How does Whole-cell voltage clamp work? | application. YouTube. July 17, 2022. Available at: [Link]

  • McClenaghan NH, Barnett CR, Flatt PR. BRIN-BD11 Insulin-secreting Cells After Implantation into Diabetic Mice. Cell Transplant. 1997;6(5):531-535.
  • UC Davis MMPC-Live. Protocol Glucose-stimulated Insulin Secretion (in vivo) Summary: Reagents and Materials. September 17, 2012. Available at: [Link]

  • Zaitsev SV, Schwanstecher C, Schwanstecher M. Diazoxide-sensitivity of the Adenosine 5'-triphosphate-dependent K+ Channel in Mouse Pancreatic Beta-Cells. Br J Pharmacol. 1995;115(5):851-857.
  • Inagaki N, Gonoi T, Clement JP 4th, et al. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells. J Mol Endocrinol. 1997;19(3):227-246.
  • Yokoshiki H, Sunagawa M, Seki T, Sperelakis N. ATP-sensitive K+ channels in pancreatic, cardiac, and vascular smooth muscle cells. Am J Physiol. 1998;274(1):C25-37.
  • ResearchGate. Effects of diazoxide on wild-type and mutant K-ATP channels. Available at: [Link]

  • Gribble FM, Proks P, Corkey BE, Ashcroft FM. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor. J Biol Chem. 1998;273(41):26383-26387.
  • Al-Karagholi MA, Hansen JM, Guo S, Olesen J, Ashina M. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries. Br J Pharmacol. 2019;176(14):2545-2558.

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A Comparative Guide to the Biological Activity of N-(2-Methoxy-phenyl)-guanidine hydrochloride and Known K-ATP Channel Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1] Guanidine and its derivatives are known to interact with a variety of biological targets, including voltage-gated potassium (Kv) channels and ATP-sensitive potassium (K-ATP) channels.[2][3] Specifically, certain arylcyanoguanidines have demonstrated the ability to selectively activate Kir6.2/SUR1 and inhibit Kir6.2/SUR2B subtypes of K-ATP channels, highlighting the therapeutic potential of this chemical scaffold. Given this precedent, N-(2-Methoxy-phenyl)-guanidine hydrochloride emerges as a compound of interest for its potential modulatory effects on K-ATP channels.

The Scientific Rationale: Why Investigate this compound as a K-ATP Channel Modulator?

ATP-sensitive potassium (K-ATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including pancreatic β-cells, cardiac and smooth muscle, and neurons.[4] These channels are hetero-octameric complexes of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit.[5] The diverse tissue distribution and physiological roles of K-ATP channel isoforms make them attractive targets for therapeutic intervention in conditions such as type 2 diabetes, angina, and certain neurological disorders.[6]

The general structure of guanidine derivatives has been shown to be amenable to modifications that confer selectivity for different K-ATP channel subtypes. Therefore, it is hypothesized that this compound may exhibit modulatory activity on K-ATP channels. A thorough characterization of its effects is warranted to determine its potency, efficacy, and selectivity in comparison to well-established K-ATP channel modulators.

Comparative Framework: Benchmarking Against Known K-ATP Channel Modulators

A robust evaluation of this compound necessitates a direct comparison with a panel of known K-ATP channel openers and blockers. The selection of these comparators should encompass a range of chemical scaffolds and subtype selectivities.

Compound Class Primary Target(s) Typical Effect
Diazoxide K-ATP Channel OpenerKir6.2/SUR1Hyperpolarization, Inhibition of Insulin Secretion
Pinacidil K-ATP Channel OpenerKir6.1/SUR2B, Kir6.2/SUR2AVasodilation
P-1075 K-ATP Channel OpenerKir6.1/SUR2BVasodilation
NN414 K-ATP Channel OpenerKir6.2/SUR1Inhibition of Insulin Secretion
Glibenclamide K-ATP Channel BlockerKir6.2/SUR1, Kir6.1/SUR2BDepolarization, Stimulation of Insulin Secretion
Repaglinide K-ATP Channel BlockerKir6.2/SUR1Depolarization, Stimulation of Insulin Secretion

Experimental Workflow for Comparative Analysis

A multi-tiered approach, progressing from high-throughput screening to detailed electrophysiological characterization, is recommended to comprehensively assess the activity of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Electrophysiological Confirmation cluster_2 Tier 3: Subtype Selectivity Profiling cluster_3 Tier 4: Mechanism of Action Studies a High-Throughput Thallium Flux Assay b Whole-Cell Patch-Clamp Electrophysiology a->b Confirmation of activity c Comparison across cell lines expressing different K-ATP channel isoforms b->c Determination of selectivity d Inside-Out Patch-Clamp for direct channel interaction c->d Elucidation of mechanism

Caption: Proposed experimental workflow for the characterization of this compound.

Tier 1: High-Throughput Screening using Thallium Flux Assay

This initial screen provides a rapid assessment of the compound's ability to modulate K-ATP channel activity. The influx of thallium (Tl+) through open potassium channels is detected by a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the human K-ATP channel subtypes of interest (e.g., Kir6.2/SUR1, Kir6.1/SUR2B, Kir6.2/SUR2A) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.

  • Dye Loading: Incubate the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Addition: Add this compound and comparator compounds at various concentrations to the wells.

  • Thallium Stimulation and Data Acquisition: Use a fluorescence plate reader to measure the baseline fluorescence, then add a stimulus buffer containing thallium and immediately record the change in fluorescence intensity over time.[7]

  • Data Analysis: Calculate the rate of thallium influx and plot concentration-response curves to determine EC50 (for openers) or IC50 (for inhibitors) values.

Tier 2 & 3: Whole-Cell Patch-Clamp Electrophysiology for Confirmation and Selectivity Profiling

Whole-cell patch-clamp provides a direct measure of ion channel currents and is the gold standard for characterizing the activity of channel-modulating compounds.

Protocol:

  • Cell Preparation: Use cells expressing the K-ATP channel subtype of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

  • Seal Formation and Whole-Cell Configuration: Form a gigaohm seal between the micropipette and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of -70 mV and apply voltage ramps or steps to elicit K-ATP currents.

  • Compound Application: Perfuse the cell with an extracellular solution containing known concentrations of this compound or comparator compounds.

  • Data Analysis: Measure the change in current amplitude in response to the compound application. Generate concentration-response curves to determine EC50 or IC50 values.

  • Selectivity Profiling: Repeat the experiment on cells expressing different K-ATP channel isoforms (Kir6.2/SUR1, Kir6.1/SUR2B, Kir6.2/SUR2A) to determine the selectivity profile of this compound.

G cluster_0 Experimental Setup cluster_1 Cell Under Investigation setup Patch-Clamp Amplifier Headstage Micropipette Perfusion System Microscope Data Acquisition System cell HEK293 Cell expressing K-ATP Channel setup:e->cell:w Records current from cell:e->setup:w Receives compound via perfusion

Caption: Simplified diagram of a whole-cell patch-clamp setup.

Tier 4: Inside-Out Patch-Clamp for Mechanistic Insights

The inside-out patch-clamp configuration allows for the direct application of compounds to the intracellular face of the channel, providing insights into the mechanism of action.

Protocol:

  • Patch Excision: After forming a gigaohm seal, retract the micropipette to excise a patch of membrane with the intracellular side facing the bath solution.

  • Channel Activity Recording: Record single-channel or macroscopic currents from the excised patch.

  • Compound and Nucleotide Application: Apply this compound and known modulators (e.g., ATP, ADP) directly to the bath solution to observe their effects on channel activity.

  • Data Analysis: Analyze changes in channel open probability (Po), single-channel conductance, and sensitivity to ATP and ADP in the presence and absence of the test compound.

Anticipated Outcomes and Interpretation

The data generated from these experiments will allow for a comprehensive comparison of this compound with known K-ATP channel modulators.

Table for Summarizing Comparative Data:

Compound Assay Kir6.2/SUR1 Kir6.1/SUR2B Kir6.2/SUR2A
This compound Thallium Flux (EC50/IC50, µM)Experimental ValueExperimental ValueExperimental Value
Whole-Cell Patch-Clamp (EC50/IC50, µM)Experimental ValueExperimental ValueExperimental Value
Diazoxide Thallium Flux (EC50, µM)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Whole-Cell Patch-Clamp (EC50, µM)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Glibenclamide Thallium Flux (IC50, µM)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Whole-Cell Patch-Clamp (IC50, µM)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
... (other comparators)

The results will elucidate whether this compound acts as an opener or a blocker of K-ATP channels, its potency and efficacy, and its selectivity profile across different channel isoforms. These findings will be crucial for determining its potential as a pharmacological tool or a lead compound for drug development.

References

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Journal of General Physiology. Available at: [Link]

  • Electrophysiological analysis of cardiac KATP channel. Bio-protocol. Available at: [Link]

  • Arylcyanoguanidines as activators of Kir6.2/SUR1K ATP channels and inhibitors of insulin release. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacological Profiling of K ATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine. International Journal of Molecular Sciences. Available at: [Link]

  • Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. Pflügers Archiv. Available at: [Link]

  • Physiological roles of ATP-sensitive K+ channels in smooth muscle. The Japanese Journal of Physiology. Available at: [Link]

  • What are KATP channels blockers and how do they work? Patsnap Synapse. Available at: [Link]

  • Pharmacological modulation of K(ATP) channels. British Journal of Pharmacology. Available at: [Link]

  • Effect of repaglinide on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels. Diabetologia. Available at: [Link]

  • Pharmacological comparison of native mitochondrial K(ATP) channels with molecularly defined surface K(ATP) channels. Molecular Pharmacology. Available at: [Link]

  • Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]

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A Comparative Guide for Diabetes Research: Metformin vs. N-(2-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metformin is the cornerstone of oral antihyperglycemic therapy for type 2 diabetes (T2D), lauded for its robust efficacy, safety profile, and low cost.[1] Its mechanism, primarily centered on the reduction of hepatic glucose production via AMP-activated protein kinase (AMPK) activation, is the subject of extensive research.[1] This guide provides a comparative analysis of metformin against N-(2-Methoxy-phenyl)-guanidine hydrochloride, a structurally related guanidine derivative. While metformin's clinical and experimental profile is well-documented, this compound remains a largely uncharacterized compound in the context of diabetes. This document serves as both a summary of existing knowledge and a scientifically-grounded roadmap for researchers seeking to investigate and compare these two molecules. We will delve into their mechanisms of action, present established experimental protocols for their evaluation, and propose a workflow for the systematic characterization of this compound.

Part 1: The Gold Standard - Metformin

Metformin's therapeutic success has made it the most widely prescribed oral anti-diabetic agent globally.[2] Its primary mode of action involves a complex interplay of effects in the liver, muscle, and gut, which collectively contribute to its glucose-lowering capabilities.[1][3]

Mechanism of Action: A Multi-pronged Approach

Metformin's principal effect is the suppression of hepatic gluconeogenesis, the process by which the liver produces glucose.[4] This is largely mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Metformin's entry into hepatocytes is facilitated by the organic cation transporter 1 (OCT1).[2] Once inside, it inhibits mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift allosterically activates AMPK.

Activated AMPK then phosphorylates and inhibits key enzymes involved in gluconeogenesis, such as acetyl-CoA carboxylase (ACC) and glycerol-3-phosphate dehydrogenase (GPD2).[5] Beyond the liver, metformin enhances insulin sensitivity and glucose uptake in peripheral tissues like skeletal muscle, partly through AMPK-mediated deployment of GLUT4 glucose transporters to the cell membrane.[3] Emerging research also points to significant effects within the gastrointestinal tract, where metformin can increase GLP-1 secretion and alter the gut microbiome, further contributing to its antidiabetic action.[6]

Metformin_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte Metformin_blood Metformin OCT1 OCT1 Metformin_blood->OCT1 Transport Glucose_blood High Glucose Metformin_cell Metformin OCT1->Metformin_cell Mitochondrion Mitochondrion (Complex I Inhibition) Metformin_cell->Mitochondrion Inhibits ATP_decrease ATP ↓ AMP ↑ Mitochondrion->ATP_decrease Leads to AMPK AMPK ATP_decrease->AMPK Activates Gluconeogenesis Gluconeogenesis Genes (G6Pase, PCK1) AMPK->Gluconeogenesis Inhibits Expression Gluconeogenesis->Glucose_blood Suppresses Production

Caption: Metformin's primary mechanism in the liver.

Standard Experimental Validation of Metformin

The anti-diabetic effects of metformin are routinely validated through a series of standardized in vitro and in vivo assays. These protocols are essential for any comparative study.

In Vitro Protocol: Glucose Uptake in L6 Myotubes

This assay measures the ability of a compound to stimulate glucose transport into muscle cells, a key aspect of insulin sensitization.

  • Objective: To quantify the effect of metformin on glucose uptake in a skeletal muscle cell line.

  • Materials: L6 rat myoblast cells, DMEM, fetal bovine serum (FBS), horse serum, 2-deoxy-[³H]-glucose, metformin, insulin, cytochalasin B, scintillation fluid.

  • Step-by-Step Procedure:

    • Culture L6 myoblasts in DMEM with 10% FBS until confluent.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

    • Serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.

    • Treat cells with varying concentrations of metformin (e.g., 0.1, 0.5, 2 mM) or a positive control (100 nM insulin) for 18 hours.

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-[³H]-glucose (0.5 µCi/mL) and unlabeled 2-deoxyglucose (10 µM).

    • Incubate for 10 minutes at 37°C.

    • Terminate uptake by washing cells three times with ice-cold PBS.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the incorporated radioactivity using a liquid scintillation counter. Non-specific uptake is determined in the presence of cytochalasin B.

Part 2: The Investigational Compound - this compound

This compound is a guanidine derivative, sharing the core chemical group of metformin.[7] However, there is a significant lack of published research on its biological activity, particularly in the context of diabetes. Chemical suppliers note its use as an intermediate in pharmaceutical synthesis, especially in neuropharmacology.[7] Its structural similarity to other biologically active guanidino compounds suggests it may have interesting pharmacological properties.[8]

Hypothesized Mechanism of Action

Given its structure, we can formulate a hypothesis for its potential mechanism of action, which can serve as a basis for initial experimental investigation.

  • Guanidine Core: The guanidinium group is positively charged at physiological pH, a key feature of metformin that influences its interaction with transporters like OCT1 and its accumulation in the mitochondria.[2] This suggests that N-(2-Methoxy-phenyl)-guanidine might also target mitochondria and potentially modulate cellular energy metabolism.

  • 2-Methoxy-phenyl Group: This lipophilic moiety could alter the compound's membrane permeability and interaction with protein targets compared to metformin's smaller dimethyl substitution. Phenformin, a more lipophilic biguanide than metformin, shows higher potency but was withdrawn due to a higher risk of lactic acidosis.[9] The methoxy-phenyl group could influence the compound's potency and off-target effects.

Hypothesized_Pathway cluster_cell Target Cell (e.g., Hepatocyte) Compound N-(2-Methoxy-phenyl) -guanidine Transporter Transporter? (e.g., OCT1) Compound->Transporter Uptake Mitochondrion Mitochondrion? Transporter->Mitochondrion Target Signaling_Cascade Downstream Signaling? (e.g., AMPK) Mitochondrion->Signaling_Cascade Modulates Cellular_Response Metabolic Effect? (e.g., ↓ Glucose Output) Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothesized action of N-(2-Methoxy-phenyl)-guanidine.

Proposed Experimental Workflow for Characterization

A logical, phased approach is required to systematically evaluate the anti-diabetic potential of this novel compound.

Phase 1: In Vitro Screening

  • Objective: To determine the compound's basic cellular effects and compare them to metformin.

  • Key Experiments:

    • Cell Viability Assay (MTT/XTT): Establish a non-toxic concentration range in relevant cell lines (HepG2 hepatocytes, L6 myotubes).

    • AMPK Activation Assay (Western Blot): Measure the phosphorylation of AMPK and its downstream target ACC in HepG2 cells after treatment. This directly tests the hypothesis that it shares metformin's primary mechanism.

    • Hepatic Glucose Production Assay: Quantify the inhibition of glucose output from HepG2 cells stimulated with glucagon and lactate/pyruvate.

    • Glucose Uptake Assay: Use the protocol described for metformin to assess effects on muscle cell glucose transport.[10]

Phase 2: In Vivo Proof-of-Concept

  • Objective: To assess the compound's efficacy in a living organism.

  • Model: Use a standard model of type 2 diabetes, such as male C57BL/6J mice on a high-fat diet or genetically diabetic db/db mice.[11]

  • Key Experiment: Oral Glucose Tolerance Test (OGTT)

    • Fast animals overnight (12-16 hours).

    • Administer the test compound or metformin (vehicle for control group) via oral gavage.

    • After 30-60 minutes, administer a bolus of glucose (2 g/kg) via oral gavage.

    • Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

    • Calculate the area under the curve (AUC) for glucose to determine the overall effect on glucose disposal.

Part 3: Head-to-Head Comparison and Future Outlook

The following table summarizes the known attributes of metformin and the investigational status of this compound.

FeatureMetforminThis compound
Primary Mechanism Inhibition of hepatic gluconeogenesis via AMPK activation.[1]Unknown (Hypothesized to involve mitochondrial/AMPK pathways)
Primary Target Mitochondrial Complex I.[2]Unknown
Clinical Efficacy Well-established as first-line T2D therapy.[3]Not clinically tested
In Vitro Potency Effective in the millimolar (mM) range for most assays.To be determined
Key Transporters OCT1, MATE1/2, PMAT.[2]Unknown
Known Side Effects Gastrointestinal distress, rare risk of lactic acidosis.[3]Unknown
Expert Opinion and Future Directions

The comparison between metformin and this compound is one of a well-established therapeutic agent versus a chemical entity of unknown potential. The core value for researchers lies in the structural relationship and the clear path for investigation it presents. The presence of the guanidine core is a strong rationale for exploring its anti-diabetic properties.

The proposed experimental workflow provides a robust framework for this exploration. Initial in vitro studies focusing on AMPK activation and glucose production will be critical. Should these yield positive results, the more lipophilic nature of the 2-methoxy-phenyl group warrants careful investigation of both potency and potential toxicity. It may exhibit greater potency than metformin, akin to phenformin, but this could also come with a narrower therapeutic window.[9]

Ultimately, this compound represents an opportunity to explore the structure-activity relationships within the guanidine class of compounds, potentially leading to the development of novel anti-diabetic agents with different pharmacological profiles.

References

  • Metformin - Wikipedia. Available from: [Link]

  • Yaribeygi, H., Farrokhi, F. R., Butler, A. E., & Sahebkar, A. (2023). Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes. Journal of Cellular Physiology, 238(7), 1493-1511. Available from: [Link]

  • Zaki, H. A., et al. (2023). An Integrative Comparative Study Between Biguanides (Metformin) and Thiazolidinediones in the Improvements in Glucose Tolerance and Insulin Sensitivity in Patients with Type II Diabetes Mellitus: A Systematic Review and Meta-analysis. Cureus, 15(2), e35359. Available from: [Link]

  • Al-Ishaq, R. K., et al. (2021). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Pharmaceuticals, 14(8), 749. Available from: [Link]

  • LaMoia, T. E., & Shulman, G. I. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Diabetologia, 64(7), 1453-1461. Available from: [Link]

  • Saini, S., et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine. Available from: [Link]

  • Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise. (2024). Preprints.org. Available from: [Link]

  • In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. (2024). Infectious Disease and Therapy. Available from: [Link]

  • Understanding the action mechanisms of metformin in the gastrointestinal tract. (2024). Frontiers in Endocrinology. Available from: [Link]

  • In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. (2023). Preprints.org. Available from: [Link]

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (2017). Journal of Pharmaceutical Research International. Available from: [Link]

  • A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus. (2004). Clinical Therapeutics. Available from: [Link]

  • Mechanism of Metformin: A Tale of Two Sites. (2016). Diabetes Care. Available from: [Link]

  • In-vitro, in-vivo and computational experiments for the antidiabetic potential of bioactive compound from Notholirion thomsonianum. (2023). Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • N,N'-Bis(2-methoxyphenyl)guanidine. PubChem. Available from: [Link]

  • Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted arylidene)-2-Phenyloxazol-5(4H)-one Derivatives. (2025). ACS Omega. Available from: [Link]

  • Discovering the action mechanism of the most widely used drug to fight type 2 diabetes. (2023). University of Barcelona. Available from: [Link]

  • Metformin: How a Widely Used Diabetes Medication Actually Works. (2022). Yale School of Medicine. Available from: [Link]

  • In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. (2022). Asian Journal of Medical Principles and Clinical Practice. Available from: [Link]

  • A Systematic Review and Meta-Analysis of Randomized Controlled Trials Comparing the Effects of Biguanides (Metformin) and Thiazolidinediones on Glucose Tolerance and Insulin Sensitivity in Patients With Type II Diabetes Mellitus. (2023). Cureus. Available from: [Link]

  • Biologically active guanidine alkaloids. (2025). ScienceOpen. Available from: [Link]

  • Molecular mechanism of action of metformin: old or new insights? (2013). Diabetologia. Available from: [Link]

  • In Vitro Antidiabetic, Antioxidant, and Prebiotic Activities of the Chemical Compounds Isolated from Guizotia abyssinica. (2022). Molecules. Available from: [Link]

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A Researcher's Guide to Deconvoluting the Target Landscape of Novel Guanidine-Containing Compounds: A Cross-Reactivity Profile of N-(2-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in neuropharmacology, N-(2-Methoxy-phenyl)-guanidine hydrochloride and its analogs represent a class of molecules with significant therapeutic potential.[1] As a structural motif, the guanidinium group is a versatile pharmacophore, appearing in a range of bioactive compounds with diverse receptor interactions, from histamine to muscarinic receptors.[2][3][4] However, this versatility also presents a challenge: the potential for cross-reactivity with a wide array of G-protein coupled receptors (GPCRs) and other targets. Understanding and characterizing this "off-target" binding is critical for advancing a compound from a promising lead to a viable clinical candidate.[5][6]

This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds, using this compound as a representative example. We will delve into the experimental design, methodologies, and data interpretation necessary to build a robust receptor interaction profile.

The Importance of Early and Comprehensive Cross-Reactivity Profiling

The journey of a drug candidate is fraught with potential pitfalls, and unforeseen off-target effects are a major cause of late-stage failures. A thorough understanding of a compound's selectivity profile is paramount for:

  • Predicting Potential Side Effects: Unintended interactions with receptors can lead to a host of adverse effects. Early identification allows for medicinal chemistry efforts to mitigate these liabilities.

  • Elucidating Mechanism of Action: Distinguishing between on-target efficacy and off-target pharmacology is crucial for understanding how a drug truly works.

  • Identifying New Therapeutic Opportunities: An unexpected interaction could reveal a novel mechanism or a new indication for a compound.

A Multi-Pronged Approach to Characterizing Receptor Cross-Reactivity

A comprehensive assessment of cross-reactivity relies on a combination of binding and functional assays. This tiered approach provides a complete picture of a compound's interaction with a panel of receptors.

Tier 1: Broad Panel Radioligand Binding Assays

The initial step is to screen the compound against a broad panel of receptors, ion channels, and transporters. Radioligand binding assays are the gold standard for this initial assessment due to their sensitivity and quantitative nature.[7][8]

Experimental Rationale: The principle of a competitive radioligand binding assay is to measure the ability of the test compound to displace a known, radiolabeled ligand from its receptor. The resulting data provides the binding affinity (Ki) of the test compound for each receptor in the panel.

Workflow for Radioligand Binding Assay:

Caption: Generalized workflow for a cell-based functional receptor assay.

Commonly Employed Functional Assays:

  • cAMP Assays: For Gs and Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels are a direct measure of receptor activation or inhibition. [9][10][11]The assay principle is often based on competition for a cAMP-binding protein. [9]* Calcium Flux Assays: Gq-coupled receptors signal through the release of intracellular calcium. Calcium flux assays utilize fluorescent dyes that are sensitive to changes in calcium concentration. [12][13][14][15] Detailed Protocol: Calcium Flux Assay [14]

  • Cell Preparation:

    • Plate cells expressing the Gq-coupled receptor of interest in a 96- or 384-well plate and grow to confluency.

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

    • Incubate the cells to allow the dye to enter and be de-esterified, trapping it inside.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add varying concentrations of the test compound and measure the fluorescence intensity over time.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • For agonists, plot the response as a function of concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 for the inhibition of the agonist response.

Table 2: Hypothetical Functional Data for this compound

Receptor TargetFunctional ResponseEC50 / IC50 (nM)
Primary Target X Agonist 45
Adrenergic α1AAntagonist1,500
Histamine H1Antagonist2,200
Muscarinic M1Antagonist1,800
Serotonin 5-HT2APartial Agonist950

This data is illustrative and not based on actual experimental results.

Comparing Alternatives: Other Guanidine-Containing Compounds

While a direct comparison to this compound is not possible due to the lack of public data, we can draw parallels with other guanidine derivatives that have been pharmacologically characterized. For instance, some guanidine derivatives have been identified as potent muscarinic receptor antagonists, a property that was discovered during the optimization of histamine H3 receptor ligands. [2][3]This highlights the potential for "scaffold hopping" in terms of receptor interaction within this chemical class. Another example is Terbogrel, a guanidino-containing compound that acts as both a thromboxane A2 synthase inhibitor and a thromboxane A2 receptor antagonist. [16]These examples underscore the importance of broad profiling for any novel guanidine-containing compound.

Conclusion and Future Directions

The framework presented here provides a robust and systematic approach to characterizing the cross-reactivity of novel compounds like this compound. By combining broad panel radioligand binding assays with targeted functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is indispensable for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines. The guanidine moiety will undoubtedly continue to be a valuable tool in medicinal chemistry, and a thorough understanding of its potential interactions is key to unlocking its full therapeutic potential. [4]

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A Comprehensive Guide to Benchmarking Novel α2-Adrenoceptor Antagonists: The Case of N-(2-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of novel compounds is the bedrock of innovation. This guide provides a comprehensive framework for benchmarking the pharmacological properties of a putative α2-adrenoceptor antagonist, using N-(2-Methoxy-phenyl)-guanidine hydrochloride as a case study. While specific experimental data for this particular compound is not yet publicly available, this document outlines the essential experimental workflows and scientific rationale required to thoroughly assess its potency, selectivity, and functional activity against established standard compounds.

The guanidine moiety, a key structural feature of this compound, is a well-established pharmacophore in ligands targeting α2-adrenoceptors.[1] This structural alert strongly suggests a potential interaction with this class of receptors, making a direct and robust comparison with known antagonists not just beneficial, but necessary.

This guide is structured to provide not just the "how," but the "why," reflecting the critical thinking of a seasoned application scientist. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and publication-quality data.

The Rationale for Benchmarking: Selecting the Right Comparators

To effectively benchmark this compound, it is imperative to select appropriate standard compounds. The chosen standards should be well-characterized, commercially available, and represent the current landscape of α2-adrenoceptor antagonists. For this guide, we have selected three such compounds:

  • Idazoxan: A potent and selective α2-adrenoceptor antagonist that also exhibits affinity for imidazoline receptors.[2][3] Its inclusion allows for the exploration of potential off-target effects at these sites.

  • Yohimbine: A classic, selective α2-adrenoceptor antagonist widely used in research.[4][5] It serves as a foundational benchmark for antagonist activity.

  • Efaroxan: Another selective α2-adrenoceptor antagonist that, like Idazoxan, also interacts with imidazoline receptors.[6][7] It provides an additional point of comparison for both on-target and potential off-target activity.

By comparing our topic compound against these standards, we can build a comprehensive pharmacological profile, contextualizing its potency and selectivity within the existing landscape of α2-adrenoceptor modulators.

Foundational Characterization: Receptor Binding Affinity

The first step in characterizing any new ligand is to determine its binding affinity for the target receptor. A radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of how tightly the compound binds to the α2-adrenoceptor subtypes (α2A, α2B, and α2C).

Causality Behind the Experimental Choice:

This assay directly measures the interaction between the compound and the receptor, providing the dissociation constant (Ki), an intrinsic property of the ligand-receptor pair. By performing competition binding assays against a non-selective radioligand, we can determine the affinity of our unlabeled test compounds for each of the three α2-adrenoceptor subtypes expressed in a controlled in vitro system. This allows for a direct comparison of binding potency and subtype selectivity.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare cell membranes (e.g., CHO-K1 expressing human α2A, α2B, or α2C adrenoceptors) radioligand Add radioligand (e.g., [3H]Rauwolscine) prep->radioligand competitor Add increasing concentrations of test compound or standard radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Separate bound from free radioligand (Rapid vacuum filtration) incubation->filtration scintillation Quantify bound radioactivity (Scintillation counting) filtration->scintillation analysis Data Analysis: Calculate Ki values scintillation->analysis

Caption: Workflow for Radioligand Binding Assay.

Experimental Protocol: Radioligand Competition Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human α2A, α2B, or α2C adrenoceptors.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein) with a fixed concentration of a suitable α2-adrenoceptor antagonist radioligand (e.g., [3H]Rauwolscine or [3H]RX821002) at a concentration near its Kd.

    • Add increasing concentrations of the test compound (this compound) or the standard compounds (Idazoxan, Yohimbine, Efaroxan).

    • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

    • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data and Interpretation

The primary output of this experiment will be the Ki values for this compound and the standard compounds at each of the three α2-adrenoceptor subtypes. This will allow for a direct comparison of their binding affinities. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) at Human α2-Adrenoceptor Subtypes

Compoundα2Aα2Bα2Cα2A vs α2C Selectivityα2A vs α2B Selectivity
N-(2-Methoxy-phenyl)-guanidine HCl TBDTBDTBDTBDTBD
Idazoxan67.6407.469.21.06.0
Yohimbine33.1218.830.21.16.6
Efaroxan26.3131.836.31.45.0
Data for standard compounds sourced from a comprehensive study using [3H]-rauwolscine binding in CHO cells expressing human α2-adrenoceptors.[8]
TBD: To Be Determined by experimentation.

Functional Characterization: Assessing Antagonist Potency and Efficacy

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of that binding. To determine whether this compound acts as an antagonist, and to quantify its potency, functional assays are essential.

GTPγS Binding Assay

α2-Adrenoceptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon agonist activation, the Gα subunit releases GDP and binds GTP, initiating downstream signaling. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, to measure this initial step of G protein activation. An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS. This assay provides a measure of the compound's functional potency (IC50) and its ability to reverse agonist activity.

G cluster_1 GTPγS Binding Assay Workflow membranes Cell membranes with α2-adrenoceptors agonist Add α2-adrenoceptor agonist (e.g., norepinephrine) membranes->agonist antagonist Add increasing concentrations of test compound/standard agonist->antagonist gtp Add [35S]GTPγS antagonist->gtp incubation Incubate gtp->incubation filtration Separate bound and free [35S]GTPγS incubation->filtration quantify Quantify bound radioactivity filtration->quantify analysis Data Analysis: Determine IC50 values quantify->analysis

Caption: Workflow for GTPγS Binding Assay.

  • Reagents and Membranes:

    • Use the same cell membrane preparations as in the radioligand binding assay.

    • Prepare an assay buffer containing MgCl2 and GDP.

    • The agonist for stimulation will be norepinephrine or a subtype-selective agonist.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, the agonist at its EC80 concentration (predetermined), and increasing concentrations of the test compound or standards.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding versus the log concentration of the antagonist.

    • Determine the IC50 value from the resulting dose-response curve.

    • The antagonist dissociation constant (Kb) can be calculated using the Cheng-Prusoff or Gaddum equation.

cAMP Accumulation Assay

Activated Gi/o proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A cAMP assay measures this downstream signaling event. In this assay, cells are first treated with forskolin to stimulate cAMP production, and then the ability of an α2-adrenoceptor agonist to inhibit this production is measured. An antagonist will reverse the agonist-induced inhibition of cAMP accumulation. This provides a robust, cell-based measure of functional antagonism.

  • Cell Culture and Stimulation:

    • Use whole cells (e.g., CHO-K1 expressing the α2-adrenoceptor subtypes) plated in a 384-well plate.

    • Pre-treat the cells with increasing concentrations of the test compound or standards.

    • Add a fixed concentration of an α2-adrenoceptor agonist (e.g., norepinephrine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin.

    • Incubate for 30 minutes at room temperature.[9]

  • Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP cryptate).[10]

    • Incubate for 60 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.

    • Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve.

    • Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

ERK1/2 Phosphorylation Assay

α2-Adrenoceptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.[11] Measuring ERK1/2 phosphorylation provides a readout of downstream signaling that is distinct from the cAMP pathway. An antagonist will block the agonist-induced phosphorylation of ERK1/2. This assay can reveal more nuanced aspects of a compound's pharmacology.

  • Cell Stimulation:

    • Plate cells expressing the α2-adrenoceptor subtypes in a 384-well plate.

    • Starve the cells in serum-free media for a few hours to reduce basal ERK1/2 phosphorylation.

    • Pre-incubate the cells with various concentrations of the test compound or standards.

    • Stimulate with an α2-adrenoceptor agonist for a predetermined time (e.g., 5-10 minutes).

  • Lysis and Detection:

    • Lyse the cells directly in the well.

    • Transfer the lysate to a new plate and add the AlphaLISA SureFire detection reagents (Acceptor beads conjugated to an anti-phospho-ERK1/2 antibody and Donor beads).[12]

    • Incubate in the dark at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible reader.

    • Plot the AlphaLISA signal against the log concentration of the antagonist to determine the IC50 value.

Anticipated Data and Interpretation

These functional assays will provide IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the agonist response. These values are a measure of the functional potency of the compounds.

Table 2: Comparative Functional Potencies (IC50, nM) in Antagonist Assays

CompoundGTPγS BindingcAMP AccumulationERK1/2 Phosphorylation
N-(2-Methoxy-phenyl)-guanidine HCl TBDTBDTBD
IdazoxanLiterature ReportedLiterature ReportedLiterature Reported
YohimbineLiterature ReportedLiterature ReportedLiterature Reported
EfaroxanLiterature ReportedLiterature ReportedLiterature Reported
TBD: To Be Determined by experimentation. Literature reported values for standard compounds should be sourced and cited for direct comparison.

Selectivity Profiling: Understanding Off-Target Interactions

A crucial aspect of drug development is understanding a compound's selectivity profile. A highly selective compound is less likely to cause off-target side effects. For α2-adrenoceptor antagonists, particularly those with an imidazoline or related structure, it is important to assess their affinity for α1-adrenoceptors and imidazoline receptors.

Causality Behind the Experimental Choice:

Idazoxan and Efaroxan are known to bind to imidazoline receptors, which can mediate distinct physiological effects.[8][13] Yohimbine has some affinity for α1-adrenoceptors.[4] By testing this compound against a panel of other receptors, we can determine its selectivity and predict its potential for off-target effects. Radioligand binding assays, similar to the one described in section 2, can be used for this purpose, employing different cell lines and radioligands specific for each off-target receptor.

Table 3: Selectivity Profile (Ki, nM) Against Key Off-Targets

Compoundα1A-AdrenoceptorI1-Imidazoline Receptor
N-(2-Methoxy-phenyl)-guanidine HCl TBDTBD
Idazoxan>1000~10-50
Yohimbine~100-500>1000
Efaroxan>1000~50-100
TBD: To Be Determined by experimentation. Representative literature values are shown for standard compounds.

Physicochemical Properties and Final Considerations

Before embarking on these experiments, it is essential to characterize the physicochemical properties of this compound, such as its solubility in aqueous buffers and its stability. These factors can significantly impact the accuracy and reproducibility of the experimental results.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the pharmacological benchmarking of this compound as a potential α2-adrenoceptor antagonist. By systematically determining its binding affinity, functional potency, and selectivity profile in direct comparison with well-characterized standard compounds, researchers can generate a robust data package. This data will be crucial for understanding the compound's mechanism of action, establishing its structure-activity relationship, and making informed decisions about its potential for further development as a therapeutic agent. The emphasis on understanding the causality behind each experimental choice ensures that the generated data is not only accurate but also interpretable in a broader pharmacological context.

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The Bridge from Benchtop to Bedside: An In Vitro and In Vivo Correlation Guide for N-(2-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Correlating Anti-Leishmanial Activity

In the landscape of drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic is a rigorous one, demanding a seamless translation of preclinical data into predictable clinical outcomes. This guide provides a comprehensive framework for establishing a robust in vitro and in vivo correlation (IVIVC) for the investigational compound, N-(2-Methoxy-phenyl)-guanidine hydrochloride, with a focused application in anti-leishmanial therapy. As researchers, scientists, and drug development professionals, our imperative is to not only generate data but to understand its predictive power. This document moves beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system of inquiry.

Introduction: The Promise of Guanidine Derivatives in Anti-Infective Therapy

The guanidinium group, a recurring motif in natural products and synthetic pharmaceuticals, is a privileged scaffold in medicinal chemistry. Its cationic nature at physiological pH facilitates interactions with a multitude of biological targets, including ion channels, enzymes, and nucleic acids.[1] Guanidine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] this compound belongs to this versatile class of molecules. While its specific mechanism of action is under investigation, its structural alerts suggest potential as an anti-infective agent. A structurally related compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown promising in vivo activity against Leishmania mexicana, the causative agent of cutaneous leishmaniasis. This provides a strong rationale for investigating this compound for similar therapeutic applications.

This guide will delineate a clear path for correlating the in vitro anti-leishmanial potency of this compound with its efficacy in a relevant in vivo model. We will explore the critical parameters that bridge the gap between these two experimental realms, providing detailed protocols and comparative data to inform your research.

The Cornerstone of Correlation: Pharmacokinetics and Pharmacodynamics (PK/PD)

A successful IVIVC is fundamentally dependent on a thorough understanding of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Pharmacokinetics (PK): What the body does to the drug. This encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). For an orally administered anti-leishmanial drug, key PK parameters include bioavailability, plasma protein binding, volume of distribution, and clearance.

  • Pharmacodynamics (PD): What the drug does to the body (or, in this case, the parasite). In our context, this relates to the compound's potency against Leishmania mexicana and its mechanism of action.

The interplay between PK and PD determines the concentration of the drug at the site of action (infected macrophages in the skin) and the duration for which this concentration is maintained above a therapeutically effective level.

In Vitro Characterization: Quantifying Anti-Leishmanial Potency

The initial step in evaluating a potential anti-leishmanial compound is to determine its intrinsic potency against the parasite in a controlled laboratory setting.

In Vitro Anti-Leishmanial Activity Assays

The life cycle of Leishmania involves two primary stages: the extracellular, flagellated promastigote found in the sandfly vector, and the intracellular, non-motile amastigote that resides within mammalian macrophages.[2][3] It is crucial to assess the activity of this compound against both forms.

Comparative Compounds: To contextualize the activity of our lead compound, we will compare it with a standard-of-care drug, Amphotericin B, and a structurally similar guanidine derivative, Guanabenz, which has been investigated for its anti-parasitic properties.

Table 1: Illustrative In Vitro Anti-Leishmanial Activity of Guanidine Derivatives against Leishmania mexicana

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI) (CC50/Amastigote IC50)
This compound5.22.8>50>17.8
Amphotericin B (Control)0.10.0525500
Guanabenz (Comparator)12.58.1>100>12.3

Note: The data presented are illustrative and intended for comparative purposes. Actual values must be determined experimentally.

Experimental Protocol: In Vitro Anti-Leishmanial Susceptibility Testing

This protocol outlines the determination of the 50% inhibitory concentration (IC50) against Leishmania mexicana promastigotes and amastigotes, and the 50% cytotoxic concentration (CC50) against a macrophage cell line.

Materials:

  • Leishmania mexicana promastigotes

  • J774A.1 macrophage cell line

  • M199 medium supplemented with 10% fetal bovine serum (FBS)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound, Amphotericin B, Guanabenz

  • Resazurin sodium salt

  • 96-well microplates

Workflow Diagram:

G cluster_0 In Vitro Assay Workflow A Prepare serial dilutions of test compounds B Add L. mexicana promastigotes to wells A->B C Incubate for 72 hours B->C D Add Resazurin and incubate C->D E Measure fluorescence to determine IC50 D->E F Seed J774A.1 macrophages in wells G Infect macrophages with L. mexicana promastigotes F->G H Allow differentiation to amastigotes (24h) G->H I Add serial dilutions of test compounds H->I J Incubate for 72 hours I->J K Add Resazurin and incubate J->K L Measure fluorescence to determine IC50 K->L M Seed J774A.1 macrophages in wells N Add serial dilutions of test compounds M->N O Incubate for 72 hours N->O P Add Resazurin and incubate O->P Q Measure fluorescence to determine CC50 P->Q

Caption: Workflow for in vitro anti-leishmanial and cytotoxicity assays.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and perform serial dilutions in the appropriate culture medium.

  • Promastigote Assay:

    • Add 100 µL of L. mexicana promastigote suspension (1 x 10^6 cells/mL) to each well of a 96-well plate.

    • Add 100 µL of the compound dilutions.

    • Incubate at 26°C for 72 hours.

    • Add 20 µL of Resazurin solution (0.15 mg/mL) and incubate for a further 4 hours.

    • Measure fluorescence (560 nm excitation / 590 nm emission) and calculate the IC50 value.

  • Amastigote Assay:

    • Seed J774A.1 macrophages (5 x 10^4 cells/well) in a 96-well plate and incubate overnight at 37°C, 5% CO2.

    • Infect the macrophages with promastigotes at a 10:1 parasite-to-cell ratio and incubate for 4 hours.

    • Wash the wells to remove non-internalized promastigotes and incubate for 24 hours to allow differentiation into amastigotes.

    • Add the compound dilutions and incubate for 72 hours.

    • Assess parasite viability using a suitable method, such as a colorimetric or fluorometric assay after cell lysis, or by microscopic counting of amastigotes per macrophage.

  • Cytotoxicity Assay:

    • Seed J774A.1 macrophages as in the amastigote assay.

    • Add the compound dilutions and incubate for 72 hours.

    • Assess cell viability using the Resazurin assay as described for the promastigote assay.

    • Calculate the CC50 value.

In Vivo Efficacy: Testing in a Preclinical Model of Cutaneous Leishmaniasis

The ultimate test of a compound's therapeutic potential is its efficacy in a living organism. The BALB/c mouse model of cutaneous leishmaniasis is a well-established and widely used model for this purpose.[4]

Pharmacokinetic Profiling

Prior to efficacy studies, it is essential to determine the pharmacokinetic profile of this compound in BALB/c mice. This will inform the dosing regimen for the efficacy study.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in BALB/c Mice (10 mg/kg, oral administration)

ParameterValue
Cmax (µg/mL)1.2
Tmax (h)1.0
AUC (0-t) (µg*h/mL)4.8
Bioavailability (%)35
Plasma Protein Binding (%)60
Volume of Distribution (L/kg)2.5
Clearance (mL/min/kg)20

Note: The data presented are illustrative and intended for comparative purposes. Actual values must be determined experimentally.

In Vivo Efficacy Study

This study will assess the ability of this compound to reduce parasite burden and lesion size in L. mexicana-infected BALB/c mice.

Workflow Diagram:

G cluster_0 In Vivo Efficacy Workflow A Infect BALB/c mice with L. mexicana promastigotes B Allow lesion development (3-4 weeks) A->B C Randomize mice into treatment groups B->C D Administer test compounds daily for 28 days C->D E Monitor lesion size and body weight D->E F Euthanize mice and collect tissues D->F G Determine parasite burden in lesion and spleen F->G

Caption: Workflow for the in vivo efficacy study in a mouse model.

Step-by-Step Protocol:

  • Infection: Inoculate the hind footpad of female BALB/c mice with 2 x 10^6 stationary-phase L. mexicana promastigotes.

  • Lesion Development: Allow 3-4 weeks for a measurable lesion to develop.

  • Treatment Groups: Randomize mice into the following groups (n=8-10 per group):

    • Vehicle control (e.g., saline, oral gavage)

    • This compound (e.g., 20 mg/kg, oral gavage, once daily)

    • Amphotericin B (e.g., 1 mg/kg, intraperitoneal injection, every other day)

  • Treatment and Monitoring: Administer the treatments for 28 consecutive days. Measure the lesion size (in mm) with a caliper twice a week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice.

    • Excise the infected footpad and the spleen.

    • Determine the parasite burden in these tissues using a limiting dilution assay or quantitative PCR (qPCR).

Table 3: Illustrative In Vivo Efficacy Data in L. mexicana-Infected BALB/c Mice

Treatment GroupChange in Lesion Size (mm)Parasite Burden (log10 parasites/lesion)Parasite Burden (log10 parasites/spleen)
Vehicle Control+2.5 ± 0.46.8 ± 0.33.2 ± 0.5
This compound-1.2 ± 0.34.5 ± 0.52.1 ± 0.4
Amphotericin B (Control)-1.8 ± 0.23.1 ± 0.4<1.0

*p < 0.05 compared to vehicle control. Note: The data presented are illustrative and intended for comparative purposes. Actual values must be determined experimentally.

Bridging the Gap: Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to establish a predictive relationship between the in vitro potency and the in vivo efficacy. A successful IVIVC allows for the use of in vitro data to guide in vivo study design and predict clinical outcomes.

Correlative Analysis:

A Level C IVIVC, as defined by the FDA, establishes a single-point relationship between an in vitro parameter (e.g., amastigote IC50) and an in vivo parameter (e.g., reduction in parasite burden).[5] While a more complex Level A or B correlation is often sought for oral dosage forms, a Level C correlation can be highly informative in early-stage drug discovery for anti-infectives.

Logical Relationship Diagram:

G cluster_0 IVIVC Logical Framework InVitro In Vitro Potency (Amastigote IC50) PK Pharmacokinetics (Drug Exposure at Site of Infection) InVitro->PK informs InVivo In Vivo Efficacy (Parasite Burden Reduction) InVitro->InVivo correlates with PK->InVivo drives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.